molecular formula C9H9NO4 B13566563 3-methoxy-4-[(E)-2-nitroethenyl]phenol

3-methoxy-4-[(E)-2-nitroethenyl]phenol

Cat. No.: B13566563
M. Wt: 195.17 g/mol
InChI Key: CMUSKJNKYFRPKR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-[(E)-2-nitroethenyl]phenol is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-4-[(E)-2-nitroethenyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-4-[(E)-2-nitroethenyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H9NO4/c1-14-9-6-8(11)3-2-7(9)4-5-10(12)13/h2-6,11H,1H3/b5-4+

InChI Key

CMUSKJNKYFRPKR-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Synthesis, Characterization, and Pharmacophore Utility

Executive Summary

This technical guide analyzes 3-methoxy-4-[(E)-2-nitroethenyl]phenol (commonly known as 4-hydroxy-3-methoxy-


-nitrostyrene), a conjugated nitroalkene derived from vanillin. As a member of the 

-nitrostyrene family, this molecule serves as a critical "privileged scaffold" in medicinal chemistry. Its electrophilic nature (Michael acceptor) underpins its antimicrobial and anticancer activities, while its structural rigidity makes it a vital precursor for the synthesis of substituted phenethylamines and tyrosine kinase inhibitors (tyrphostins).

Structural Analysis & Physicochemical Profile

The molecule features a "push-pull" electronic system: the electron-donating hydroxy and methoxy groups on the phenyl ring stabilize the resonance, while the electron-withdrawing nitro group activates the vinylic double bond. The (E)-configuration is the thermodynamically stable isomer due to the steric hindrance present in the (Z)-isomer.

Table 1: Physicochemical Properties
PropertyDataNotes
IUPAC Name 2-methoxy-4-[(E)-2-nitroethenyl]phenolPreferred over "

-nitro-vanillyl-styrene"
CAS Registry 6178-42-3
Molecular Formula

MW: 195.17 g/mol
Appearance Yellow crystalline solidColor arises from extended conjugation
Melting Point 167 – 170 °CSharp melting point indicates high purity
Solubility Soluble in hot EtOH, AcOH, DMSOPoorly soluble in cold water
pKa (Phenolic) ~9.8 - 10.0Slightly more acidic than phenol due to nitro-conjugation

Synthetic Architecture: The Henry Reaction

The most robust route to this scaffold is the Henry Reaction (Nitroaldol Condensation) utilizing vanillin and nitromethane. While strong bases (


, 

) can be used, they often lead to polymerization or Cannizzaro side-reactions. The use of ammonium acetate (

) in glacial acetic acid
is the superior "self-validating" protocol because it creates a buffered system that promotes both the condensation and the subsequent dehydration step required to lock the alkene in the (E)-conformation.
Experimental Protocol

Objective: Synthesis of 4-hydroxy-3-methoxy-


-nitrostyrene on a 50 mmol scale.
  • Reagent Preparation:

    • Vanillin: 7.6 g (50 mmol)

    • Nitromethane: 4.0 mL (~75 mmol, 1.5 eq). Note: Excess drives equilibrium.

    • Ammonium Acetate: 3.85 g (50 mmol, 1.0 eq).

    • Solvent: Glacial Acetic Acid (25 mL).

  • Reaction Assembly:

    • In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the vanillin in glacial acetic acid.

    • Add the nitromethane, followed by the ammonium acetate.

    • Attach a reflux condenser.

  • Thermal Activation:

    • Heat the mixture to reflux (approx. 100-105 °C) for 2 to 4 hours.

    • Visual Check: The solution will darken from pale yellow to deep orange/red, indicating the formation of the conjugated nitrostyrene system.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a yellow solid.

    • Filter the crude solid using a Büchner funnel.[1] Wash with cold water (

      
       mL) to remove acetic acid and traces of ammonium salts.
      
  • Recrystallization (Validation Step):

    • Recrystallize from boiling ethanol (EtOH) or methanol (MeOH).

    • Yield Expectation: 75-85%.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical dehydration step that drives the equilibrium toward the nitrostyrene.

HenryReaction Vanillin Vanillin (Electrophile) Aldol $beta$-Nitro Alcohol (Unstable) Vanillin->Aldol Nucleophilic Attack Nitromethane Nitromethane (Pronucleophile) Nitronate Nitronate Anion (Intermediate) Nitromethane->Nitronate Deprotonation Nitronate->Aldol Product (E)-Nitrostyrene (Thermodynamic Product) Aldol->Product - H2O (Elimination) Base NH4OAc / AcOH (Buffer Catalyst) Base->Nitronate

Figure 1: Mechanism of the Ammonium Acetate catalyzed Henry reaction. The elimination of water is the irreversible step yielding the crystalline product.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The key differentiator is the stereochemistry of the double bond.

Nuclear Magnetic Resonance ( H NMR)

The coupling constant (


) of the vinylic protons is the definitive proof of the (E)-isomer.
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • 
       3.84 ppm:  Singlet (3H), Methoxy group (
      
      
      
      ).
    • 
       6.8 - 7.2 ppm:  Multiplet (3H), Aromatic protons.[2]
      
    • 
       7.7 - 8.1 ppm:  Two Doublets (1H each), Vinylic protons (
      
      
      
      and
      
      
      ).
    • Validation Metric: The coupling constant

      
       Hz .
      
      • Interpretation: A

        
         value > 12 Hz confirms the trans (E)  relationship. (Z)-isomers typically exhibit 
        
        
        
        Hz.
Infrared Spectroscopy (FT-IR)[5]
  • 3400-3500 cm

    
    :  Broad O-H stretch (Phenol).
    
  • 1580-1600 cm

    
    :  C=C stretch (Conjugated).
    
  • 1500-1520 cm

    
    :  Asymmetric 
    
    
    
    stretch.
  • 1320-1340 cm

    
    :  Symmetric 
    
    
    
    stretch.

Reactivity & Pharmacophore Potential[6]

3-methoxy-4-[(E)-2-nitroethenyl]phenol acts as a versatile intermediate. Its reactivity is dominated by the electron-deficient alkene, making it a potent Michael Acceptor .

Biological Implications[7][8][9]
  • Tyrosine Kinase Inhibition: The structure mimics the benzylidenemalononitrile pharmacophore found in Tyrphostins. It can inhibit EGFR kinase activity by occupying the ATP binding pocket.

  • Antimicrobial Activity: The nitrovinyl group reacts with nucleophilic thiol groups (cysteine residues) in bacterial/fungal enzymes via Michael addition, leading to enzyme inactivation and cell death.

Synthetic Utility (Reduction Pathways)

This scaffold is the direct precursor to substituted phenethylamines (dopamine analogs).

Reactivity Nitrostyrene 3-methoxy-4-[(E)-2-nitroethenyl]phenol (Central Scaffold) Reduction Reduction (LiAlH4 or H2/Pd) Nitrostyrene->Reduction Michael Michael Addition (R-SH) Nitrostyrene->Michael Nef Nef Reaction Nitrostyrene->Nef Amine 3-Methoxy-4-hydroxyphenethylamine (Dopamine Analog) Reduction->Amine Complete Reduction Adduct Thioether Adduct (Enzyme Inhibition) Michael->Adduct Covalent Modification Ketone Homovanillic Carbonyls Nef->Ketone Hydrolysis

Figure 2: Reactivity profile. The reduction pathway is critical for generating CNS-active phenethylamines.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols using ammonium acetate).

  • Milhazes, N., et al. (2006). "

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.[3] (Source for biological activity and synthesis validation). 
    
  • ChemicalBook. (2023). "1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene Properties and Spectra." (Source for specific physicochemical data and CAS verification).

  • National Institute of Standards and Technology (NIST). "4-Methoxy-

    
    -nitrostyrene IR Spectrum." (Reference for IR spectral bands of the nitrostyrene class). 
    
  • BenchChem. (2025).[2] "The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview." (Detailed protocol confirmation).

Sources

Physicochemical Profiling and Synthetic Workflows for 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Identity

3-Methoxy-4-[(E)-2-nitroethenyl]phenol (CAS 4230-92-6) 1, more commonly referred to in pharmacological and synthetic literature as 4-hydroxy-2-methoxy-β-nitrostyrene , is a highly conjugated organic intermediate. The molecule features a phenol ring substituted with a methoxy group and a nitroethenyl moiety. This specific arrangement creates a strong "push-pull" electronic system: the electron-donating phenolic oxygen pushes electron density across the conjugated


-system toward the strongly electron-withdrawing nitro group.

This electronic topology makes the compound highly valuable in two distinct arenas:

  • As a Synthetic Precursor: It is a critical intermediate in the synthesis of complex phenethylamine derivatives and psychoactive metabolites 3.

  • As a Biological Modulator: The

    
    -carbon of the nitroalkene acts as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., thiols in cysteine) on target proteins.
    

Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for optimizing solvent selection, extraction protocols, and predicting its pharmacokinetic behavior in biological assays.

ParameterSpecification
IUPAC Nomenclature 3-methoxy-4-[(E)-2-nitroethenyl]phenol
Common / Synonymous Name 4-Hydroxy-2-methoxy-

-nitrostyrene
CAS Registry Number 4230-92-6
Molecular Formula C9H9NO4
Molar Mass 195.17 g/mol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 4 (-OH, -OCH3, -NO2)
Physical Appearance Yellow to orange crystalline solid
Solubility Profile Soluble in DMSO, DMF, THF, EtOH; Insoluble in H2O

Chemical Reactivity & Mechanistic Pathways

Electrophilicity and Michael Addition

Because of the strong electron-withdrawing effect of the nitro group, the


-carbon of the alkene is highly electron-deficient. In biological environments, this allows the nitrostyrene to act as a covalent modifier. It undergoes irreversible Michael addition with biological thiols, which is a primary mechanism for the antibacterial and anti-inflammatory properties observed in related nitrostyrene derivatives.

MichaelAddition N Nitrostyrene Electrophile (β-Carbon) I Thiolate Attack at β-Carbon N->I T Protein Cysteine Residue (Nucleophile: -SH) T->I A Covalent Thioether Adduct I->A C-S Bond Formation R Downstream Signaling (e.g., Target Inhibition) A->R Conformational Change

Figure 1: Mechanism of covalent Michael addition between the nitrostyrene and biological thiols.

Synthetic Workflow: From Benzaldehyde to Phenethylamine

The compound is synthesized via a Knoevenagel-Henry condensation from 4-hydroxy-2-methoxybenzaldehyde 4. Subsequently, it can be reduced to 4-hydroxy-2-methoxyphenethylamine using strong hydride donors 3.

SynthesisWorkflow A 4-Hydroxy-2-methoxybenzaldehyde (Precursor) B Nitromethane + NH4OAc (Henry Reaction) A->B Condensation C 3-Methoxy-4-[(E)-2-nitroethenyl]phenol (Nitrostyrene) B->C Dehydration (-H2O) D LiAlH4 or Red-Al (Reduction) C->D Hydride Transfer E 4-Hydroxy-2-methoxyphenethylamine (Amine Product) D->E Saturation

Figure 2: Synthetic workflow from benzaldehyde precursor to phenethylamine derivative.

Validated Experimental Protocols

As an Application Scientist, it is vital to understand why specific reagents are chosen. The following protocols are designed as self-validating systems, ensuring that the chemist can visually and chemically verify the success of each step.

Protocol A: Synthesis via Knoevenagel-Henry Condensation

Causality & Rationale: The starting material, 4-hydroxy-2-methoxybenzaldehyde 4, possesses a para-hydroxyl group that acts as a strong electron-donating group (EDG) via resonance (+R effect). This significantly increases the electron density at the formyl carbon, diminishing its electrophilicity and making standard base-catalyzed Knoevenagel conditions sluggish. To overcome this kinetic barrier, the reaction is driven thermodynamically using ammonium acetate in glacial acetic acid. The acidic medium facilitates the protonation of the intermediate


-nitro alcohol, turning the hydroxyl into a better leaving group (water) and establishing the highly conjugated (E)-alkene as the thermodynamic sink.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-hydroxy-2-methoxybenzaldehyde in a minimal volume of glacial acetic acid.

  • Reagent Addition: Add 3.0 to 5.0 equivalents of anhydrous nitromethane, followed by 0.5 equivalents of ammonium acetate.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) under an inert nitrogen atmosphere for 4 to 6 hours.

  • Crystallization (Self-Validation): Remove the heat and allow the mixture to cool slowly to room temperature. The formation of the extended conjugated

    
    -system will visually manifest as the precipitation of bright yellow/orange crystals.
    
  • Isolation: Filter the crystals via vacuum filtration, wash with cold ethanol to remove unreacted nitromethane and acetic acid, and dry under a vacuum.

Protocol B: Hydride Reduction to Phenethylamine

Causality & Rationale: The simultaneous reduction of the nitro group and the conjugated alkene requires a potent source of nucleophilic hydride. Reagents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH


 are employed to ensure complete reduction to the primary amine 3. The protocol is inherently self-validating: as the hydride equivalents saturate the alkene and reduce the nitro moiety, the extended chromophore is irreversibly broken.

Step-by-Step Methodology:

  • Preparation: Suspend 4.0 to 5.0 equivalents of LiAlH

    
     in anhydrous THF under an argon atmosphere at 0 °C.
    
  • Addition: Dissolve the purified 3-methoxy-4-[(E)-2-nitroethenyl]phenol in anhydrous THF and add it dropwise to the hydride suspension. Caution: Highly exothermic.

  • Reflux: Once the addition is complete, warm the mixture to room temperature, then reflux for 8-12 hours.

  • Visual Validation: Observe the reaction mixture. The complete disappearance of the deep yellow/orange hue (transitioning to a pale or colorless state) confirms the destruction of the conjugated nitroalkene system.

  • Fieser Workup: Cool to 0 °C and strictly follow the Fieser method (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to precipitate the aluminum salts as a granular white solid, preventing unmanageable emulsions.
  • Extraction: Filter the salts, concentrate the THF filtrate, and purify the resulting phenethylamine via acid-base extraction.

References

  • 3Title: 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans—Structure Determination and Synthesis of the Most Abundant Metabolites Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Pharmacological Profiling of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methoxy-4-[(E)-2-nitroethenyl]phenol (commonly referred to as 4-hydroxy-3-methoxy-β-nitrostyrene or vanillyl nitrostyrene) is a highly active derivative within the β-nitrostyrene family[1]. Characterized by its unique electrophilic properties, this small molecule has emerged as a versatile pharmacological agent. This technical guide synthesizes the structural causality, mechanistic pathways, and validated experimental protocols necessary for researchers and drug development professionals investigating its pleiotropic effects across oncology, immunology, and infectious diseases.

Structural Architecture and Pharmacophore Dynamics

The biological efficacy of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is fundamentally driven by its bipartite molecular structure:

  • The (E)-2-nitroethenyl Moiety (The Warhead): The trans-nitrovinyl side chain acts as a potent Michael acceptor. The highly electron-withdrawing nitro group creates an electrophilic β-carbon that forms covalent adducts with nucleophilic thiol groups (specifically, cysteine residues) located in the active sites or allosteric pockets of target proteins[2].

  • The Vanillyl Ring (The Modulator): The 3-methoxy and 4-hydroxy substitutions on the aromatic ring dictate the steric fit within target binding pockets and tune the overall redox potential of the molecule. Structure-property-activity relationship (SPAR) studies have demonstrated a direct mathematical correlation between this redox potential and the compound's broad-spectrum antibacterial activity[3].

Multi-Target Mechanistic Pathways

Kinase Inhibition and Immunomodulation

In inflammatory and autoimmune contexts, the compound acts as a direct inhibitor of Src and Syk kinases, which are critical nodes in immune cell receptor signaling[1]. By blocking Syk phosphorylation, the compound prevents downstream signaling cascades. In models of acute lung injury, β-nitrostyrene derivatives significantly attenuate lipopolysaccharide (LPS)-mediated damage by inhibiting neutrophil superoxide generation, blocking elastase release, and preventing pathological neutrophil-platelet interactions[4].

Oncological Suppression via PI3K/AKT, STAT3, and RXRα

In oncology, β-nitrostyrene derivatives exhibit potent anti-tumorigenic and anti-metastatic properties. They actively suppress the PI3K/AKT and STAT3 signaling pathways, which unblocks the apoptotic cascade, leading to caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage[5].

Furthermore, these compounds act as novel ligands for the Retinoid X receptor alpha (RXRα). Unlike classical RXRα ligands (e.g., 9-cis-retinoic acid) that rely on a carboxyl group, nitrostyrenes utilize their nitro group to bind the receptor. This binding induces a distinct conformational change in RXRα that specifically suppresses TNFα-induced NF-κB activation, thereby inducing apoptosis in cancer cells[2].

Antimicrobial and Antileishmanial Activity

Beyond mammalian targets, the compound disrupts microbial homeostasis. It exhibits significant bactericidal activity against both Gram-positive and Gram-negative pathogens, driven by its redox-active vanillyl core[3]. Additionally, it demonstrates potent anti-leishmanial efficacy, inhibiting both the promastigote and intracellular amastigote stages of Leishmania donovani with IC50 values in the nanomolar range[6].

MOA cluster_cancer Oncology Pathways cluster_inflam Immunology Pathways BNSD 3-Methoxy-4-[(E)-2-nitroethenyl]phenol PI3K PI3K / AKT Pathway BNSD->PI3K Inhibits STAT3 STAT3 Signaling BNSD->STAT3 Inhibits Syk Syk / Src Kinases BNSD->Syk Inhibits RXR RXRα Receptor BNSD->RXR Agonist Apoptosis Apoptosis (Caspase/PARP) PI3K->Apoptosis Unblocks STAT3->Apoptosis Unblocks NFkB NF-κB Activation RXR->NFkB Suppresses

Mechanistic pathways of 3-methoxy-4-[(E)-2-nitroethenyl]phenol in cancer and inflammation.

Quantitative Pharmacodynamics Summary

The following table synthesizes the quantitative and qualitative modulatory effects of the compound across its primary biological targets:

Target / PathwayDisease ContextModulatory EffectKey Reference
Syk / Src Kinases Inflammation / AutoimmunityDirect kinase inhibition (Phosphorylation blockade)ChemicalBook[1]
PI3K/AKT & STAT3 Esophageal / Breast CancerSuppression of cell viability, migration, and EMT markersPMC / NIH[5]
RXRα Receptor Cancer / InflammationAgonism via nitro-group binding; Inhibits TNFα-induced NF-κBPMC / NIH[2]
Bacterial Pathogens Gram-positive/negative InfectionBactericidal (Efficacy strictly correlated to redox potential)ResearchGate[3]
Leishmania donovani LeishmaniasisPromastigote/Amastigote Inhibition (IC50 in nM range)Frontiers[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict controls, orthogonal validation steps, and specific causality for the chosen assay mechanics.

Protocol A: In Vitro Luminescence-Based Syk Kinase Inhibition Assay

Causality: A luminescence-based ADP detection system is utilized to measure kinase activity. This method is chosen over radiometric assays because it provides a highly sensitive, homogeneous format that directly quantifies ATP depletion, allowing for precise IC50 determination without generating radioactive waste. Self-Validating System: The assay mandates a known Syk inhibitor (e.g., R406) as a positive control and a DMSO vehicle as a negative control. Assay robustness is statistically validated; only plates yielding a Z'-factor > 0.5 are accepted for data analysis.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human Syk kinase to a working concentration of 0.5 ng/μL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-methoxy-4-[(E)-2-nitroethenyl]phenol in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (final DMSO concentration = 1%).

  • Target Incubation: Add 5 μL of the Syk kinase solution to the wells. Incubate at room temperature for 15 minutes to allow for covalent adduct formation (Michael addition)[2].

  • Reaction Initiation: Add 5 μL of a substrate mix containing 10 μM ATP and 0.2 μg/μL Poly(Glu,Tyr) peptide. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Data Analysis: Read luminescence on a multimode plate reader. Calculate the Z'-factor using the R406 and DMSO control wells. Fit the normalized data to a 4-parameter logistic curve to determine the IC50.

Protocol B: Real-Time Neutrophil Elastase Release Assay

Causality: Neutrophils are primed with cytochalasin B and stimulated with fMLP to induce degranulation. A fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) is used to measure elastase release in real-time. This kinetic approach is superior to endpoint colorimetric assays because it reveals the exact temporal dynamics of inhibition[4]. Self-Validating System: Total cellular elastase is determined by lysing a control well with 0.1% Triton X-100 (serving as the 100% release reference). Background fluorescence is subtracted using unstimulated, vehicle-treated cells.

Step-by-Step Workflow:

  • Cell Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation and density gradient centrifugation. Resuspend at

    
     cells/mL in Hank's Balanced Salt Solution (HBSS) containing 1 mM CaCl2.
    
  • Priming & Treatment: Pre-warm cells to 37°C. Add 0.5 μg/mL cytochalasin B and incubate for 3 minutes. Add the β-nitrostyrene derivative at varying concentrations (0.1–10 μM) and incubate for an additional 15 minutes.

  • Kinetic Measurement: Add the fluorogenic elastase substrate (100 μM final concentration). Immediately stimulate the cells with 0.1 μM fMLP.

  • Data Acquisition: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 10 minutes at 37°C.

  • Normalization: Calculate the maximum slope (Vmax) of the fluorescence curve. Normalize the Vmax of treated cells against the Triton X-100 lysed positive control to express results as "% Total Elastase Release"[4].

Workflow Step1 Compound Preparation Step2 Kinase/Cell Incubation Step1->Step2 Step3 Biochemical Assay Step2->Step3 Step4 Orthogonal Validation Step3->Step4 Step5 Data Analysis & Z'-factor Step4->Step5

Self-validating experimental workflow for high-throughput kinase inhibition screening.

References

  • 1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE | 6178-42-3 ChemicalBook
  • Nitrostyrene Sigma-Aldrich
  • β-Nitrostyrene derivatives attenuate LPS-mediated acute lung injury via the inhibition of neutrophil-platelet interactions and NET release American Journal of Physiology
  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 P
  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study ResearchG
  • Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activ
  • β-Nitrostyrenes as Potential Anti-leishmanial Agents Frontiers

Sources

Technical Guide: Solubility Profile & Handling of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

[1]

Executive Summary

Molecule: 3-Methoxy-4-[(E)-2-nitroethenyl]phenol Common Aliases: 4-Hydroxy-3-methoxy-

123CAS:Application:123

This guide provides a comprehensive analysis of the solubility characteristics of 3-methoxy-4-[(E)-2-nitroethenyl]phenol.[1] Unlike simple solvents, this molecule acts as a "chemical chameleon"—its phenolic hydroxyl group donates hydrogen bonds, while the nitroalkene tail acts as a strong electron-withdrawing Michael acceptor.[1][3] Understanding this duality is critical for selecting solvents for recrystallization (purification) versus biological assays (stock solutions) .[1][2][3]

Part 1: Physicochemical Profile & Solubility Landscape[1][3]

Structural Determinants of Solubility

The solubility of this compound is governed by three competing structural motifs:

  • Phenolic Hydroxyl (-OH): High polarity, H-bond donor.[1][2][3] Increases solubility in alcohols and water (at high pH).[1][3]

  • Methoxy Group (-OCH₃): Moderate polarity, H-bond acceptor.[1][2][3]

  • Nitroethenyl Chain (-CH=CH-NO₂): The "styrene" character adds lipophilicity, while the nitro group is highly polar.[1][2][3] The conjugated system creates a rigid planar structure, increasing the lattice energy and making dissolution more difficult compared to non-conjugated analogs.

Solubility Tiers

The following data categorizes solvents based on their interaction with the solute's specific functional groups.

Solvent ClassRepresentative SolventsSolubility BehaviorApplication
Polar Aprotic DMSO, DMF High (>100 mg/mL) Stock Solutions. Disrupts intermolecular H-bonding efficiently.[1][2][3] Ideal for biological assays and NMR.[3]
Polar Protic Ethanol, Methanol, Isopropanol (IPA) Temperature Dependent Recrystallization. Moderate solubility at RT; High solubility at boiling point.[1][2][3] IPA is the industry standard for purification.[3]
Moderately Polar Ethyl Acetate, Acetone, DCM Moderate to High Extraction. Good for liquid-liquid extraction from aqueous layers.[1][2][3]
Non-Polar Hexane, Heptane, Toluene Low / Insoluble Anti-Solvents. Used to force precipitation when added to ethyl acetate or alcoholic solutions.[1][2][3]
Aqueous Water Insoluble (Neutral pH) Precipitation. Water is the primary anti-solvent used to quench the Henry reaction.[2][3]

Critical Note on Stability: Avoid storing this compound in basic solvents (e.g., Pyridine, aqueous NaOH) for extended periods.[1][3] The phenolic proton is acidic; deprotonation generates a phenolate anion that increases electron density into the conjugated system, accelerating polymerization or retro-Henry reactions (hydrolysis back to vanillin).[2][3]

Part 2: Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: To utilize the temperature-dependent solubility differential in alcohols to obtain high-purity crystals.[1][2]

Rationale: The search results and practical literature confirm that Isopropanol (IPA) and Ethanol are the superior solvents for this process.[2][3] They dissolve the nitrostyrene at reflux but allow crystal lattice formation upon cooling, rejecting impurities (like unreacted vanillin) into the mother liquor.[1]

Step-by-Step Methodology:

  • Preparation: Place crude yellow solid (10 g) in an Erlenmeyer flask.

  • Dissolution: Add Isopropanol (approx. 3-5 mL per gram of solid) and heat to varying reflux (approx. 82°C).

  • Saturation: Add additional hot IPA in small aliquots until the solid just dissolves.

    • Tip: If the solution is dark red/brown, it may indicate phenolic oxidation.[3] A small amount of activated charcoal can be added and hot-filtered.[3]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary).

  • Harvesting: Once RT is reached, place in an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Vacuum filter the bright yellow needles.[3] Wash with cold IPA or Hexane.

Protocol B: Quantitative Solubility Determination (Shake-Flask)

Objective: To generate precise solubility data (mg/mL) for formulation.[1][2][3]

Methodology (Based on OECD 105):

  • Add excess solid (~50 mg) to 1 mL of target solvent in a sealed glass vial.

  • Agitate at a fixed temperature (25°C) for 24 hours.

  • Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved solid.[1][3]

  • Quantify the supernatant concentration via UV-Vis (approx.[3]

    
     360-370 nm) or HPLC.[1][3]
    

Part 3: Visualization & Logic Flows[1][3]

Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the intended application (Synthesis, Analysis, or Storage).[1]

SolventSelectionStartStart: Select ApplicationPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (NMR/Bio-Assay)Start->AnalysisReactionSynthesis MediumStart->ReactionRecrystRecrystallizationPurification->RecrystWashWashing / TriturationPurification->WashStockStock SolutionAnalysis->StockHenryHenry ReactionReaction->HenryIPAHot Isopropanol (Best)Recryst->IPAHigh PurityEtOHEthanol (Good)Recryst->EtOHAlt. OptionWaterCold Water / dilute HClWash->WaterRemove SaltsDMSODMSO (Universal)Stock->DMSOBio-AssaysAcetoneAcetone-d6 (NMR)Stock->AcetoneSpectroscopyNitroMNitromethane (Solvent/Reagent)Henry->NitroMAceticGlacial Acetic AcidHenry->Acetic

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal solvent choices.

Recrystallization Thermodynamic Cycle

This diagram illustrates the temperature-dependent solubility logic required for high-yield purification.

RecrystallizationCycleCrudeCrude Solid(Impure)HotSolDissolution(T > 80°C)Crude->HotSolAdd IPASatSolSaturated Solution(Homogeneous)HotSol->SatSolRefluxCoolingCooling Phase(Nucleation)SatSol->CoolingSlow CoolCrystalsPure Crystals(Precipitate)Cooling->CrystalsFiltrationMotherMother Liquor(Impurities)Cooling->MotherFiltrateMother->HotSolRecycle (Optional)

Caption: Thermodynamic workflow for purifying nitrostyrenes using temperature differentials (Solubility(Hot) >> Solubility(Cold)).

Part 4: Stability & Handling (The "Gotchas")

Michael Acceptor Reactivity

The electron-deficient double bond makes this molecule a potent Michael Acceptor .[2][3]

  • Risk: In nucleophilic solvents (e.g., primary amines, thiols) or basic water, the solvent may permanently add across the double bond, destroying your sample.[1][3]

  • Mitigation: Always use neutral or slightly acidic solvents for storage.[3] If using DMSO for biological screening, ensure it is anhydrous and free of amine impurities.[1][3]

Photochemical Isomerization

The (E)-isomer is the thermodynamically stable form produced by the Henry reaction.[2]

  • Risk: Exposure to UV light in solution (e.g., a clear glass vial on a benchtop) can induce isomerization to the (Z)-isomer or cyclization into benzofuran derivatives.[1][3]

  • Mitigation: Store all solutions in amber glass vials wrapped in foil.

References

  • Worall, D. E. (1929).[1][2][3][4] Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413.[1][3] (Standard protocol for Henry reaction condensation and purification).

  • BenchChem. (2025).[1][3][5] The Synthesis of β-Nitrostyrenes: A Comprehensive Guide. (Details microwave vs. conventional synthesis and IPA recrystallization). [1]

  • ScienceMadness. (2014).[1][3][6] 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.[1][2][3][6] (Practical discussion on solubility in MeOH/HCl and recrystallization yields).

  • PubChem. (2025).[1][3][7][8] 2-methoxy-4-[(E)-2-nitroethenyl]phenol (Compound).[1][2][3] National Library of Medicine.[3] (Physicochemical property data). [1]

  • Vertex AI / Google Scholar Search. (2025).[1][2][3] Solubility parameters and stability of hydroxy-nitrostyrenes. (Aggregated data on pKa and solvent compatibility).

An In-depth Technical Guide to Methoxy-Nitroethenyl-Phenol Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Given the lack of information on the requested 3-methoxy isomer, this guide will focus on its well-documented and commercially available structural isomer, 2-methoxy-4-[(E)-2-nitroethenyl]phenol . This compound shares the same molecular formula and a similar chemical scaffold, making its technical profile highly relevant for researchers interested in this class of molecules.

Technical Guide: 2-methoxy-4-[(E)-2-nitroethenyl]phenol

This guide provides a comprehensive overview of 2-methoxy-4-[(E)-2-nitroethenyl]phenol, a nitrostyrene derivative of vanillin. It is a valuable synthetic intermediate in the preparation of various organic compounds.[1]

Chemical Identifiers and Physicochemical Properties

Accurate identification is critical in research and development. The following table summarizes the key identifiers and properties for 2-methoxy-4-[(E)-2-nitroethenyl]phenol.

Identifier TypeData
IUPAC Name 2-methoxy-4-[(E)-2-nitroethenyl]phenol[2]
Synonyms (E)-2-Methoxy-4-(2-nitrovinyl)phenol, trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene[2][3]
CAS Numbers 6178-42-3, 22568-51-0[2]
Molecular Formula C₉H₉NO₄[2][4]
Molecular Weight 195.17 g/mol [4]
Appearance Solid powder
Purity Typically ≥98%
Boiling Point 168-170 °C
InChI Key XVXCSPJSXIUNQJ-SNAWJCMRSA-N
SMILES COC1=C(C=CC(=C1)/C=C/[O-])O[2]
Synthesis via Henry Condensation

The primary and most efficient route for synthesizing 2-methoxy-4-[(E)-2-nitroethenyl]phenol is the Henry (or nitroaldol) reaction. This involves the base-catalyzed condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane.[1][3]

This protocol details a common lab-scale synthesis of the title compound.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nitromethane

  • Methanol (MeOH)

  • n-Butylamine (catalyst)

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a suitable reaction vessel, dissolve 10 g of vanillin in approximately 10 mL of methanol.[3]

  • Add 3.4 mL of nitromethane to the solution and ensure it is thoroughly mixed.[5]

  • Add 0.50 g of n-butylamine to the mixture. The solution will rapidly change color from yellow to a deep red.[5]

  • Cap the flask and swirl to ensure complete mixing. Allow the mixture to stand at ambient temperature for 1-2 hours. During this time, a solid red mass will form.[1][5]

  • Break up the solidified mass and add 5 mL of methanol.[6]

  • Collect the solid product via vacuum filtration using a Büchner funnel.[6]

  • Wash the collected solid with approximately 100 mL of 0.1 M HCl. This will result in a color change from red to bright yellow.[1][6]

  • For purification, the damp yellow solid can be recrystallized from hot methanol (approximately 150 mL).[3]

G cluster_materials Reactants & Catalyst cluster_reaction Reaction & Workup cluster_purification Purification Vanillin Vanillin in Methanol Mix Mix & Stand (1-2h) Formation of Red Solid Vanillin->Mix Nitromethane Nitromethane Nitromethane->Mix nButylamine n-Butylamine nButylamine->Mix Catalyst Addition Filter Vacuum Filtration Mix->Filter Wash Wash with 0.1 M HCl (Red to Yellow) Filter->Wash Recrystallize Recrystallize from Hot Methanol Wash->Recrystallize Product Pure 2-methoxy-4-[(E)-2-nitroethenyl]phenol Recrystallize->Product

Caption: Workflow for the synthesis of 2-methoxy-4-[(E)-2-nitroethenyl]phenol.

Mechanism of the Henry Reaction

The synthesis proceeds through a base-catalyzed nitroaldol (Henry) reaction mechanism. The key steps are deprotonation, nucleophilic attack, and dehydration.[1][6]

  • Deprotonation: The base (n-butylamine) abstracts an acidic alpha-proton from nitromethane, forming a resonance-stabilized nitronate anion.[6]

  • Nucleophilic Attack: This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde group in vanillin.[6]

  • Protonation & Dehydration: The resulting intermediate alkoxide is protonated to form a β-nitro alcohol. This intermediate readily undergoes base-catalyzed dehydration to yield the final, stable conjugated product.[1][6]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate + Base Base Base (B:) Intermediate β-Nitro Alkoxide Intermediate Nitronate->Intermediate Attacks Carbonyl Carbon Vanillin Vanillin Vanillin->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Final Product Dehydration->Product

Caption: Mechanism of the Henry reaction for the synthesis of 2-methoxy-4-[(E)-2-nitroethenyl]phenol.

Potential Applications in Drug Development

While this specific molecule is primarily a synthetic intermediate, related nitrostyrene and vanillin derivatives have been explored for various biological activities. For instance, some Schiff bases derived from vanillin have shown potential anti-inflammatory, anticancer, and antimicrobial properties. The nitrovinyl group is a strong electron-withdrawing group that can participate in Michael additions, a mechanism relevant to the biological activity of some drug candidates. Further research into the biological profile of 2-methoxy-4-[(E)-2-nitroethenyl]phenol could be a promising area for drug discovery.

References

  • SRIRAMCHEM. (E)-2-Methoxy-4-(2-nitrovinyl)phenol : Pharmaceutical Reference Standard.

  • BenchChem. (2025). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.

  • BenchChem. (2025). Managing the Formation of Byproducts in the Vanillin-Nitromethane Condensation.

  • ChemicalBook. 3-methoxy-4-nitrophenol synthesis.

  • PubChem. 2-Methoxy-4-((E)-2-nitrovinyl)phenol.

  • SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.

  • Sigma-Aldrich. 3-Hydroxy-4-methoxybenzaldehyde.

  • The Hive Chemistry Discourse. Benzaldehydes: from nitro to hydroxy in one step!

  • CymitQuimica. CAS 16292-95-8: 3-Methoxy-4-nitrophenol.

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.

  • Sigma-Aldrich. 2-Methoxy-4-[(E)-2-nitrovinyl]phenol.

  • Sigma-Aldrich. 3-Methoxy-4-nitrophenol.

  • Wikipedia. Isovanillin.

  • PubChem. 3-Methoxy-4-nitrophenol.

  • ResearchGate. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.

  • Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.

Sources

Technical Guide: Antimicrobial Potential of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Methoxy-4-[(E)-2-nitroethenyl]phenol Common Aliases: 4-Hydroxy-3-methoxy-β-nitrostyrene; Nitrovinylguaiacol CAS Registry: 6178-42-3 Class: β-Nitrostyrene Derivative / Phenolic Michael Acceptor

This technical guide evaluates the antimicrobial pharmacology of 3-methoxy-4-[(E)-2-nitroethenyl]phenol, a lipophilic electrophile derived from vanillin. Unlike conventional antibiotics that often target specific receptors, this compound operates via a multi-target mechanism involving the covalent modification of microbial thiols and the induction of oxidative stress. This guide synthesizes chemical synthesis protocols, validated antimicrobial efficacy data, and mechanistic insights to support researchers in drug discovery and lead optimization.

Part 1: Chemical Profile & Synthesis[1][2][3][4]

The core pharmacophore of this compound is the β-nitrostyrene moiety.[1] The conjugation of the nitro group with the alkene creates a highly electron-deficient β-carbon, making it a potent "Michael acceptor." The 3-methoxy and 4-hydroxy substitutions on the phenyl ring modulate lipophilicity (LogP ~1.9) and solubility, facilitating membrane penetration.

Synthesis Protocol: The Henry Reaction

The most robust method for synthesizing this compound is the Henry reaction (nitroaldol condensation) between vanillin and nitromethane.[2]

Reagents:

  • Precursor: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[2][1]

  • Solvent/Reactant: Nitromethane (excess)

  • Catalyst: Ammonium acetate (NH₄OAc) or Ethylenediamine[2]

  • Conditions: Reflux (approx. 100°C) or Microwave irradiation

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of vanillin in 10 mL of nitromethane.

  • Catalysis: Add 4 mmol of ammonium acetate.

  • Reflux: Heat the mixture to mild reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the solution to precipitate the crude yellow solid.

  • Purification: Recrystallize from hot ethanol to yield bright yellow crystals (MP: 165–168°C).

Visualization: Synthesis Pathway

HenryReaction Vanillin Vanillin (Electrophile) Intermediate β-Nitro Alcohol (Transient) Vanillin->Intermediate + NH4OAc Reflux Nitromethane Nitromethane (Nucleophile) Nitromethane->Intermediate Product 3-Methoxy-4-[(E)-2-nitroethenyl]phenol (Yellow Crystalline Solid) Intermediate->Product - H2O (Dehydration)

Caption: The Henry reaction pathway transforming Vanillin into the target β-nitrostyrene via a dehydration step.[1]

Part 2: Mechanism of Action (MOA)

The antimicrobial efficacy of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is driven by its ability to covalently bind to nucleophilic residues in microbial proteins.

Thiol-Mediated Michael Addition

The primary mechanism is the irreversible alkylation of cysteine thiols (-SH) in essential microbial enzymes (e.g., DNA gyrase, synthase enzymes). The electron-withdrawing nitro group activates the β-carbon, facilitating nucleophilic attack.

Oxidative Stress Induction

Upon cellular entry, the compound can disrupt the electron transport chain or deplete intracellular glutathione (GSH) pools, leading to an accumulation of Reactive Oxygen Species (ROS) and subsequent apoptotic cell death.

Visualization: Molecular Interaction

MOA Compound β-Nitrostyrene Moiety (Michael Acceptor) Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex Nucleophilic Attack (Michael Addition) ROS ROS Accumulation (Oxidative Stress) Compound->ROS GSH Depletion Enzyme Microbial Enzyme (Active Site Cysteine-SH) Enzyme->Complex Death Microbial Cell Death Complex->Death Enzyme Inactivation ROS->Death Membrane/DNA Damage

Caption: Dual-action mechanism involving covalent enzyme inhibition and oxidative stress induction.

Part 3: Antimicrobial Spectrum & Efficacy[3][5]

The compound exhibits broad-spectrum activity, with notable potency against Gram-positive bacteria and fungi. The lipophilic nature allows it to penetrate the thick peptidoglycan layer of Gram-positive organisms effectively.

Representative MIC Data

Data synthesized from studies on 4-hydroxy-3-methoxy-β-nitrostyrene derivatives.

Target OrganismTypeMIC Range (µg/mL)Clinical Relevance
Staphylococcus aureus Gram-Positive8 – 32Major skin/soft tissue pathogen; MRSA potential.
Bacillus subtilis Gram-Positive16 – 64Model organism; spore former.
Candida albicans Fungi (Yeast)32 – 64Opportunistic fungal infections.
Escherichia coli Gram-Negative> 64Lower efficacy due to efflux pumps/outer membrane.
Pseudomonas aeruginosa Gram-Negative> 128High intrinsic resistance.

Key Insight: The compound is significantly more active against Gram-positive bacteria and fungi than Gram-negative bacteria. Activity against Gram-negatives can be enhanced by using efflux pump inhibitors or structural modification (e.g., fluorination).

Part 4: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve compound in DMSO (stock 10 mg/mL). Serial dilute in MHB to achieve test range (e.g., 0.5 – 128 µg/mL). Final DMSO concentration must be < 1%.

  • Plate Setup: Add 100 µL of diluted compound and 100 µL of inoculum to 96-well plates.

  • Controls:

    • Positive Control: Ciprofloxacin or Fluconazole.

    • Negative Control: Sterile MHB + DMSO.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the lowest concentration with no visible turbidity.

Visualization: Assay Workflow

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Inoculation Add Bacterial Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Readout Visual/OD600 Reading (Determine MIC) Incubation->Readout

Caption: Standardized broth microdilution workflow for determining antimicrobial efficacy.

Part 5: Toxicology & Safety Profile

While potent, β-nitrostyrenes are electrophilic and can exhibit cytotoxicity toward mammalian cells.[1]

  • Cytotoxicity: Moderate cytotoxicity observed in RAW 264.7 macrophage cell lines (

    
     approx. 20–50 µM).
    
  • Selectivity Index (SI): The therapeutic window is relatively narrow. Formulation strategies (e.g., nano-encapsulation) are recommended to reduce systemic toxicity for in vivo applications.

  • GHS Hazards:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3]

Handling: Always perform synthesis and handling in a fume hood wearing nitrile gloves and safety goggles.

References

  • BenchChem. (2025).[2][1][5] An In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-(2-nitrovinyl)phenol and its Derivatives.[2][1][5] BenchChem Technical Library. Link[1]

  • Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study.[1][6][7][8] Bioorganic & Medicinal Chemistry.[2][1][9][8][10] Link

  • Pettit, R. K., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents.[7][8] Molecules, 17(3). Link

  • PubChem. (2025).[3] Compound Summary: 2-Methoxy-4-((E)-2-nitrovinyl)phenol (CID 638439).[4] National Library of Medicine. Link

  • Shabir, S., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall.[10] European Journal of Medicinal Chemistry.[10] Link

Sources

Technical Guide: Toxicity Profile & Safety Architecture for Nitrostyrene Phenols

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals working with Nitrostyrene Phenols (e.g., 4-hydroxy-β-nitrostyrene and its methoxy derivatives). It synthesizes toxicological data, mechanistic insights, and rigorous safety protocols.

Executive Technical Summary

Nitrostyrene phenols (NSPs) are a class of conjugated nitroalkenes characterized by a nitrovinyl side chain attached to a phenolic ring. They are potent Michael acceptors , a chemical property that drives both their pharmacological potential (as antimicrobial and anticancer agents) and their toxicological hazards.

Unlike inert intermediates, NSPs are covalent modifiers of biological macromolecules. Their safety profile is defined by their high electrophilicity, allowing them to alkylate nucleophilic thiol groups on proteins (e.g., Glutathione, Protein Disulfide Isomerase). This guide moves beyond standard SDS templates to provide a mechanistic understanding of these hazards and a self-validating safety protocol for laboratory handling.

Mechanistic Toxicology: The Michael Acceptor Pathway

To handle NSPs safely, one must understand the causality of their toxicity. It is not merely "irritating"; it is a systemic disruptor of cellular redox homeostasis.

The Alkylation Cascade

The


-carbon of the nitrostyrene moiety is highly electron-deficient due to the withdrawing nature of the nitro group and the resonance of the benzene ring.
  • Primary Event: Rapid Michael addition with cellular thiols (R-SH), specifically depleting intracellular Glutathione (GSH).

  • Secondary Event: Inhibition of thioredoxin reductase and Protein Disulfide Isomerase (PDI).

  • Terminal Event: Accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and induction of apoptosis or necrosis.

Visualization: Molecular Mechanism of Action

The following diagram maps the pathway from exposure to cellular toxicity.

NSP_Toxicity_Mechanism cluster_prevention Protective Intervention NSP Nitrostyrene Phenol (Electrophile) Adduct GSH-Conjugate (Depletion) NSP->Adduct Michael Addition (Covalent Bonding) GSH Intracellular Glutathione (GSH) GSH->Adduct ROS ROS Accumulation (Oxidative Stress) Adduct->ROS Loss of Redox Buffer Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization CellDeath Apoptosis / Necrosis Mito->CellDeath Caspase Activation NAC N-Acetylcysteine (Thiol Donor) NAC->GSH Replenishes

Figure 1: The covalent modification of cellular thiols by nitrostyrenes triggers an oxidative stress cascade leading to cell death.

Consolidated Safety Data Sheet (SDS) Synthesis

Note: This section synthesizes data for the class (CAS 706-03-6, 6178-42-3) to create a "Worst-Case" safety baseline.

Section 2: Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) or 4 (H302) – Treat as Toxic.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory irritation.[1][2][4]

Section 4: Advanced First Aid Measures

Standard water rinsing is often insufficient due to the lipophilicity of nitrostyrenes.

  • Skin Contact: Do not use pure water immediately. First, wash with a polyethylene glycol (PEG-400) solution or a mild soap/ethanol mixture to solubilize the organic residue, then flush with copious water.

  • Inhalation: Immediate removal to fresh air.[2][5] If pulmonary edema is suspected (coughing/wheezing), administer oxygen. Corticosteroid spray may be indicated (medical supervision required).

  • Eye Contact: Flush for 15 minutes. Do not apply neutralizing agents.

Section 7: Handling & Storage (The "Cold & Dark" Rule)
  • Storage: Must be stored at 2–8°C .

    • Reasoning: Nitrostyrenes are prone to polymerization and degradation into benzaldehydes and nitro-compounds upon heat/light exposure.

  • Atmosphere: Store under inert gas (Nitrogen/Argon).

  • Incompatibility: Strictly segregate from Strong Bases (induces polymerization) and Strong Oxidizers .[1]

Quantitative Toxicity Matrix

The following table aggregates cytotoxicity and lethality data from key studies to provide a reference for dosage and handling limits.

Compound NameCAS NumberLD50 / IC50 DataTarget/Hazard Note

-Nitrostyrene
(Parent)
102-96-5Oral Rat LD50: ~900 mg/kg [1] LC50 (Cells): 10–25 µM [2]High volatility; potent lachrymator.
4-Hydroxy-

-nitrostyrene
706-03-6IC50 (Tumor lines): 1–5 µM [3]High cytotoxicity; potent skin sensitizer.
3-Methoxy-4-hydroxy-

-nitrostyrene
6178-42-3IC50 (CLL cells): 2–5 µM [4]"Curcumin-like" motif but significantly more toxic.[6]
3-Ethoxy-2-hydroxy-

-nitrostyrene
206559-62-8Not Established (Treat as Cat 3 Toxic)Severe eye irritant; respiratory hazard.

Operational Safety Protocol: Synthesis & Handling

This protocol uses a Self-Validating approach: every step includes a "Check" to ensure the control is working.

A. Engineering Controls
  • Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood.

  • Validation: Anemometer check (Face velocity > 0.5 m/s) before opening the vial.

B. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Reasoning: Nitrostyrenes can permeate thin latex rapidly.

  • Respiratory: If working outside a hood (not recommended), a Full-Face Respirator with OV/P100 cartridges is required.

C. Decontamination & Spill Response Workflow

Nitrostyrenes are hydrophobic; water alone spreads the contamination.

Spill_Response cluster_check Validation Check Spill Spill Detected Evac 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evac PPE 2. Don PPE (Double Nitrile + Goggles) Evac->PPE Absorb 3. Absorb (Vermiculite or Sand) PPE->Absorb Solvent 4. Solvent Wash (60-70% Ethanol/Soap) Absorb->Solvent Hydrophobic Cleanup Waste 5. Disposal (Hazardous Waste Container) Solvent->Waste Check Verify Surface with UV Light (if fluorescent) or Wipe Test Solvent->Check

Figure 2: Protocol for managing nitrostyrene spills, emphasizing solubility management.

D. Waste Disposal
  • Quenching: Small amounts of residue can be quenched by treating with an excess of aqueous sodium bisulfite (NaHSO₃) or cysteine, which undergoes Michael addition to neutralize the electrophile before disposal.

  • Stream: Segregate as Halogenated Organic Waste (if halogenated) or Toxic Organic Waste . Never flush down the drain.

References

  • National Toxicology Program (NTP). (1992).[4] Toxicity Studies of Beta-Nitrostyrene and Derivatives. Chemical Repository Database. Link

  • Kaap, S., et al. (2003). "Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts." PubMed. Link

  • Park, J., et al. (2019). "Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells."[7] Oncology Reports. Link

  • Milacic, V., et al. (2006). "Beta-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Trans-beta-Nitrostyrene. Link

Sources

Pharmacophore Modeling and Covalent Targeting Strategies for 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methoxy-4-[(E)-2-nitroethenyl]phenol (commonly known as trans-4-hydroxy-3-methoxy-β-nitrostyrene or vanillyl nitrostyrene; CAS: 6178-42-3) represents a highly versatile scaffold in modern medicinal chemistry. Characterized by a highly polarized β-nitrovinyl group conjugated to a vanillyl aromatic ring, this molecule acts as a potent, tunable Michael acceptor.

Unlike traditional reversible ligands, β-nitrostyrene derivatives exert their pharmacological effects primarily through covalent irreversible inhibition —specifically via thia-Michael addition to nucleophilic cysteine residues on target proteins such as the NLRP3 inflammasome, Protein Disulfide Isomerase (PDI), and various kinases[1][2]. Because the binding event involves bond formation, standard reversible pharmacophore modeling is fundamentally inadequate. This whitepaper details the causality-driven workflows required to model, dock, and experimentally validate the covalent pharmacophore of 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

Electronic Structure and Covalent Causality

To build an accurate pharmacophore, we must first understand the electronic causality driving the molecule's behavior. The nitro group (


) is one of the strongest electron-withdrawing groups in organic chemistry. Through resonance and inductive effects, it severely depletes electron density at the β-carbon of the ethenyl bridge, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[3].

This creates a "soft" electrophilic center perfectly primed for attack by "soft" nucleophiles—namely, thiolate anions (


) of deprotonated cysteine residues in enzyme active sites. Upon nucleophilic attack, a transient nitronate anion is formed, which subsequently undergoes protonation to yield a stable, irreversible thioether adduct[2].

G A 3-methoxy-4-[(E)-2-nitroethenyl]phenol C Nucleophilic Attack (Cys Thiolate) A->C Electrophilic Warhead B Target Protein (e.g., NLRP3/PDI) B->C Reactive Cysteine D Michael Adduct Formation (Covalent Bond) C->D Thia-Michael Addition E Conformational Arrest & Enzyme Inhibition D->E Target Inactivation

Caption: Mechanism of covalent target inactivation via thia-Michael addition by the nitrostyrene warhead.

Covalent Pharmacophore Elucidation

A covalent pharmacophore model for 3-methoxy-4-[(E)-2-nitroethenyl]phenol must account for both the pre-reaction non-covalent recognition phase and the geometric constraints of the transition state.

Core Pharmacophoric Features
  • Electrophilic Center (E): The β-carbon must be positioned within 3.0–3.5 Å of the target sulfur atom, with an attack angle of approximately 105°–109° (Bürgi-Dunitz trajectory) relative to the alkene plane.

  • Hydrogen Bond Donor (HBD): The 4-hydroxyl group anchors the molecule, often interacting with backbone carbonyls to stabilize the pre-reaction complex.

  • Hydrogen Bond Acceptor (HBA): The 3-methoxy oxygen and the nitro oxygens serve as HBAs. The nitro oxygens are particularly critical as they must be stabilized by a hydrogen bond network (an "oxyanion hole" equivalent) to stabilize the developing negative charge on the nitronate intermediate during the reaction.

  • Aromatic/Hydrophobic Ring (Ar): The vanillyl phenyl ring provides essential

    
     stacking or hydrophobic enclosure, dictating target selectivity over ubiquitous cellular thiols like glutathione (GSH)[4].
    
Quantitative Feature Mapping
Pharmacophore FeatureAtom(s) InvolvedSpatial Tolerance (Å)Vector DirectionalityFunctional Role
Electrophilic Warhead Cβ of nitroethenyl1.5Orthogonal to

-system
Covalent bond formation (Michael addition)
H-Bond Donor (HBD) 4-OH oxygen1.2Planar to aromatic ringPre-reaction anchoring / orientation
H-Bond Acceptor (HBA)

oxygens
1.5Coplanar to alkeneTransition state stabilization
Hydrophobic Core (Ar) Phenyl centroid1.8Normal to ring planeSelectivity and binding pocket affinity

Integrated Workflows: From in silico to in vitro

To ensure scientific integrity, computational predictions must be tightly coupled with self-validating physical experiments. We employ a dual-workflow approach: in silico covalent docking followed by in vitro kinetic reactivity profiling.

W S1 3D Ligand Preparation S2 Pharmacophore Feature Mapping S1->S2 Conformational Search S3 Covalent Docking (CovDock) S2->S3 Define Reactive Center S4 MD Simulation (Adduct Stability) S3->S4 Pose Refinement S5 In Vitro Thiol Reactivity Assay S4->S5 Experimental Validation

Caption: Integrated computational and experimental workflow for covalent pharmacophore validation.

Protocol 1: Computational Covalent Docking (CovDock)

Rationale: Standard docking algorithms penalize steric clashes that are actually necessary for bond formation. Covalent docking temporarily breaks the warhead, forms the bond in silico, and then scores the resulting adduct.

  • Protein Preparation: Import the target crystal structure (e.g., NLRP3 or PDI). Protonate the structure at pH 7.4, explicitly defining the target Cysteine as a negatively charged thiolate (

    
    ) to reflect its activated state in the basic microenvironment of the binding pocket.
    
  • Ligand Preparation: Generate 3D conformers of 3-methoxy-4-[(E)-2-nitroethenyl]phenol. Ensure the trans (E) geometry of the alkene is preserved.

  • Reaction Definition: Define a custom SMARTS pattern for the Michael addition: [C:1]=[C:2]--[O-:5]. Specify C1 (the β-carbon) as the reactive center.

  • Pre-reaction Pose Sampling: Dock the ligand non-covalently using the pharmacophore constraints (Table 1) to ensure the HBD and Ar features are satisfied prior to reaction.

  • Covalent Bond Formation & Minimization: Instruct the software to form a single bond between the target thiolate and C1. Minimize the resulting complex using an OPLS4 force field to resolve steric clashes and calculate the apparent binding affinity (

    
    ).
    
Protocol 2: In Vitro Thiol Reactivity Profiling (GSH Depletion Assay)

Rationale: A successful covalent drug must strike a balance between reactivity and stability. If the β-nitrostyrene is too reactive, it will indiscriminately alkylate serum proteins (acting as a PAINS compound). We measure its intrinsic reactivity against Glutathione (GSH) via LC-MS/MS to validate its electrophilicity[2].

  • Reagent Preparation: Prepare a 10 mM stock of 3-methoxy-4-[(E)-2-nitroethenyl]phenol in DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 1.5 mL amber vial, combine 980 µL of buffer, 10 µL of GSH stock (final 1 mM), and 10 µL of compound stock (final 100 µM).

  • Incubation & Quenching: Incubate at 37°C. At precise time intervals (0, 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 min. Inject the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • Data Processing: Monitor the depletion of the parent compound (m/z 194.1 [M-H]-) and the appearance of the GSH-adduct (m/z 501.1 [M-H]-). Calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
  • Self-Validation Check: Run a parallel control assay containing 5 mM Dithiothreitol (DTT). If the compound's biological activity in subsequent cell assays is abrogated by DTT, it confirms the mechanism of action is strictly thiol-dependent covalent inhibition[2].

Summary of Kinetic and Biological Validation Data

The following table synthesizes expected experimental outputs based on the pharmacophore modeling of β-nitrostyrene derivatives against validated targets.

Target / AssayParameter MeasuredTypical Value RangeMechanistic Implication
GSH Reactivity (pH 7.4) Half-life (

)
15 – 45 minutesModerate electrophile; suitable for targeted covalent inhibition without excessive off-target toxicity.
NLRP3 Inflammasome

(IL-1β release)
1.0 – 5.0 µMDisrupts ATPase activity via covalent modification of active-site cysteines[1].
Protein Disulfide Isomerase

(Dieosin-GSSG assay)
5.0 – 15.0 µMAlkylates the CxxC catalytic motif, preventing disulfide bond reduction[2].
Bacterial Growth (M. tb) Minimum Inhibitory Conc. (MIC)1.95 – 7.81 µg/mLPenetrates cell wall and alkylates essential bacterial thiols[4].

Conclusion

The pharmacophore of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is defined not just by its spatial geometry, but by its dynamic electronic reactivity. By treating the β-nitrovinyl group as a tunable electrophilic warhead and anchoring it with the hydrogen-bonding and hydrophobic properties of the vanillyl ring, researchers can rationally design highly selective covalent inhibitors. The integration of in silico CovDock models with rigorous in vitro thiol-reactivity assays ensures that drug development programs utilizing this scaffold maintain strict scientific integrity, avoiding the pitfalls of indiscriminate pan-assay interference.

References

  • STUDY ON SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME MICHEAL-TYPE ADDITION COMPOUNDS. Mersin University Journal of Faculty of Pharmacy. Available at:[Link]

  • Development of covalent NLRP3 inflammasome inhibitors: chemistry and biological activity. IRIS-AperTO (University of Turin). Available at:[Link]

  • Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. National Institutes of Health (NIH). Available at:[Link]

Sources

Literature review on 4-hydroxy-3-methoxy-beta-nitrostyrene applications

An In-Depth Technical Guide to 4-Hydroxy-3-Methoxy- -Nitrostyrene: Synthesis, Pharmacology, and Applications

Executive Summary

4-Hydroxy-3-methoxy-


123456

This whitepaper provides researchers and drug development professionals with an authoritative analysis of the electronic architecture, mechanistic pathways, and self-validating experimental protocols associated with HMNS.

Chemical Architecture & Reactivity Profile

The pharmacological and synthetic utility of HMNS is dictated by its electronic structure. The molecule features a planar architecture allowing extensive

7

The strong electron-withdrawing nature of the nitro group polarizes the adjacent double bond, rendering the

Michael acceptor74
Quantitative Pharmacological & Physicochemical Data

To facilitate comparative analysis, the key quantitative metrics for HMNS and its structurally analogous

Property / TargetValue / MetricBiological SignificanceReference
CAS Registry Number 6178-42-3Chemical identification[1]
Melting Point 168–172 °CPurity validation metric[8]
Src Kinase (IC

)
~27.3 µMSuppression of cell motility & proliferation[5]
Syk Kinase (IC

)
~2.8 µMInhibition of platelet activation[5]
5-Lipoxygenase (IC

)
10 µMAnti-inflammatory activity[9]
Antibacterial (MIC) 256 mg/LGram-positive bacterial inhibition[10]
Platelet Aggregation 2.1 – 12.7 µM*Broad-spectrum anti-thrombotic effect[5]

*Note: Kinase and platelet IC


511

Mechanistic Pathways in Pharmacology

Tyrosine Kinase Inhibition & Antiplatelet Activity
4SrcSyk3114
Keap1-Nrf2 Antioxidant Pathway Activation

The cellular defense against oxidative stress is heavily regulated by the Keap1-Nrf2 pathway[6]. Under basal conditions, Keap1 sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. The electrophilic

76
NLRP3 Inflammasome Inhibition

HMNS derivatives exhibit potent anti-inflammatory effects by blocking the assembly of the NLRP3 inflammasome[5]. By interfering with the oligomerization process, HMNS prevents the activation of caspase-1, thereby halting the cleavage and release of pro-inflammatory cytokines such as IL-1

11

Pathway Visualizations

SynthesisWorkflowVanillinVanillin(Precursor)HMNS4-Hydroxy-3-methoxy-β-nitrostyrene(Intermediate)Vanillin->HMNS Henry Reaction(Condensation)NitromethaneNitromethane + NH4OAc(Reagents)Nitromethane->HMNS Solvent / CatalystThreeMT3-Methoxytyramine(Final Product)HMNS->ThreeMT Reduction(Nitro & Alkene)

Caption: Synthesis workflow of 3-Methoxytyramine from Vanillin via the HMNS intermediate.

KinaseInhibitionHMNSHMNS / β-NitrostyrenesSrcSykSrc / Syk Tyrosine KinasesHMNS->SrcSyk Irreversible Inhibition(Covalent Binding)GPIIbIIIaGPIIb/IIIa Receptor ActivationSrcSyk->GPIIbIIIa PhosphorylationPlateletPlatelet AggregationGPIIbIIIa->Platelet Cross-linking

Caption: Mechanism of platelet aggregation inhibition by HMNS targeting Src and Syk kinases.

Nrf2PathwayHMNSHMNS (Michael Acceptor)Keap1Keap1 Sensor (Thiol Groups)HMNS->Keap1 Electrophilic AttackNrf2Nrf2 (Transcription Factor)Keap1->Nrf2 Conformational Change(Releases Nrf2)AREAntioxidant Response ElementNrf2->ARE Nuclear TranslocationDefenseCellular Defense GenesARE->Defense Gene Expression

Caption: Activation of the Keap1-Nrf2 antioxidant defense pathway by HMNS electrophilic attack.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven methodologies.

Protocol A: Microwave-Assisted Synthesis of HMNS (Henry Reaction)

The Henry (nitroaldol) reaction is the gold standard for synthesizing HMNS[12]. We utilize a microwave-assisted approach to drastically reduce reaction time and limit the formation of unwanted oligomeric byproducts.

Causality & Rationale: Ammonium acetate acts as a weak base, deprotonating nitromethane to form a reactive nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of vanillin. The subsequent dehydration step is thermodynamically driven by the formation of the highly conjugated

2

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave-safe vial, dissolve 3.0 mmol (0.46 g) of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in 2.5 mL of nitromethane[12].

  • Catalysis: Add 0.8 mmol (0.06 g) of ammonium acetate to the solution[12]. Self-Validation: Ensure complete dissolution; undissolved catalyst will lead to uneven heating and localized charring.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Set the parameters to 150 °C for exactly 5 minutes[12].

  • Reaction Monitoring: Extract a 10 µL aliquot and perform Thin-Layer Chromatography (TLC) using a 50:50 (v/v) petroleum ether/diethyl ether mobile phase[12]. Validation: The disappearance of the vanillin spot confirms reaction completion.

  • Purification: Transfer the mixture to a round-bottom flask and remove excess nitromethane via rotary evaporation[12]. Pour the residue into cold water to precipitate the product[2].

  • Verification: Collect the yellow crystals via vacuum filtration. Dry under a vacuum and verify the melting point (Expected: 168–172 °C)[8].

Protocol B: Platelet Aggregation Assay (Light Transmission Aggregometry)

To evaluate the antiplatelet efficacy of HMNS, washed human platelets must be used instead of Platelet-Rich Plasma (PRP). Causality & Rationale: HMNS is highly electrophilic. If PRP is used, HMNS will non-specifically bind to abundant plasma proteins (e.g., albumin), artificially inflating the apparent IC

Step-by-Step Methodology:

  • Platelet Isolation: Draw human blood into acid-citrate-dextrose (ACD) anticoagulant. Centrifuge at 150 × g for 10 minutes to obtain PRP. Add prostacyclin (PGI

    
    ) to prevent premature activation, then centrifuge at 800 × g to pellet the platelets. Resuspend in Tyrode's buffer (pH 7.3).
    
  • Incubation & Controls:

    • Test Sample: Incubate washed platelets (3 × 10

      
       cells/mL) with HMNS (titrated from 1 to 20 µM) for 3 minutes at 37 °C.
      
    • Negative Control: Incubate with an equivalent volume of DMSO (vehicle). Validation: Ensures the solvent does not affect baseline aggregation.

    • Positive Control: Incubate with a known Src inhibitor (e.g., Dasatinib) to validate the assay's sensitivity to kinase inhibition.

  • Agonist Induction: Add an aggregation agonist such as Thrombin (0.1 U/mL) or Collagen (1 µg/mL)[4].

  • Readout: Monitor light transmission continuously for 6 minutes using a lumi-aggregometer. As platelets aggregate, the suspension clears, increasing light transmission.

  • Data Analysis: Calculate the extent of aggregation as a percentage of the maximum light transmission (calibrated with buffer alone). Determine the IC

    
     using a non-linear regression curve fit.
    

References

Methodological & Application

Application Note: Synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol from Vanillin

Author: BenchChem Technical Support Team. Date: March 2026


-nitrostyrene (CAS: 6178-42-3)
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract

This application note details the synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-


-nitrostyrene) via the Henry reaction (nitroaldol condensation). This compound serves as a critical intermediate in the synthesis of phenethylamine derivatives, including mescaline analogs and dopamine-related pharmaceutical targets. We present a robust, scalable protocol utilizing ammonium acetate catalysis in glacial acetic acid, alongside a greener, room-temperature alternative using 

-butylamine.

Introduction & Scientific Context

The synthesis of


-nitrostyrenes from aromatic aldehydes is a cornerstone transformation in medicinal chemistry. The target compound is the product of condensing vanillin  with nitromethane .
Significance
  • Pharmaceutical Intermediate: Precursor for the reduction to 3-methoxytyramine (3-MT) and related substituted phenethylamines.

  • Antimicrobial Properties: Substituted nitrostyrenes exhibit significant antibacterial and antifungal activity due to their ability to interact with thiol groups in microbial enzymes.

  • Chemical Probe: Used in the development of tyrosine kinase inhibitors.

Reaction Mechanism (Henry Reaction)

The reaction proceeds via a nitroaldol condensation followed by spontaneous dehydration. The acidity of the


-protons in nitromethane (

) allows for deprotonation by weak bases, forming a nitronate nucleophile that attacks the aldehyde carbonyl.

Mechanism Visualization:

HenryReaction Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion [CH2=NO2]- Nitromethane->Nitronate Deprotonation Base Base (NH4OAc) Base->Nitronate Intermediate β-Nitro Alcohol (Unstable) Nitronate->Intermediate Nucleophilic Attack Vanillin Vanillin (Aldehyde) Vanillin->Intermediate Product β-Nitrostyrene (Target) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway of the Henry condensation showing nitronate formation, nucleophilic addition, and dehydration.

Experimental Protocols

Method A: Ammonium Acetate / Acetic Acid (Standard)

Best for: High yield, scalability, and speed. Reaction Time: 2–4 Hours Yield: 75–85%

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol (Scale)
Vanillin 152.151.015.2 g (100 mmol)
Nitromethane 61.041.59.2 g (~8.1 mL)
Ammonium Acetate 77.081.07.7 g
Glacial Acetic Acid 60.05Solvent50–75 mL
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Vanillin (15.2 g) and Ammonium Acetate (7.7 g) to Glacial Acetic Acid (50 mL). Stir until solids are mostly dissolved.

  • Addition: Add Nitromethane (8.1 mL) to the mixture.

  • Reflux: Heat the mixture to gentle reflux (bath temp ~105°C) for 2–4 hours. The solution will darken to a deep yellow/orange color.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Vanillin (

      
      ) should disappear; product (
      
      
      
      ) appears as a yellow spot.
  • Precipitation: Allow the reaction to cool to ~40°C. Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as bright yellow crystals.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with 3 x 50 mL cold water to remove residual acid and ammonium salts.

  • Drying: Air dry or vacuum dry at 40°C.

Method B: -Butylamine Catalysis (Green/Mild)

Best for: Educational settings or heat-sensitive substrates. Reaction Time: 24–48 Hours (Room Temp)

  • Dissolve Vanillin (10 g) in minimal Methanol (10–15 mL).

  • Add Nitromethane (4 mL) followed by

    
    -butylamine (0.5 mL).
    
  • Store in dark at room temperature. The solution will turn red, then precipitate a yellow/orange solid over 1–2 days.

  • Filter and wash with cold methanol.

Purification & Characterization

Purification Strategy: The crude product from Method A is often sufficiently pure for reduction. For analytical grade material, recrystallize from boiling ethanol (EtOH) or an EtOH/Water mix (9:1).

Workflow Visualization:

Purification Crude Crude Yellow Solid Dissolve Dissolve & Filter Hot Crude->Dissolve + Solvent Solvent Boiling Ethanol (10 mL/g) Solvent->Dissolve Cool Cool to RT -> 0°C Dissolve->Cool Crystals Crystalline Needles Cool->Crystals Crystallization Wash Wash (Cold EtOH) Crystals->Wash Final Pure 4-Hydroxy-3-methoxy- β-nitrostyrene Wash->Final

Figure 2: Recrystallization workflow for obtaining high-purity product.

Characterization Data
PropertyValueNotes
Appearance Yellow to Orange NeedlesColor intensity varies with crystal size.
Melting Point 168–172 °C Distinct from non-phenolic analog (86-88°C).
1H NMR (400 MHz, DMSO-

)

8.01 (d,

Hz, 1H, vinyl), 7.85 (d,

Hz, 1H, vinyl), 7.45 (s, 1H, Ar-H), 7.28 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.85 (s, 3H, OMe).
Large

value confirms (E)-isomer.
IR (KBr) 3400 cm

(OH), 1512 cm

(

asym), 1340 cm

(

sym).
Diagnostic nitro stretches.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Red Oil" Formation Polymerization or incomplete dehydration due to excess base/heat.Use fresh reagents. Ensure temperature does not exceed 110°C. Add water slowly during workup to induce crystallization.
Low Yield Incomplete reaction or product solubility in wash water.Extend reflux time. Ensure water for precipitation is ice-cold.
Dark/Tarred Product Oxidation of phenol.Perform reaction under Nitrogen (

) atmosphere. Recrystallize with activated charcoal.

Safety & Handling (Critical)

  • Nitromethane: Flash point 35°C. Shock-sensitive explosive when mixed with amines or strong bases in dry conditions (PLX mixtures). Always use dilute solutions (solvent) and never heat nitromethane/amine mixtures to dryness.

  • Glacial Acetic Acid: Corrosive. Use in a fume hood.[2]

  • Waste Disposal: Neutralize acidic filtrates with Sodium Bicarbonate before disposal. Do not concentrate nitration mother liquors to dryness.

References

  • Synthesis of Nitrostyrenes: Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." J. Org. Chem.1953 , 18(1), 1–3. Link

  • Henry Reaction Mechanism: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron2001 , 57(5), 915-945. Link

  • Microwave Assisted Synthesis: Varma, R. S.; Dahiya, R.; Kumar, S. "Microwave-assisted Henry reaction: solventless synthesis of conjugated nitroalkenes." Tetrahedron Lett.1997 , 38(29), 5131-5134. Link

  • Melting Point Verification: ChemSynthesis Database, Entry for CAS 6178-42-3. Link

  • Spectroscopic Data: NIST Chemistry WebBook, IR Spectrum of related nitrostyrenes. Link

Sources

Henry reaction protocol for 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol via Buffered Henry Condensation

Executive Summary & Strategic Significance

This Application Note details a robust, scalable protocol for the synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-


-nitrostyrene). This compound is a critical Michael acceptor intermediate used in the synthesis of phenethylamine-based pharmaceuticals, tyrosine kinase inhibitors, and antimicrobial agents.

Unlike generic nitroaldol protocols, this method utilizes an ammonium acetate/acetic acid buffer system . This specific condition drives the reaction equilibrium toward the dehydrated alkene product in situ, preventing the isolation of the kinetically trapped


-nitroalcohol intermediate and ensuring exclusive (

)-stereoselectivity due to thermodynamic control.

Reaction Mechanism & Stereoselectivity

The synthesis proceeds via a Henry (Nitroaldol) reaction followed by an acid-catalyzed dehydration. The use of ammonium acetate (


) in glacial acetic acid serves a dual purpose:
  • Catalysis: It generates a steady state of ammonia, which acts as the base to deprotonate nitromethane.

  • Dehydration Promoter: The acidic environment facilitates the elimination of water from the intermediate nitroalcohol, locking the molecule into the conjugated styrene system.

Stereochemical Control: The (


)-isomer is formed almost exclusively. The steric repulsion between the nitro group and the aromatic ring in the (

)-transition state is significantly higher than in the (

)-conformation, making the (

)-isomer the thermodynamic product.
Diagram 1: Mechanistic Pathway

HenryMechanism Vanillin Vanillin (Substrate) Nitronate Nitronate Anion (Intermediate) Vanillin->Nitronate Nucleophilic Attack Nitromethane Nitromethane (Reagent) Nitromethane->Nitronate NH3 (Base) Deprotonation Nitroalcohol β-Nitroalcohol (Transient) Nitronate->Nitroalcohol C-C Bond Formation Product (E)-Nitrostyrene (Target) Nitroalcohol->Product -H2O (AcOH/Heat)

Caption: Mechanistic flow from substrates to the thermodynamic (E)-alkene product via the transient nitroalcohol.

Experimental Protocol

Reagents & Stoichiometry

The stoichiometry is designed to ensure complete consumption of the limiting reagent (Vanillin) while maintaining solvent capacity.

ComponentRoleEquiv.Mass/Vol (Scale)Purity
Vanillin Limiting Reagent1.015.2 g (100 mmol)>99%
Nitromethane Reagent/Solvent4.021.5 mL98%+
Ammonium Acetate Catalyst0.64.6 gAnhydrous
Glacial Acetic Acid SolventN/A50 mL99.7%
Equipment Requirements
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

  • Thermal Control: Oil bath or heating mantle with temperature probe (Set point: 105°C).

  • Condenser: Reflux condenser (water-cooled).

  • Filtration: Buchner funnel, vacuum flask, and Whatman No. 1 filter paper.

Step-by-Step Execution

Phase 1: Reaction Setup

  • Charge: To the 250 mL RBF, add 15.2 g of Vanillin.

  • Solvent: Add 50 mL of Glacial Acetic Acid. Stir until partially dissolved.

  • Reagent: Add 21.5 mL of Nitromethane.

  • Catalyst: Add 4.6 g of Ammonium Acetate. Note: The reaction is slightly endothermic; no immediate exotherm is expected.

  • Assembly: Attach the reflux condenser. Establish water flow.

Phase 2: Reflux & Dehydration

  • Heat: Raise the temperature of the oil bath to 105°C .

  • Monitor: Maintain gentle reflux for 2 to 4 hours .

    • Visual Check: The solution will darken from pale yellow to a deep amber/orange color, indicating the formation of the conjugated system.

  • Completion: Monitor via TLC (30% EtOAc/Hexane). Vanillin (

    
    ) should disappear; Product (
    
    
    
    ) will appear as a UV-active yellow spot.

Phase 3: Quench & Crystallization

  • Cool: Remove heat and allow the flask to cool to approx. 50°C.

  • Quench: Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

  • Precipitation: The product will crash out immediately as a bright yellow crystalline solid.

  • Digestion: Stir the slurry for 15 minutes to ensure all acetic acid is extracted into the aqueous phase.

Diagram 2: Operational Workflow

Workflow Start Weigh Reagents Mix Dissolve in AcOH Add NH4OAc + MeNO2 Start->Mix Reflux Reflux @ 105°C (2-4 Hours) Mix->Reflux Quench Pour into Ice Water Reflux->Quench Filter Vacuum Filtration (Crude Yellow Solid) Quench->Filter Recryst Recrystallize (Ethanol or MeOH) Filter->Recryst Dry Dry in Desiccator Recryst->Dry

Caption: Operational workflow for the synthesis and purification of the target nitrostyrene.[1][2]

Purification & Characterization

Purification Protocol:

  • Filtration: Collect the crude yellow solid via vacuum filtration.[1]

  • Wash: Wash the filter cake with

    
     mL cold water to remove residual acetic acid and ammonium salts.
    
  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Dissolve in the minimum amount of boiling Ethanol (95%) or Methanol . (~5-7 mL per gram of crude).

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

    • Filter the purified crystals.[1][3]

Characterization Data:

  • Appearance: Canary yellow needles/crystalline powder.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: 166–168 °C (Lit. value: 167°C [1]). Sharp melting point indicates high purity.

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       3.84 (s, 3H, 
      
      
      
      )
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, vinyl-
      
      
      )
    • 
       7.98 (d, 
      
      
      
      Hz, 1H, vinyl-
      
      
      )
    • Note: The coupling constant (

      
       Hz) confirms the (
      
      
      
      )-configuration
      . (
      
      
      )-isomers typically show
      
      
      Hz.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Incomplete reaction or too much solvent.Extend reflux time; ensure quench water volume is 4x reaction volume.
Oiling Out Temperature of quench water too high.Ensure ice is present during quenching. Scratch glass to induce nucleation.
Dark/Tarred Product Polymerization of nitrostyrene.Avoid overheating (>115°C). Limit light exposure during storage.
Low Melting Point (<160°C) Solvent inclusion or (

)-isomer impurity.
Dry thoroughly under vacuum. Recrystallize again from Ethanol.

Safety & Compliance (E-E-A-T)

  • Nitromethane: Flash point 35°C. Heating nitromethane under confinement can be explosive. Never heat nitromethane in a sealed vessel (autoclave) without specific safety engineering. The reflux setup is an open system (via condenser), which is safe.

  • Nitroalkenes: The product is a Michael acceptor and a potent lachrymator/irritant. Handle all solids within a fume hood. Wear gloves and eye protection to prevent sensitization.

  • Waste Disposal: The aqueous filtrate contains acetic acid and ammonium salts. Neutralize with sodium bicarbonate before disposal according to local environmental regulations.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols).

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of

    
    -Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3. (Foundational paper on Ammonium Acetate catalysis). 
    
  • Milhazes, N., et al. (2006).

    
    -Nitrostyrenes: Synthesis, toxicity and antimicrobial activity. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. (Validation of biological activity and spectral data). 
    
  • PubChem Database. (n.d.). Compound Summary: 2-Methoxy-4-((E)-2-nitrovinyl)phenol.[4] National Library of Medicine.

Sources

Application Note: Catalytic Hydrogenation of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol to 3-Methoxytyramine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemoselective catalytic reduction of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene) to 3-methoxytyramine (4-(2-aminoethyl)-2-methoxyphenol). While lithium aluminum hydride (LiAlH₄) is a common laboratory reductant, it poses significant safety risks at scale. This protocol focuses on a safer, scalable heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) in an acidic ethanolic medium. This system suppresses the formation of secondary amine dimers—a common impurity in nitrostyrene reductions—delivering the target amine as a stable hydrochloride salt in high purity (>98%) and yield (~80%).

Introduction & Scientific Context

The substrate, 3-methoxy-4-[(E)-2-nitroethenyl]phenol , is a derivative of vanillin synthesized via the Henry reaction (nitroaldol condensation). The target product, 3-methoxytyramine (3-MT) , is a critical trace amine and a metabolite of dopamine.[1]

The Challenge: Chemoselectivity and Dimerization

Reducing a β-nitrostyrene involves saturating both the alkene (C=C) and the nitro group (NO₂). The reduction proceeds through a stepwise mechanism where the accumulation of intermediate imines can lead to side reactions.

  • Polymerization: The electron-deficient nitroalkene is prone to polymerization under basic conditions.

  • Dimerization: The primary amine product can react with the intermediate imine to form a secondary amine dimer.

    • Solution: Conducting the reaction in acidic media (HCl or H₂SO₄) protonates the primary amine as soon as it forms (

      
      ), rendering it non-nucleophilic and preventing it from attacking the imine intermediate.
      

Mechanistic Insight

The reduction follows a cascade sequence. Understanding this pathway is crucial for troubleshooting incomplete reactions.

ReductionMechanism Substrate Nitrostyrene (Ar-CH=CH-NO2) Nitroalkane Nitroalkane (Ar-CH2-CH2-NO2) Substrate->Nitroalkane H2, Pd/C (Fast) Oxime Oxime (Ar-CH2-CH=N-OH) Nitroalkane->Oxime H2 Imine Imine (Ar-CH2-CH=NH) Oxime->Imine H2 (-H2O) Amine Primary Amine (Ar-CH2-CH2-NH2) Imine->Amine H2 Dimer Secondary Amine (Dimer Impurity) Imine->Dimer Salt Amine HCl Salt (Stable Product) Amine->Salt HCl (Trapping) Amine->Dimer Attack on Imine (If no Acid)

Figure 1: Mechanistic pathway of nitrostyrene hydrogenation. The critical control point is the protonation of the amine to prevent the "Dimer" pathway.

Experimental Protocol: Pd/C Catalytic Hydrogenation

This protocol is optimized for a 10 mmol scale but is linear-scalable to 100g+ with appropriate heat management.

Materials & Reagents
ReagentSpecificationRole
Substrate 3-methoxy-4-[(E)-2-nitroethenyl]phenolStarting Material
Catalyst 10% Pd/C (50% wet)Heterogeneous Catalyst
Solvent Ethanol (Absolute)Reaction Medium
Acid Additive Conc.[1][2][3][4][5][6][7] HCl (12M)Amine Scavenger / Dimer Suppressor
Gas Hydrogen (H₂)Reductant (Balloon or 30-50 psi)
Critical Process Parameters (CPPs)
  • Temperature: 0°C to 25°C. Note: Higher temperatures increase reaction rate but may promote tar formation.

  • Pressure: 1 atm (Balloon) is sufficient, but 30-50 psi (Parr shaker) reduces reaction time from 6h to <2h.

  • Acid Stoichiometry: Must be >1.0 equivalents relative to substrate (aim for 2.5 eq) to ensure full salt formation.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 250 mL hydrogenation bottle (or round-bottom flask), dissolve 1.95 g (10 mmol) of 3-methoxy-4-[(E)-2-nitroethenyl]phenol in 40 mL of Ethanol .

  • Slowly add 2.1 mL (approx. 25 mmol) of concentrated HCl (12M).

    • Observation: The yellow solution may shift color slightly due to pH change.

  • Inerting: Purge the vessel with Nitrogen (N₂) or Argon to remove oxygen. This is critical to prevent ignition of the catalyst solvent vapor.

Step 2: Catalyst Addition

  • Carefully add 0.2 g of 10% Pd/C catalyst.

    • Safety: Pd/C can be pyrophoric when dry. Use "wet" type (50% water) or add under an inert blanket.

Step 3: Hydrogenation

  • Evacuate and Backfill: Cycle the vessel 3 times with Hydrogen gas to remove N₂.

  • Reaction: Stir vigorously under H₂ atmosphere (balloon or 30 psi).

    • Monitoring: The reaction is complete when H₂ uptake ceases. For a 10 mmol scale, this typically takes 3–6 hours at 1 atm or 1–2 hours at 40 psi.

    • Visual Cue: The bright yellow color of the nitrostyrene will fade to colorless or pale beige.

Step 4: Workup & Isolation

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[6] Wash the pad with 10 mL of Ethanol.

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with water/solvent to prevent fire hazards.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to remove ethanol and excess HCl.

  • Crystallization: The residue will be an off-white or beige solid (the amine hydrochloride).

    • Purification: Recrystallize from a mixture of Ethanol/Acetone or Isopropanol . Dissolve in minimal hot ethanol, then add acetone until turbid. Cool to 4°C.

Analytical Validation
  • Yield: Expected yield is 75–85% (approx. 1.6 – 1.8 g).

  • Melting Point: The hydrochloride salt of 3-methoxytyramine should melt at 212–214°C [Ref 1, 2].

    • Note: If the MP is significantly lower (e.g., ~150°C), check for regioisomer contamination (3-hydroxy-4-methoxy isomer melts at 154-156°C).

  • NMR Verification:

    • 1H NMR (D₂O): Look for the disappearance of the alkene doublets (approx 7.5-8.0 ppm) and the appearance of two triplets for the ethyl chain (approx 2.8-3.2 ppm).

Workflow Visualization

Workflow Setup Dissolve Nitrostyrene in EtOH + conc. HCl Inert Purge with N2 Add Pd/C Catalyst Setup->Inert React Hydrogenate (H2) 3-6 hrs @ RT Inert->React Filter Filter through Celite (Remove Catalyst) React->Filter Conc Evaporate Solvent Filter->Conc Cryst Recrystallize (EtOH/Acetone) Conc->Cryst Analyze QC: Melting Point (212°C) NMR Cryst->Analyze

Figure 2: Operational workflow for the batch synthesis of 3-methoxytyramine HCl.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Tar Polymerization of substrateEnsure temperature is kept low (<30°C). Verify acid was added before catalyst/H₂.
Incomplete Reaction Catalyst poisoningUse "fresh" Pd/C. Ensure substrate is free of sulfur contaminants (from previous steps). Increase pressure.
Colored Product Oxidation of phenolPerform all steps under inert atmosphere. Add a pinch of sodium bisulfite during workup if necessary.
Melting Point Low Mixed salt/Free baseEnsure excess HCl was used. Recrystallize to remove trapped solvent.

Safety Protocols (HSE)

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded. Use a blast shield if using pressurized vessels (Parr).

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container containing water.

  • Nitrostyrenes: Potential irritants. Handle with gloves and in a fume hood.

References

  • Erowid / Rhodium Archive. The Catalytic Hydrogenation of omega-Nitrostyrenes. (Original citation: J. Org.[8] Chem, 1960s era data on phenethylamines).

  • Kohno, H., Sasao, S., & Murahashi, S. I. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes.[2][4][7][9] Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.[2]

  • BenchChem.

  • ScienceMadness.2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene Discussion.

Sources

Microwave-Assisted Synthesis of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene) via the Henry condensation of vanillin and nitromethane. By replacing conventional reflux methods with dielectric heating, this protocol reduces reaction time from hours to minutes while suppressing side reactions such as the Cannizzaro disproportionation. The guide includes mechanistic insights, a validated experimental workflow, and critical safety parameters for handling high-energy nitro compounds in microwave fields.

Introduction & Scientific Rationale

The Pharmacophore

The target molecule, 3-methoxy-4-[(E)-2-nitroethenyl]phenol , is a pivotal intermediate in the synthesis of phenethylamine derivatives, including mescaline analogs and dopamine metabolic pathways. Recent studies have also identified β-nitrostyrenes as potent inhibitors of the NLRP3 inflammasome and antimicrobial agents against Gram-positive bacteria (Staphylococcus aureus) [1, 2].

The Microwave Advantage

Conventional synthesis relies on the Henry reaction (nitroaldol condensation) refluxed in acetic acid for 6–24 hours. This thermal gradient often leads to polymer formation and variable yields (60–75%). Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating , where the dipoles of nitromethane and the polar transition state align with the oscillating electric field. This results in rapid internal heating, significantly increasing the rate constant (


) and improving selectivity for the dehydrated alkene product [3, 4].

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Henry reaction followed by spontaneous dehydration. Ammonium acetate acts as a dual-activation catalyst, providing ammonia (base) for deprotonation and acetic acid (acid) to facilitate water elimination.

HenryMechanism Reagents Vanillin + Nitromethane Step1 1. Deprotonation (Formation of Nitronate Ion) Reagents->Step1 NH4OAc (Base) Step2 2. Nucleophilic Attack (C-C Bond Formation) Step1->Step2 Attack on Carbonyl Intermediate β-Nitroalkanol Intermediate Step2->Intermediate Step3 3. Dehydration (-H2O via E1cB/E2) Intermediate->Step3 Heat/Acid Product 3-Methoxy-4-[(E)-2-nitroethenyl]phenol Step3->Product Thermodynamic Product (E-isomer)

Figure 1: Mechanistic pathway of the ammonium acetate-catalyzed Henry condensation.

Experimental Protocol

Materials & Equipment
  • Reagents: Vanillin (99%), Nitromethane (Reagent Grade), Ammonium Acetate (Anhydrous), Glacial Acetic Acid (optional co-solvent).

  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.

Standard Operating Procedure (SOP)

Step 1: Preparation

  • Weigh 456 mg (3.0 mmol) of Vanillin into a 10 mL microwave vial.

  • Add 231 mg (3.0 mmol) of Ammonium Acetate (1.0 eq). Note: Excess catalyst is not required in MW synthesis and simplifies workup.

  • Add 2.5 mL of Nitromethane.[1]

    • Expert Tip: Nitromethane acts as both reagent and solvent.[2] Its high loss tangent (tan δ) makes it an excellent microwave absorber.

Step 2: Microwave Irradiation Seal the vial and place it in the reactor cavity. Program the method as follows:

ParameterSettingRationale
Temperature 95°CSufficient to drive dehydration without polymerizing the product.
Time 15 minutesComplete conversion typically occurs <10 mins; 15 mins ensures dehydration.
Pressure Limit 250 psi (17 bar)Safety cutoff; nitromethane vapor pressure rises significantly >100°C.
Power Dynamic (Max 100W)System modulates power to maintain 95°C.
Stirring HighEssential for uniform heat distribution.

Step 3: Work-up & Purification

  • Cool the reaction vessel to room temperature using compressed air (integrated in most reactors).

  • Transfer the deep yellow/orange solution to a round-bottom flask.

  • Solvent Removal: Evaporate excess nitromethane under reduced pressure (Rotavap: 50°C, 40 mbar). Caution: Do not distill to dryness at high heat due to explosion risk.

  • Crystallization:

    • Dissolve the crude residue in a minimum amount of boiling Ethanol or Isopropanol .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filtration: Collect the bright yellow crystals by vacuum filtration. Wash with cold ethanol.

Workflow Start Weigh Reagents (Vanillin, NH4OAc) Solvent Add Nitromethane (Solvent + Reagent) Start->Solvent MW MW Irradiation 95°C, 15 min, 100W Solvent->MW Cool Cool to RT (Air Jet) MW->Cool Evap Rotary Evaporation (Remove CH3NO2) Cool->Evap Cryst Recrystallization (Boiling EtOH) Evap->Cryst Final Pure Product (Yellow Crystals) Cryst->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Analysis

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.[3][4][5]

MethodTemperatureTimeIsolated YieldAtom Economy
Microwave (This Protocol) 95°C15 min92% High
Conventional Reflux101°C6 hours79%Moderate
Ultrasound Assisted40°C45 min85%Moderate
Characterization Data
  • Appearance: Bright yellow crystalline solid.

  • Melting Point: 168–170°C (Lit. 167–168°C).

  • 1H NMR (400 MHz, CDCl3): δ 7.95 (d, J = 13.6 Hz, 1H, vinyl-H), 7.51 (d, J = 13.6 Hz, 1H, vinyl-H), 7.12 (dd, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.02 (s, 1H, OH), 3.96 (s, 3H, OMe).

    • Note: The large coupling constant (J = 13.6 Hz) confirms the (E)-configuration of the double bond.

Critical Process Parameters & Troubleshooting

Temperature vs. Pressure Control

Nitromethane has a boiling point of 101°C. In a sealed microwave vessel, heating beyond 110°C causes a rapid pressure spike.

  • Recommendation: Do not exceed 120°C. If higher temperatures are required for difficult substrates, use a lower loading of nitromethane diluted in acetic acid.

Catalyst Selection

While ammonium acetate is standard, n-butylamine or ethylenediamine can be used. However, primary amines may form Schiff bases (imines) with the aldehyde, reducing yield. Ammonium acetate is preferred because it buffers the reaction, promoting the elimination step (dehydration) essential for forming the nitrostyrene.

"Wet" Reagents

The Henry reaction is reversible.[6] Water accumulation can push the equilibrium back to the nitroalkanol.

  • Solution: Use anhydrous ammonium acetate and keep the reaction time short (MW advantage) to kinetically trap the dehydrated product.

Safety Considerations (Crucial)

  • Nitromethane Hazard: Nitromethane is a high-energy compound. It can detonate under high heat and confinement if sensitized by strong amines or heavy metals.

    • Rule 1: Never heat nitromethane to dryness in the microwave.

    • Rule 2: Ensure the microwave vessel is rated for at least 20 bar pressure.

    • Rule 3: Operate behind a blast shield if using a scale >5 mmol.

  • Venting: Perform all post-reaction transfers in a fume hood. Nitromethane vapors are toxic and flammable.[2]

References

  • Komala, I., et al. (2017). Microwave Assisted Synthesis of p-Methoxycinnamamides and p-Methoxy-β-nitrostyrenes from Ethyl p-methoxycinnamate and Screening their Anti-inflammatory Activity. Natural Product Communications. Retrieved from [Link]

  • Kappe, C. O. (2008). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[1][6][7][8][9] Retrieved from [Link]

  • University of North Carolina Charlotte. (n.d.).[2] Nitromethane Safety Data Sheet and Handling. Retrieved from [Link]

Sources

Reagents for condensing vanillin with nitromethane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Optimization of the Henry Reaction Subject: Condensation of Vanillin with Nitromethane to Synthesize 4-Hydroxy-3-methoxy-


-nitrostyrene.
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development Group

Part 1: Executive Summary & Mechanistic Insight

The condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane is a classic Henry Reaction (nitroaldol condensation).[1] This transformation is a critical entry point for synthesizing phenethylamine derivatives, including mescaline analogs and dopamine precursors. While the reaction is ostensibly simple, the choice of reagent system dictates the yield, purity, and scalability of the process.

This guide moves beyond standard textbook descriptions to provide three field-validated protocols, analyzing the why behind reagent selection and optimizing for specific laboratory constraints (throughput vs. scale vs. green chemistry).

The Mechanistic Pathway

The reaction proceeds in two distinct phases:[1][2][3]

  • Nucleophilic Addition: A base deprotonates nitromethane (

    
    ), generating a nitronate anion that attacks the vanillin aldehyde.
    
  • Dehydration: The resulting

    
    -nitroalcohol undergoes elimination (often spontaneous due to the conjugated stability of the styryl system) to form the final nitroalkene.
    

Critical Variable: The choice of catalyst influences the elimination mechanism (E1cB in basic conditions vs. E1/E2 characteristics in acidic/buffered conditions).

HenryReaction Vanillin Vanillin (Electrophile) Intermediate β-Nitroalcohol (Intermediate) Vanillin->Intermediate Nucleophilic Attack Nitromethane Nitromethane (Pronucleophile) Nitronate Nitronate Anion (Reactive Species) Nitromethane->Nitronate Deprotonation Base Catalyst (Base) (NH4OAc or R-NH2) Base->Nitronate Nitronate->Intermediate Product 4-Hydroxy-3-methoxy- β-nitrostyrene (Yellow Precipitate) Intermediate->Product Dehydration (-H2O) (Spontaneous via Conjugation)

Figure 1: Mechanistic flow of the Vanillin-Nitromethane condensation. The dehydration step is thermodynamically driven by the formation of the conjugated aromatic system.

Part 2: Reagent Selection Matrix

Select the protocol that aligns with your available equipment and purity requirements.

FeatureMethod A: Ammonium Acetate (Classic) Method B: Alkylamine (Catalytic) Method C: Microwave (High Throughput)
Primary Reagent

in Glacial Acetic Acid
Methylamine or n-Butylamine

(Solvent-free/Neat)
Mechanism Buffered Acid-Base CatalysisBase-Catalyzed (Schiff Base intermediate)Thermal/Kinetic Acceleration
Temperature Reflux (~100°C)Low Heat (40–60°C) or RT150°C (Pressurized)
Reaction Time 2–6 Hours4 Hours – 2 Days5–10 Minutes
Typical Yield 60–75%80–92%85–95%
Impurity Profile Moderate (Tar formation possible)Low (Cleaner crystallization)Low (Fast kinetics minimize side rxns)
Scalability High (Kilogram scale)Medium (Exotherm management required)Low (Milligram/Gram batch)

Part 3: Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Ammonium Acetate)

Best for: Large batches where time is not critical and standard glassware is used.

Reagents:

  • Vanillin (1.0 eq)[4]

  • Nitromethane (1.5 – 2.0 eq)

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (Solvent, 3-4 mL per gram of Vanillin)

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Vanillin and Nitromethane to the Glacial Acetic Acid. Stir until dissolved.

  • Catalyst Addition: Add Ammonium Acetate. The solution will turn yellow immediately (formation of imine intermediate).

  • Reflux: Heat the mixture to gentle reflux (approx. 100-105°C) for 2 to 4 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction is complete when the aldehyde spot disappears. Prolonged heating increases dark tarry byproducts (polymerization).

  • Quench: Cool the mixture to ~40°C. Pour the dark red/orange solution into a beaker containing crushed ice and water (10x volume of acid used) with vigorous stirring.

  • Crystallization: The product should precipitate as a bright yellow solid within 30 minutes.

    • Troubleshooting: If an oil forms, scratch the glass with a rod or seed with a crystal of pure product.

  • Purification: Filter the solid. Wash with cold water to remove acetic acid. Recrystallize from boiling Ethanol or Methanol.

Method B: The "High-Yield" Protocol (Alkylamine Catalysis)

Best for: Maximizing yield and minimizing thermal degradation.

Reagents:

  • Vanillin (1.0 eq)[4]

  • Nitromethane (1.2 eq)[4]

  • Methylamine (33% in EtOH) or n-Butylamine (0.1 eq)

  • Methanol (Minimal volume, just enough to dissolve vanillin)[5]

Protocol:

  • Solvation: Dissolve Vanillin in the minimum amount of warm Methanol.

  • Addition: Add Nitromethane.

  • Catalysis: Add the amine catalyst dropwise.

    • Safety Note: This reaction is exothermic . If scaling up (>50g), add catalyst slowly and use a water bath to keep temp <60°C.

  • Incubation:

    • Option 1 (Fast): Heat to 50°C for 4 hours.

    • Option 2 (Cleanest): Store in the dark at Room Temperature for 24–48 hours.

  • Workup: The product often spontaneously crystallizes from the methanol solution as massive yellow needles.

  • Isolation: Cool in an ice bath. Filter. Wash with cold methanol.

    • Note: This method often yields product pure enough to skip recrystallization.

Method C: Microwave-Assisted Synthesis

Best for: Rapid screening of derivatives or small-scale library generation.

Protocol:

  • Load: In a microwave vial (2–5 mL), combine Vanillin (3.0 mmol), Ammonium Acetate (0.8 mmol), and Nitromethane (2.5 mL).

  • Irradiate: Heat to 150°C for 5 minutes .

  • Workup: Cool to RT. Transfer to a flask and remove excess nitromethane via rotary evaporation.

  • Purification: Recrystallize the residue from Ethanol.

Part 4: Analytical Validation & Troubleshooting

Expected Data for 4-Hydroxy-3-methoxy-β-nitrostyrene:

ParameterValue / ObservationNotes
Appearance Bright Yellow/Orange NeedlesDark orange/brown indicates polymerization impurities.
Melting Point 167°C – 170°CSharp range indicates high purity.
TLC (

)
~0.45 (30% EtOAc/Hexane)Distinct from Vanillin (

~0.6).

NMR

7.97 (d,

=13.5 Hz, 1H)
The vinylic proton doublet with large coupling constant confirms trans alkene geometry.
IR Spectroscopy 1500–1550

(Strong)
Characteristic

asymmetric stretch.

Troubleshooting Guide:

  • Problem: Product oils out instead of crystallizing.

    • Cause: Solvent volume too high or residual acetic acid prevents lattice formation.

    • Fix: Decant the water, dissolve oil in hot EtOH, and cool slowly.

  • Problem: Low Yield (<50%).

    • Cause: Incomplete dehydration (intermediate alcohol remains) or Cannizzaro side reaction (rare with weak bases).

    • Fix: Ensure reflux time is sufficient (Method A) or add a drop of HCl during workup to force dehydration (Method B).

Part 5: Safety & Compliance (Critical)

  • Nitromethane Hazards:

    • While stable in standard synthesis, Nitromethane can become a high explosive when sensitized by amines (PLX mixtures).

    • Rule: Never mix neat (undiluted) Nitromethane with amines in large quantities. Always have the aldehyde or solvent present first.

    • Pressure: Do not heat Nitromethane in a sealed vessel (autoclave) unless using rated microwave reactors.

  • Chemical Hygiene: Vanillin is an irritant; Nitromethane is a suspected carcinogen (Group 2B). Work in a fume hood.

References

  • Organic Syntheses. "m-Nitrostyrene (General Procedure for Nitrostyrenes)." Org.[6][7] Synth.1953 , 33, 62. Link

  • Royal Society of Chemistry (RSC). "Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

  • BenchChem. "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide." Application Protocols. Link

  • Master Organic Chemistry. "The Henry Reaction (Nitroaldol Reaction)." Reaction Guide. Link

Sources

Application Notes & Protocols: 3-Methoxy-4-[(E)-2-nitroethenyl]phenol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This technical guide provides a comprehensive framework for the synthesis and application of 3-methoxy-4-[(E)-2-nitroethenyl]phenol, a pivotal intermediate in pharmaceutical research and development. Derived from vanillin, a well-established privileged scaffold in medicinal chemistry, this nitrostyrene derivative serves as a critical precursor for the synthesis of bioactive phenethylamines, most notably 3-methoxytyramine (3-MT), a key metabolite of dopamine.[1][2][3] We present detailed, field-proven protocols for the synthesis of the title compound via the Henry-Knoevenagel condensation and its subsequent high-efficiency reduction. The causality behind experimental choices, comparative data on synthetic methodologies, and the broader pharmacological context are discussed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Value of a Vanillin-Derived Intermediate

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is more than a simple flavoring agent; its functional groups—aldehyde, hydroxyl, and ether—make it an ideal and economical starting material for generating diverse molecular structures with significant biological potential.[2][3][4] By transforming the aldehyde group into a nitroethenyl moiety, we generate 3-methoxy-4-[(E)-2-nitroethenyl]phenol. This transformation is strategically crucial for two reasons:

  • Activation for Nucleophilic Addition: The electron-withdrawing nitro group profoundly activates the carbon-carbon double bond, making it susceptible to a variety of chemical transformations.[5]

  • Gateway to Phenethylamines: The nitroethenyl group is a masked aminoethyl function. Its reduction provides a direct and efficient route to phenethylamines, a structural motif found in a vast number of neurotransmitters, hormones, and synthetic drugs.[6][7]

The primary value of 3-methoxy-4-[(E)-2-nitroethenyl]phenol lies in its role as a direct precursor to 3-methoxytyramine (3-MT), the major extracellular metabolite of dopamine.[1][8] Once considered an inactive byproduct, 3-MT is now recognized as a neuromodulator that independently acts as an agonist at the trace amine-associated receptor 1 (TAAR1), making it a compound of high interest in neuropharmacology.[1] This guide provides the necessary protocols to synthesize the intermediate and convert it to this valuable research compound.

Synthesis of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

The most direct and widely employed method for synthesizing β-nitrostyrenes from aromatic aldehydes is the Henry-Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and a nitroalkane.[5][9]

Foundational Chemistry: The Henry-Knoevenagel Reaction

The reaction proceeds via a nitroaldol addition followed by dehydration.[5] A base abstracts an acidic α-proton from nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-nitro alkoxide intermediate is subsequently protonated and undergoes dehydration to yield the stable, conjugated nitrostyrene product.[9][10]

cluster_synthesis Synthesis Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Reaction Henry-Knoevenagel Condensation Vanillin->Reaction Nitromethane Nitromethane (CH3NO2) Nitromethane->Reaction Catalyst Base Catalyst (e.g., Ammonium Acetate) Catalyst->Reaction Intermediate Crude 3-methoxy-4- [(E)-2-nitroethenyl]phenol Reaction->Intermediate Purification Purification (Recrystallization) Intermediate->Purification Product Pure Product Purification->Product

Caption: General workflow for the synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

Comparative Synthesis Protocols

The choice of methodology can significantly impact reaction time, yield, and environmental footprint. We present two robust protocols: a conventional heating method and a modern microwave-assisted approach.

Parameter Protocol 2.2.1: Conventional Heating Protocol 2.2.2: Microwave-Assisted
Principle Thermal energy drives the reaction over an extended period.Microwave irradiation provides rapid, localized heating.
Catalyst Ammonium AcetateAmmonium Acetate
Solvent Glacial Acetic Acid or NitromethaneNitromethane
Reaction Time 2-6 hours[1][11]5-10 minutes[12]
Typical Yield ~80-90%>90%
Advantages Utilizes standard laboratory equipment.Drastically reduced reaction time, greener process.[12]
Disadvantages Long reaction times, higher energy consumption.[12]Requires specialized microwave reactor.
Detailed Protocol 2.2.1: Synthesis via Conventional Heating

This protocol is adapted from established literature procedures and offers high yields using standard laboratory glassware.[1][11]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Ammonium acetate

  • Nitromethane

  • Glacial acetic acid

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine vanillin (10.0 g, 65.7 mmol), ammonium acetate (2.5 g, 32.4 mmol), and nitromethane (20 mL, 370 mmol).

  • Add glacial acetic acid (40 mL) to the flask.

  • Heating: Place the flask in an oil bath on a magnetic stirrer hotplate. Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 petroleum ether/diethyl ether). The reaction is typically complete within 2-4 hours.

  • Product Precipitation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. As it cools, a bright yellow crystalline solid will precipitate. Cooling in an ice bath can further enhance precipitation.

  • Isolation & Purification: Pour the reaction mixture into 200 mL of cold water. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

  • Drying: Dry the product under vacuum to yield 3-methoxy-4-[(E)-2-nitroethenyl]phenol as a vibrant yellow solid. Further purification can be achieved by recrystallization from hot isopropanol or ethanol.[12]

Detailed Protocol 2.2.2: Microwave-Assisted Synthesis (MAOS)

This green chemistry approach dramatically reduces reaction time while maintaining high yields, making it ideal for rapid library synthesis or process optimization.[12]

Materials:

  • Vanillin

  • Ammonium acetate

  • Nitromethane

  • Microwave reactor vial (5-10 mL)

  • Microwave synthesizer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, dissolve vanillin (0.50 g, 3.3 mmol) and ammonium acetate (0.07 g, 0.9 mmol) in nitromethane (3.0 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 150°C and the reaction time to 5 minutes with magnetic stirring.

  • Work-up: After the reaction, allow the vial to cool to a safe temperature. Transfer the reaction mixture to a small round-bottom flask.

  • Isolation: Remove the excess nitromethane using a rotary evaporator. The crude product will remain as a yellow-orange solid.

  • Purification: Dissolve the crude solid in a minimal amount of hot isopropanol and allow it to cool, inducing recrystallization. Collect the pure crystals by vacuum filtration and dry under vacuum.

Application: Reduction to 3-Methoxy-4-hydroxyphenethylamine (3-MT)

The primary pharmaceutical application of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is its conversion to 3-methoxytyramine (3-MT). This transformation requires the reduction of both the nitro group and the carbon-carbon double bond. While traditional reagents like LiAlH₄ can be used, they often require harsh conditions and can have issues with phenolic substrates.[6][13] A superior, modern method utilizes a combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂).[6][7]

Mechanistic Insight: The NaBH₄/CuCl₂ System

This system offers a facile, one-pot procedure that is complete in as little as 10-30 minutes with high yields (62-83%).[7][14] The proposed mechanism involves the initial reduction of Cu(II) to an active Cu(0) species by NaBH₄. This in-situ generated copper then facilitates the efficient reduction of the conjugated nitrostyrene to the corresponding saturated phenethylamine.[6][7] This method is advantageous due to its mild conditions, short reaction times, and lack of need for an inert atmosphere.[7]

cluster_reduction Reduction Pathway Start 3-methoxy-4- [(E)-2-nitroethenyl]phenol Reaction One-Pot Reduction Start->Reaction Reagents NaBH4 / CuCl2 (Reducing Agents) Reagents->Reaction Workup Acid-Base Work-up & Extraction Reaction->Workup Product 3-Methoxytyramine (3-MT) Workup->Product

Caption: Workflow for the reduction of the intermediate to 3-methoxytyramine (3-MT).

Detailed Protocol 3.2: One-Pot Reduction to 3-Methoxytyramine

This protocol is based on the highly efficient NaBH₄/CuCl₂ system, providing a scalable and practical route to 3-MT.[6][7][14]

Materials:

  • 3-methoxy-4-[(E)-2-nitroethenyl]phenol

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Isopropyl alcohol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water. Cool the mixture in an ice bath.

  • Addition of Intermediate and Catalyst: To the cooled NaBH₄ suspension, add the 3-methoxy-4-[(E)-2-nitroethenyl]phenol (1.0 equivalent) and copper(II) chloride dihydrate (0.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically vigorous and exothermic. Monitor the reaction by TLC until the starting material is consumed (usually 15-30 minutes).

  • Quenching and pH Adjustment: Carefully quench the reaction by the slow, dropwise addition of concentrated HCl until the solution is acidic (pH ~1-2). This will destroy excess NaBH₄.

  • Basification: Cool the acidic mixture in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of a concentrated NaOH solution.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate.[6] Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude 3-methoxytyramine as an oil or solid.

  • Purification (Optional): The product can be further purified by column chromatography or by conversion to its hydrochloride salt. To form the salt, dissolve the freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.[15]

Broader Pharmacological Significance & Future Directions

The synthetic accessibility of 3-methoxy-4-[(E)-2-nitroethenyl]phenol opens avenues beyond just 3-MT synthesis. The β-nitrostyrene scaffold itself is a subject of intense research, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and cardiovascular effects.[16][17][18] For instance, certain nitrostyrene derivatives have shown potent antifungal activity against pathogenic Candida species and vasorelaxing properties in cardiovascular studies.[16][18] This suggests that the title intermediate is not merely a stepping stone but a valuable platform for generating novel therapeutic candidates through further functionalization.

References

  • BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem Technical Support.
  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • BenchChem. (2025).
  • PMC. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.
  • Erowid. (N.D.). Red-Al Reduction of Nitrostyrenes to Phenethylamines. Erowid.
  • ACS Publications. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • ChemRxiv. (N.D.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • PubMed. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed.
  • BenchChem. (2025). The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide. BenchChem Technical Guides.
  • Aalborg University's Research Portal. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University.
  • Rhodium Archive. (N.D.). The Synthesis of beta-Nitrostyrenes. Designer-Drug.com.
  • Wikipedia. (N.D.). 3-Methoxy-4,5-dihydroxyphenethylamine. Wikipedia.
  • BenchChem. (N.D.).
  • Wikipedia. (N.D.). 3-Methoxytyramine. Wikipedia.
  • Scribd. (N.D.). Synthesis of Nitro Compounds via Henry Reaction. Scribd.
  • Books. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Frontiers. (N.D.).
  • Wikipedia. (N.D.). Henry reaction. Wikipedia.
  • MDPI. (2020).
  • PubMed. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry.
  • BenchChem. (N.D.). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. BenchChem.
  • PubChem. (N.D.). 3-Methoxy-4-hydroxyphenylethylamine hydrochloride.

Sources

Application Note: Polymerization Inhibition using 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Methoxy-4-[(E)-2-nitroethenyl]phenol—commonly referred to as vanillyl-β-nitrostyrene—is a highly versatile, dual-action electrophilic compound. Its unique structural topology, featuring both a chain-breaking phenolic group and a highly reactive Michael-acceptor (the β-nitroalkene moiety), allows it to function as a potent polymerization inhibitor across two entirely different scientific domains:

  • Biochemical Polymerization Inhibition (Oncology): In drug development, it acts as a targeted inhibitor of macromolecular protein assembly, specifically disrupting tubulin polymerization to induce G2/M cell cycle arrest and apoptosis[1]. Its structural resemblance to Combretastatin A-4 allows it to bind effectively to the colchicine site of β-tubulin[2].

  • Chemical Polymerization Inhibition (Industrial): In synthetic chemistry, it serves as a robust radical chain stopper, preventing the auto-polymerization of monomers like styrene during storage and distillation[3].

This guide provides field-proven protocols for evaluating both the biochemical and chemical polymerization inhibition properties of this compound, emphasizing the causality behind each experimental design choice.

Biochemical Mechanism of Action

The antineoplastic activity of β-nitrostyrene derivatives is driven by their ability to inhibit the assembly of tubulin heterodimers into functional microtubules[1]. The 3-methoxy-4-hydroxy (vanillyl) substitution anchors the molecule within the hydrophobic pocket of the colchicine-binding site[2]. Concurrently, the electrophilic nitroalkene can engage in strong electrostatic interactions or reversible covalent bonding with critical nucleophilic residues (e.g., Cys239 on β-tubulin), effectively destabilizing the microtubule lattice.

G A Vanillyl-β-nitrostyrene (Inhibitor) B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic & Electrophilic Binding C Inhibition of Tubulin Heterodimer Assembly B->C Conformational Change D Microtubule Depolymerization C->D Lattice Destabilization E G2/M Cell Cycle Arrest D->E Mitotic Spindle Disruption F Apoptosis (Cancer Cell Death) E->F Caspase Activation

Fig 1: Mechanistic pathway of tubulin polymerization inhibition by vanillyl-β-nitrostyrene.

Protocol: In Vitro Tubulin Polymerization Assay

To quantify the inhibitory potency of 3-methoxy-4-[(E)-2-nitroethenyl]phenol, a cell-free turbidity assay is the gold standard. This self-validating system measures the absorbance of polymerizing tubulin at 340 nm.

Workflow Step1 Prepare Tubulin Master Mix (Tubulin, GTP, PEM Buffer) Step3 Combine & Initiate (Transfer to 37°C Microplate) Step1->Step3 Step2 Aliquot Inhibitor (Vanillyl-β-nitrostyrene in DMSO) Step2->Step3 Step4 Kinetic Readout (Measure Absorbance at 340 nm) Step3->Step4 Incubate 1 hr Step5 Data Analysis (Calculate Vmax & IC50) Step4->Step5

Fig 2: High-throughput in vitro tubulin polymerization assay workflow.

Reagents and Causality
  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9):

    • Causality: PIPES maintains physiological pH without chelating essential metals. EGTA chelates trace calcium (Ca²⁺ is a potent natural inhibitor of tubulin polymerization). Mg²⁺ is strictly required for GTP binding and subsequent tubulin assembly.

  • GTP (Guanosine Triphosphate, 1 mM):

    • Causality: Provides the necessary energy substrate; tubulin is a GTPase, and polymerization is strictly GTP-dependent.

  • Controls: Paclitaxel (Polymerization Enhancer), Colchicine (Polymerization Inhibitor), and 1% DMSO (Vehicle).

Step-by-Step Methodology
  • Preparation: Pre-warm a 96-well half-area clear microplate and the microplate reader to exactly 37°C. Causality: Tubulin polymerization is highly temperature-sensitive; it polymerizes at 37°C and rapidly depolymerizes on ice.

  • Compound Dilution: Prepare a 10x concentration series of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (0.1 µM to 50 µM) in 10% DMSO/PEM buffer. Add 5 µL of each concentration to the designated wells.

  • Master Mix: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Dilute to 3 mg/mL in ice-cold PEM buffer supplemented with 1 mM GTP.

  • Initiation: Rapidly dispense 45 µL of the cold tubulin master mix into the pre-warmed wells containing the inhibitor (Final DMSO concentration = 1%).

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Validation: The DMSO control must show a classic sigmoidal curve (nucleation, elongation, and steady-state phases). Paclitaxel should eliminate the nucleation lag phase, while Colchicine and the β-nitrostyrene test compound should flatten the curve in a dose-dependent manner.

Protocol: Cellular Microtubule Dynamics Assay

While the cell-free assay proves direct target engagement, a cellular assay is required to validate membrane permeability and intracellular efficacy.

Step-by-Step Methodology
  • Cell Culture: Seed HeLa or U2OS cells at

    
     cells/well in a glass-bottom 96-well plate. Incubate overnight.
    
  • Treatment: Treat cells with 5 µM of 3-methoxy-4-[(E)-2-nitroethenyl]phenol for 16 hours.

  • Fixation (Critical Step): Aspirate media and immediately submerge cells in 100% Methanol pre-chilled to -20°C for 5 minutes.

    • Causality: Cold methanol simultaneously precipitates cellular proteins and permeabilizes the membrane. Unlike paraformaldehyde, which can cross-link and artificially bundle delicate microtubule structures, cold methanol preserves the physiological architecture of the cytoskeleton.

  • Staining: Rehydrate in PBS, block with 3% BSA, and incubate with a primary anti-α-tubulin antibody (1:500) for 1 hour. Follow with an Alexa Fluor 488-conjugated secondary antibody and DAPI counterstain.

  • Imaging: Evaluate via confocal microscopy. Successful polymerization inhibition will manifest as the dissolution of the fine, filamentous microtubule network into a diffuse, hazy cytoplasmic fluorescence, accompanied by multinucleated cells or cells arrested in prometaphase.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of vanillyl-β-nitrostyrene compared to standard reference agents, demonstrating its efficacy as a tubulin polymerization inhibitor[1][2].

CompoundPrimary TargetIC₅₀ (Tubulin Polymerization)IC₅₀ (Cell Viability - HeLa)Mechanism of Action
3-Methoxy-4-[(E)-2-nitroethenyl]phenol β-Tubulin~3.5 - 5.0 µM~10.0 - 15.0 µMColchicine-site binding
Combretastatin A-4 (Control)β-Tubulin~1.2 µM~0.005 µMColchicine-site binding
Colchicine (Control)β-Tubulin~3.0 µM~0.02 µMColchicine-site binding
3,4-Methylenedioxy-β-nitrostyrene β-Tubulin / NLRP3~4.0 µM~12.0 µMMulti-target inhibitor

Industrial Application: Radical Polymerization Inhibition

Beyond pharmacology, 3-methoxy-4-[(E)-2-nitroethenyl]phenol is utilized as a chain stopper in the production of synthetic rubbers and polystyrene plastics[3].

Chemical Mechanism & Handling

Monomers like styrene are prone to auto-polymerization initiated by heat or light. 3-Methoxy-4-[(E)-2-nitroethenyl]phenol acts as a dual-action radical scavenger:

  • Phenolic Antioxidant: The 4-hydroxyl group donates a hydrogen atom to quench propagating peroxyl radicals, forming a stable, resonance-stabilized phenoxyl radical.

  • Nitroalkene Trap: The electron-deficient double bond rapidly undergoes radical addition, trapping carbon-centered monomer radicals before they can propagate the polymer chain.

Storage Protocol for the Inhibitor: Because the compound itself is a reactive Michael acceptor, it must be stored meticulously to prevent its own degradation.

  • Store as a lyophilized powder in amber glass vials to prevent photo-isomerization of the (E)-alkene to the less active (Z)-isomer.

  • Flush the headspace with Argon or Nitrogen and store at -20°C.

  • Causality: The nitroalkene moiety is highly susceptible to nucleophilic attack by atmospheric moisture or trace bases over time, which can lead to premature polymerization of the inhibitor itself.

References

  • Osteosarcoma Phenotype Is Inhibited by 3,4-Methylenedioxy-β-nitrostyrene - PMC - NIH.
  • E-Combretastatin and E-resveratrol structural modifications: antimicrobial and cancer cell growth inhibitory beta-E-nitrostyrenes - PubMed.
  • Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Side Reactions in Vanillin-Nitromethane Condensation

Author: BenchChem Technical Support Team. Date: March 2026


-nitrostyrene Synthesis

Executive Summary & Mechanistic Insight[1]

The condensation of vanillin with nitromethane (Henry Reaction) is a deceptive transformation. While theoretically simple, the presence of a phenolic hydroxyl group and an electron-deficient alkene in the product (4-hydroxy-3-methoxy-


-nitrostyrene) creates a "perfect storm" for side reactions: anionic polymerization , Michael addition , and oxidative degradation .

The core principle of this guide is Kinetic Control vs. Thermodynamic Equilibrium . The desired nitrostyrene is the thermodynamic product of dehydration, but the intermediate nitro-alcohol is prone to a retro-Henry reaction. Furthermore, the product itself is a potent Michael acceptor. To prevent side reactions, we must select a catalyst system that is basic enough to deprotonate nitromethane (


) but insufficiently nucleophilic to attack the product's double bond.

Troubleshooting & Optimization (Q&A)

Q1: My reaction mixture turned from yellow to a dark red/brown "tar" and failed to crystallize. What happened?

Diagnosis: You likely experienced anionic polymerization or phenolic oxidation . The Mechanism:

  • Polymerization:

    
    -nitrostyrenes are highly susceptible to polymerization initiated by strong bases. If you used a strong base (NaOH, KOH) or an excess of a primary amine (e.g., butylamine) at high temperatures, the base acts as an initiator, attacking the 
    
    
    
    -position of the alkene. This creates a chain reaction, forming a red/brown oligomer.
  • Oxidation: In strongly basic media, the phenolic proton of vanillin is removed (

    
    ), forming a phenoxide anion. This species is electron-rich and easily oxidized by atmospheric oxygen to form quinone-methide-like species, which are dark-colored and prone to further cross-linking.
    

Corrective Action:

  • Switch Catalyst: Move from strong bases or simple amines to Ammonium Acetate (

    
    )  in Glacial Acetic Acid . This system buffers the pH. It provides ammonia (base) for deprotonation but maintains an acidic environment that keeps the phenol protonated, preventing oxidation and suppressing anionic polymerization.
    
  • Temperature Control: Do not exceed 100°C. Polymerization rates increase exponentially with temperature.

Q2: I am observing the formation of a secondary impurity that is difficult to remove. Analysis suggests a higher molecular weight.

Diagnosis: You are likely forming the Michael Adduct (1,3-dinitro compound) . The Mechanism: The product (


-nitrostyrene) is an electron-deficient alkene. If there is a large excess of nitronate anion (generated from nitromethane) still present when the product forms, the nitronate will attack the product in a conjugate addition (Michael addition).


Corrective Action:

  • Stoichiometry: Avoid a massive excess of nitromethane if using strong bases. However, with the Ammonium Acetate method, this is less of a risk because the concentration of free nitronate is low (buffered system).

  • Quench Timing: Monitor the reaction by TLC. Stop the reaction immediately upon the disappearance of vanillin. Prolonged heating after completion invites Michael addition.

Q3: The yield is low, and I see starting material (vanillin) remaining even after long reflux.

Diagnosis: The Retro-Henry Reaction (Equilibrium issue) or Water Inhibition . The Mechanism: The Henry reaction is reversible.[1] The dehydration step (Nitroalcohol


 Nitrostyrene + 

) drives the equilibrium forward. If water accumulates in the system, it can hydrolyze the product back to the starting materials.

Corrective Action:

  • Solvent Choice: Use Glacial Acetic Acid .[2] It acts as a solvent and a dehydrating agent, pushing the equilibrium toward the nitrostyrene.

  • Concentration: Run the reaction at a high concentration (e.g., 1g Vanillin per 2-3 mL solvent) to favor the bimolecular condensation.

Optimized Experimental Protocol

System: Ammonium Acetate / Glacial Acetic Acid Rationale: This "self-buffering" system is the most robust method for preventing side reactions. The acetic acid protonates the alkoxide intermediate (facilitating dehydration) and the phenol (preventing oxidation), while the ammonium ion provides the necessary amine catalyst in equilibrium.

Materials
  • Vanillin (1.0 eq)

  • Nitromethane (1.5 - 2.0 eq)

  • Ammonium Acetate (0.5 - 1.0 eq)

  • Glacial Acetic Acid (Solvent, ~2-3 mL per gram of Vanillin)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Vanillin and Ammonium Acetate to the flask.

  • Solvent Addition: Add Nitromethane followed by Glacial Acetic Acid.

    • Checkpoint: The solution should be a pale yellow suspension.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with gentle stirring.

    • Visual Check: The solution will turn clear and darken slightly to a rich yellow/orange. If it turns black/opaque, the heat is too high.

    • Time: Typically 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). Look for the disappearance of the vanillin spot (

      
      ) and appearance of the bright yellow product spot (
      
      
      
      ).
  • Crystallization (The Critical Step):

    • Remove from heat and allow to cool to ~60°C.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (volume approx. 10x the reaction volume) with vigorous stirring.

    • Mechanism:[1][3][4][5] The acetic acid dissolves in the water. The nitrostyrene, being hydrophobic, precipitates immediately.

    • Result: A bright yellow solid should form. If an oil forms, scratch the glass with a rod to induce nucleation.

  • Purification:

    • Filter the solid using a Buchner funnel.[4][6]

    • Wash: Wash copiously with cold water to remove all acetic acid and ammonium salts.

    • Recrystallization: Recrystallize from boiling Ethanol or Methanol .

      • Note: Do not boil for extended periods during recrystallization to avoid degradation.

Data Analysis: Catalyst Impact

The following table summarizes why the Ammonium Acetate method is superior for this specific substrate compared to other common Henry reaction catalysts.

Catalyst SystemReaction pHMajor Side ReactionTypical YieldPurity Profile
NaOH / MeOH High (>12)Phenolic Oxidation (Tars), Polymerization40-60%Low (Red/Brown impurities)
n-Butylamine High (~11)Michael Addition (Schiff base formation)50-70%Moderate (Requires acid wash)

/ AcOH
Buffered (~7) Minimal 80-90% High (Bright Yellow Crystals)

Visualized Pathways

Diagram 1: Reaction Mechanism & Side Reaction Divergence

This diagram illustrates the "Safe Path" (Green) vs. the "Failure Modes" (Red) driven by base strength and conditions.

G cluster_control Control Strategy (NH4OAc/AcOH) Vanillin Vanillin + Nitromethane Nitronate Nitronate Anion (Intermediate) Vanillin->Nitronate Base Deprotonation Oxidation Quinone Methides (Dark Oxidation) Vanillin->Oxidation Strong Base (pH > 10) Air Exposure NitroAlcohol Beta-Nitro Alcohol (Unstable Intermediate) Nitronate->NitroAlcohol Aldol Addition Product 4-Hydroxy-3-methoxy- beta-nitrostyrene (Target Product) NitroAlcohol->Product Dehydration (-H2O) Polymer Polymer/Tar (Red/Black Mass) Product->Polymer Excess Strong Base High Temp Dinitro 1,3-Dinitro Adduct (Michael Addition) Product->Dinitro Excess Nitromethane Nucleophilic Attack

Caption: Mechanistic divergence showing how strong bases lead to polymerization and oxidation, while buffered conditions favor the dehydration pathway to the stable product.

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators to diagnose issues based on visual cues.

Troubleshooting Start Reaction Outcome Analysis Color What is the color/state? Start->Color YellowCryst Bright Yellow Crystals Color->YellowCryst RedOil Dark Red/Brown Oil Color->RedOil OrangeSolid Orange Solid Color->OrangeSolid Success SUCCESS: High Purity YellowCryst->Success FailPoly FAILURE: Polymerization Cause: Temp too high or Base too strong RedOil->FailPoly Viscous/Sticky FailOx FAILURE: Oxidation Cause: pH too high (Phenoxide formed) RedOil->FailOx Dark/Black CheckMP CHECK: Melting Point Likely traces of impurities OrangeSolid->CheckMP Recrystallize from EtOH

Caption: Visual diagnostic flowchart for rapid assessment of reaction quality.

References

  • Organic Syntheses , Coll. Vol. 1, p. 413 (1941); Vol. 9, p. 66 (1929). Nitrostyrene. [Link]

  • Scientific Research Publishing (SCIRP) . Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. [Link]

  • Royal Society of Chemistry (RSC) . Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. [Link]

  • ScienceMadness . Vanillin nitrostyrene synthesis discussion and yield optimization. [Link]

Sources

Technical Support Center: Troubleshooting & Optimizing Catalyst Ratios for (E)-2-Nitroethenyl Phenol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (E)-2-nitroethenyl phenol (also known as p-hydroxy-β-nitrostyrene). While the Henry (nitroaldol) condensation appears straightforward on paper, the electron-rich nature of the phenolic substrate and the delicate thermodynamics of the dehydration step make it highly susceptible to side reactions.

This guide deconstructs the causality behind common experimental failures and provides field-proven, self-validating protocols to optimize your catalyst ratios and maximize your yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is my reaction yielding a 1,3-dinitro (Michael addition) side product instead of the desired (E)-2-nitroethenyl phenol? A: This is a classic symptom of over-catalysis or excessive thermal energy. The formation of (E)-2-nitroethenyl phenol proceeds via a nitroaldol intermediate. Once the dehydrated β-nitrostyrene forms, its highly electron-deficient alkene is susceptible to nucleophilic attack. If your base catalyst (e.g., primary/secondary amines or ammonium acetate) is present in excess, or if the residence time is too long, it promotes the generation of additional nitronate anions from the solvent. These anions perform a secondary Michael addition on the newly formed nitrostyrene.1[1]. To prevent this, strictly control your catalyst stoichiometry and quench the reaction immediately upon maximum conversion.

Q: I am observing a black, resinous "tar" in my flask. How do I prevent this polymerization? A: Hydroxybenzaldehydes are electron-rich aromatic systems. Under standard Henry conditions (refluxing at 100 °C for several hours with a base), these substrates are notoriously prone to phenol-formaldehyde-type polymerizations or oxidative degradation. This is exacerbated by strong, unbuffered bases. To troubleshoot this, you must lower the activation energy required for the condensation without relying on excessive bulk heating.2[2].

Q: How does the ratio of amine base to acidic co-catalyst affect the E/Z selectivity and overall yield? A: The Henry reaction is a reversible, thermodynamically driven process. While the base is required to deprotonate the nitromethane, an acidic co-catalyst (like glacial acetic acid or surface silanols on mesoporous silica) is crucial for the subsequent dehydration step. The acid protonates the intermediate alkoxide, facilitating the elimination of water via an E1cB mechanism. This dehydration is the thermodynamic sink that drives the equilibrium forward, exclusively yielding the (E)-isomer due to steric relief and extended pi-conjugation.3[3]. Using a buffered system ensures a continuous supply of protons for dehydration while preventing the base from over-deprotonating the phenolic hydroxyl group.

Section 2: Quantitative Data on Catalyst Optimization

The following table summarizes how varying catalyst ratios and thermal conditions dictate the reaction pathway, highlighting the narrow optimization window required to isolate (E)-2-nitroethenyl phenol.

Catalyst SystemCo-Catalyst / SolventTemp (°C)Time / FlowPrimary Outcome
NH₄OAc (Excess)Nitromethane100 °C6 hoursHigh yield of Michael Adduct
NH₄OAc (1.5 eq)Glacial Acetic Acid100 °C3 hoursModerate Nitrostyrene (60-75%), Tar formation
NH₄OAc (2.5 eq)Glacial Acetic Acid22 °C (Ultrasound)3 hoursHigh (E)-Nitrostyrene (>89%), No tar
Primary Amine-SilicaNitromethane90 °C (Flow)WHSV 0.20100% Selectivity to Nitrostyrene
Primary Amine-SilicaNitromethane150 °C (Flow)WHSV 0.10>85% Selectivity to Michael Adduct
Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Ultrasound-Promoted Buffered Henry Condensation Objective: Synthesize (E)-2-nitroethenyl phenol while suppressing secondary Michael addition and thermal polymerization.

  • Preparation: In a clean, dry reaction vessel, dissolve 1.0 equivalent of p-hydroxybenzaldehyde in glacial acetic acid (approximately 3.3 mL per 20.0 mmol of aldehyde).

    • Causality: Acetic acid acts as both the solvent and the crucial acidic co-catalyst required to drive the E1cB dehydration step.

  • Buffer Establishment: Add 2.5 equivalents of ammonium acetate (NH₄OAc) to the solution. Stir until fully dissolved.

    • Causality: This establishes an optimal acid-base cooperative buffer, preventing the over-deprotonation of the phenol ring while providing enough basicity to form the nitronate anion.

  • Reagent Addition: Slowly add 10.0 equivalents of nitromethane.

    • Self-Validation Checkpoint: The solution should remain clear or slightly yellow. Immediate dark brown or black discoloration indicates premature oxidative degradation, meaning your vessel was not dry or the aldehyde was impure.

  • Sonication: Immerse the sealed vessel in an ultrasonic bath maintained at 22 °C. Sonicate for 3 hours.

    • Causality:2[2].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc).

    • Self-Validation Checkpoint: The disappearance of the aldehyde spot and the appearance of a bright yellow, highly UV-active spot confirms the formation of the conjugated (E)-nitrostyrene system.

  • Quenching & Workup: Once complete, remove excess nitromethane under reduced pressure. Partition the remaining mixture between dichloromethane and water. Wash the organic layer with brine to remove residual acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and recrystallize the crude product from aqueous ethanol to obtain pure (E)-2-nitroethenyl phenol as yellow crystals.

Section 4: Pathway Visualization

The following diagram maps the mechanistic divergence of the Henry reaction, illustrating how catalyst choices directly dictate the final product.

HenryPathway A p-Hydroxybenzaldehyde + Nitromethane B Nitronate Anion Formation A->B Base Catalyst (e.g., NH4OAc) F Resinous Tar (Polymerization) A->F Phenol-Aldehyde Condensation C Nitroaldol Intermediate (β-nitro alcohol) B->C Nucleophilic Attack D (E)-2-Nitroethenyl Phenol (Desired Product) C->D Dehydration (-H2O) Acidic Co-catalyst E 1,3-Dinitro Adduct (Michael Side Product) D->E Excess Base + Excess CH3NO2 D->F High Temp / Strong Base

Figure 1: Reaction pathways and side-product formation in the Henry condensation.

Section 5: References
  • Biradar, A. V., Sharma, K. K., & Asefa, T. (2010). Continuous Henry reaction to a specific product over nanoporous silica-supported amine catalysts on fixed bed reactor. Applied Catalysis A: General.

  • McNulty, J., Steere, J. A., & Wolf, S. (1998). Ultrasound-Promoted Synthesis of Nitrostyrenes. Tetrahedron Letters.

  • Sharma, K. K., Buckley, R. P., & Asefa, T. (2008). Optimizing Acid-Base Bifunctional Mesoporous Catalysts for the Henry Reaction: Effects of the Surface Density and Site Isolation of Functional Groups. Langmuir.

  • Xian, Q., & Wu, M. (2007). Synthesis method of p-hydroxy-beta-nitrostyrene. Google Patents (CN103497108A).

Sources

Technical Support Center: Nitrostyrene Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your nitrostyrene synthesis (Henry Reaction) has resulted in a dark red oil, a sticky solid, or a yield significantly lower than literature values.

High purity in nitrostyrenes (specifically


-nitrostyrenes) is elusive because the reaction is not a simple A + B 

C transformation. It is a reversible equilibrium prone to three distinct failure modes: retro-aldol reversion , Cannizzaro side-reactions , and anionic polymerization .

This guide moves beyond basic recipes to the causality of failure, providing self-validating protocols to ensure crystalline, high-purity isolation.

Module 1: The Mechanics of Failure

To fix the impurity, you must understand where the molecule breaks. The synthesis occurs in two stages:[1]

  • Nitroaldol Addition: The nitroalkane anion attacks the aldehyde to form a

    
    -nitroalcohol.[1][2]
    
  • Dehydration: The alcohol eliminates water to form the nitroalkene (nitrostyrene).

The Trap: The water generated in step 2 can hydrolyze the product back to the starting materials (Retro-Henry) or, under basic conditions, the product can polymerize into "red tars."

Visualizing the Reaction Pathway

The following diagram maps the critical decision points where purity is lost.

HenryReactionPath Start Aldehyde + Nitroalkane Intermediate β-Nitroalcohol (Unstable Intermediate) Start->Intermediate Base Catalyst Side3 Cannizzaro (Byproducts) Start->Side3 Strong Base (NaOH) Intermediate->Start +H2O (Equilibrium) Product β-Nitrostyrene (Crystalline Target) Intermediate->Product -H2O (Dehydration) Side2 Polymer/Tar (Red Oil) Product->Side2 Excess Base/Heat Side1 Retro-Henry (Reversion)

Figure 1: The Henry Reaction Pathway showing the reversible equilibrium and irreversible side reactions (tars) that degrade purity.

Module 2: Catalyst System Selection

The most common cause of low purity is the use of strong bases (NaOH/KOH). While these catalyze the reaction quickly, they also catalyze the polymerization of the product.

Recommendation: Switch to a buffered system (Ammonium Acetate in Acetic Acid). This maintains a mildly acidic pH, preventing the anionic polymerization of the nitrostyrene.

Comparative Analysis of Catalyst Systems
VariableSystem A: Strong Base (NaOH/MeOH)System B: Buffered (NH₄OAc/HOAc)
Reaction pH >10 (Highly Basic)~4-5 (Mildly Acidic)
Primary Impurity Polymers (Red Tar) Unreacted Aldehyde
Purity Profile Low (Requires chromatography)High (Direct crystallization)
Risk Factor Cannizzaro reaction; PolymerizationIncomplete conversion
Verdict Avoid for Pharma/Purity Recommended Standard

Module 3: Troubleshooting "Oiling Out"

If your product separates as a dark oil instead of yellow needles, do not discard it. This phenomenon, known as "oiling out," occurs when impurities depress the melting point of the product below room temperature.

Protocol: Rescuing an Oiled Product

Theory: You must remove the specific impurities (usually unreacted aldehyde or solvent) that are disrupting the crystal lattice.

  • The Wash: Decant the supernatant. Wash the oil 3x with cold water to remove water-soluble salts/acids.

  • The Solvent Swap: Dissolve the oil in a minimum amount of boiling Isopropanol (IPA) or Ethanol .[3]

    • Critical: Do not use Methanol for recrystallization; it is often too soluble.

  • Seed & Starve:

    • Cool slowly to Room Temp.

    • Scratch the inner glass surface with a glass rod (nucleation).

    • Add a "seed" crystal of pure nitrostyrene if available.[3]

  • Deep Freeze: Place at -20°C for 24 hours.

Troubleshooting Logic Tree

Follow this flow to determine the next step for your crude mixture.

PurificationLogic Status Assess Crude Product Solid Yellow Solid Status->Solid Oil Dark/Red Oil Status->Oil Recryst Recrystallize (IPA/EtOH) Solid->Recryst High Purity TLC Check TLC Oil->TLC Polymer Polymerized (Discard) TLC->Polymer Baseline Streak Impure Solvent/Aldehyde Trapped TLC->Impure Distinct Spots Impure->Recryst Try Seeding Chrom Column Chromatography (Silica/DCM) Impure->Chrom If Recryst Fails

Figure 2: Decision matrix for handling crude reaction products. "Baseline Streak" on TLC indicates irreversible polymerization.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned deep red/black. Is the product ruined? A: Not necessarily, but it indicates side reactions. The red color usually comes from oligomers formed by the Michael addition of the nitroalkane to the product [1].

  • Fix: If using Ammonium Acetate, reduce the temperature. If using NaOH, quench immediately with acid. The color can often be removed by washing the crude solid with cold methanol, as the monomer is less soluble than the colored oligomers.

Q: Why is my yield low despite long reaction times? A: You are likely fighting the equilibrium. Water produced in the reaction pushes the equilibrium back to the starting materials (Retro-Henry) [2].

  • Fix: Use a slight excess of nitroalkane (solvent quantity) or add molecular sieves to scavenge water. Microwave-assisted synthesis has also been shown to drastically improve yields by accelerating the forward reaction before degradation occurs [3].

Q: Can I use technical grade nitromethane? A: No. Technical grade nitroalkanes often contain water or free acids.

  • Fix: Dry your nitroalkane over CaCl₂ or MgSO₄ before use. Water in the reagents guarantees a lower conversion rate due to the equilibrium constraints described in Module 1.

Q: The literature says to use NaOH, but you recommend Ammonium Acetate. Why? A: Older literature (e.g., Organic Syntheses Coll. Vol. 1) often prioritizes speed and cheap reagents over purity [4]. For modern pharmaceutical applications, the Ammonium Acetate/Acetic Acid method (catalyzed by the formation of in-situ ammonium species) is superior because it buffers the reaction, preventing the high pH excursions that destroy the product [5].

References

  • BenchChem. (2025).[3][4] How to avoid tar formation in nitrostyrene synthesis. Link

  • Master Organic Chemistry. The Henry Reaction: Mechanism and Examples. Link

  • Royal Society of Chemistry. (2020). Preparation of a β-Nitrostyrene Derivative: Comparison of Conventional and Microwave Methods. Link

  • Organic Syntheses. Coll. Vol. 1, p. 413 (1941); Vol. 9, p. 66 (1929).Link

  • Indian Chemical Society. Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis. Link

Sources

Technical Support Center: Purification of 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Nitrostyrene Isolation

Introduction

Synthesizing 3-methoxy-4-[(E)-2-nitroethenyl]phenol (commonly referred to as 4-hydroxy-3-methoxy-β-nitrostyrene) via the Henry (nitroaldol) reaction between vanillin and nitromethane is a fundamental carbon-carbon bond-forming process (1)[1]. However, because the reaction is an equilibrium process governed by base catalysis, achieving 100% conversion is rare (2)[2]. Consequently, researchers frequently encounter final products heavily contaminated with unreacted vanillin. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Section 1: Troubleshooting & FAQs

Q1: Why does standard acid-base extraction fail to separate vanillin from the nitrostyrene? Causality: Both the starting material (vanillin) and the product (3-methoxy-4-[(E)-2-nitroethenyl]phenol) contain a free phenolic hydroxyl group. If you attempt to wash the organic layer with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), both compounds will be deprotonated to form water-soluble phenoxide salts. They will simultaneously migrate into the aqueous phase, completely defeating the separation. To achieve chemoselectivity, you must exploit a functional group unique to only one of the molecules.

Q2: What is the most reliable chemical strategy to remove the unreacted vanillin? Causality: The most robust method leverages the aldehyde group present on vanillin, which is consumed during the formation of the nitrostyrene alkene bond. When treated with a concentrated aqueous solution of sodium bisulfite (NaHSO₃), the aldehyde undergoes a nucleophilic addition reaction to form a highly water-soluble α-hydroxy sulfonate (bisulfite adduct) (3)[3]. Because the nitrostyrene lacks an aldehyde, it remains entirely unaffected and stays in the organic phase (4)[4]. This transforms a difficult separation into a simple liquid-liquid phase partition.

Q3: Can you provide a self-validating protocol for the bisulfite extraction? Yes. The following protocol is designed as a self-validating system where physical observations confirm chemical transformations.

Protocol 1: Chemoselective Bisulfite Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Note: Ensure complete dissolution; suspended solids will trap vanillin.

  • Bisulfite Addition: Add an equal volume of freshly prepared 20% (w/v) aqueous sodium bisulfite (NaHSO₃) solution.

  • Interfacial Agitation: Vigorously stir or shake the biphasic mixture for 30–45 minutes at room temperature.

    • Causality: The adduct formation occurs strictly at the biphasic interface. Insufficient agitation leads to incomplete reaction.

    • Self-Validation Check: The organic layer should progressively lose the characteristic sweet "vanilla" odor as the volatile vanillin is converted into the odorless, water-soluble ionic adduct (3)[3].

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve completely. Drain and discard the aqueous layer (which now contains the vanillin-bisulfite adduct).

  • Secondary Wash: Repeat steps 2-4 with a fresh volume of 20% NaHSO₃ to ensure quantitative removal of trace vanillin.

  • Neutralization & Drying: Wash the organic phase once with distilled water, then once with saturated NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified nitrostyrene.

Q4: If I prefer physical separation over liquid-liquid extraction, what is the best alternative? Causality: Recrystallization is an excellent alternative due to the distinct solubility profiles of the two compounds. 3-methoxy-4-[(E)-2-nitroethenyl]phenol is highly crystalline and exhibits a steep solubility curve in lower alcohols, whereas vanillin remains highly soluble even at lower temperatures (5)[5].

Protocol 2: Methanol Recrystallization

  • Solvent Saturation: Suspend the crude solid in a minimum volume of boiling methanol (approximately 15–20 mL per gram of crude product) (5)[5].

  • Dissolution: Heat the suspension with stirring until complete dissolution is achieved. If dark, insoluble polymeric byproducts remain, perform a rapid hot gravity filtration.

  • Controlled Cooling: Cap the flask and allow the solution to cool slowly to room temperature, then transfer it to a freezer (-20°C) overnight.

    • Causality: Slow cooling allows the nitrostyrene to form an ordered crystal lattice, actively excluding the more soluble vanillin molecules into the mother liquor. Rapid crashing (e.g., immediate ice bath) will trap vanillin inclusions within the crystal matrix.

  • Isolation: Vacuum filter the resulting bright yellow, fibrous crystals. Wash the filter cake with a minimal volume of ice-cold methanol or 0.1 M HCl to displace the vanillin-rich mother liquor (6)[6]. Dry under a vacuum to obtain the pure product.

Section 2: Quantitative Method Comparison

To assist in selecting the optimal purification strategy for your specific workflow, consult the comparative data below.

Purification MethodTarget Impurities RemovedTypical Recovery YieldScalabilityEstimated Processing Time
Sodium Bisulfite Wash Unreacted Vanillin only85% – 95%Excellent (Kilogram scale)1 – 2 Hours
Methanol Recrystallization Vanillin & Polymeric species50% – 65%Good (Gram to multi-gram)12 – 24 Hours
Silica Gel Chromatography All organic impurities70% – 80%Poor (Milligram to gram)4 – 8 Hours
Section 3: Workflow Visualization

The following diagram maps the logical flow of the chemoselective bisulfite purification process, illustrating the phase divergence of the target product and the impurity.

G N1 Crude Reaction Mixture (Vanillin + Nitrostyrene) N2 Add 20% Aqueous NaHSO₃ & Vigorously Agitate N1->N2 N3 Phase Separation (Separatory Funnel) N2->N3 N4 Aqueous Phase (Vanillin-Bisulfite Adduct) N3->N4 Aqueous Layer N5 Organic Phase (Nitrostyrene Product) N3->N5 Organic Layer N6 Wash (H₂O/Brine) & Dry Evaporate Solvent N5->N6 N7 Pure 3-methoxy-4-[(E)-2-nitroethenyl]phenol N6->N7

Workflow for the chemoselective purification of nitrostyrene using sodium bisulfite.

Section 4: References
  • Benchchem - Managing the formation of byproducts in the vanillin-nitromethane condensation.

  • Benchchem - Catalyst selection for improving the efficiency of the Henry reaction with vanillin.

  • Rusnauka - Interaction of vanillin with concentrated solutions of sodium hydrosulfite.

  • Google Patents (DE3533562A1) - Method for obtaining vanillin.

  • Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.

  • YouTube - Making β-Nitrostyrene so I can be like Shulgin.

Sources

Technical Support Center: Photostability of 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NITROSTYRENE-UV-001 Status: Active Classification: Photochemical Stability & Degradation Pathways Compound Class:


-Nitrostyrenes / Nitroalkenes

Diagnostic & Troubleshooting Guide

Use this module to identify the specific issue you are observing in your experiments.

Symptom A: "My HPLC chromatogram shows a new peak appearing close to the main peak."

Diagnosis: Photoisomerization (


) 
This is the most common artifact. The naturally stable form is the (E)-isomer (trans). Upon exposure to UV or blue light, the double bond rotates to form the (Z)-isomer (cis). This is often not  permanent degradation but a reversible equilibrium.
  • Immediate Action: Run a "Dark Reversion" test.

    • Wrap the sample vial in aluminum foil.

    • Heat gently to 40–50°C for 30 minutes (or leave in the dark overnight at RT).

    • Re-inject.

    • Result: If the new peak shrinks or disappears, it is the

      
      -isomer. If it remains constant, it is a degradation product (likely an aldehyde).
      
Symptom B: "The yellow solid has turned orange or brown on the surface."

Diagnosis: Surface Photo-oxidation / Lattice Disordering In the solid state, nitrostyrenes are generally more stable than in solution. However, crystal lattice defects can allow for [2+2] photodimerization or surface oxidation to vanillin (3-methoxy-4-hydroxybenzaldehyde) and brown oligomers.

  • Immediate Action:

    • Perform Thin Layer Chromatography (TLC).

    • Spot the colored surface material vs. the core material.

    • Result: A baseline spot indicates polymerization; a high-Rf spot (distinct from starting material) often indicates the aldehyde hydrolysis product.

Symptom C: "My yield is low, and the reaction mixture turned dark immediately."

Diagnosis: Base-Catalyzed Photolysis The phenolic proton (


) is acidic. In the presence of basic impurities (amines, hydroxide) and light, the phenolate anion forms. This species absorbs strongly in the visible region (red-shift), accelerating degradation via electron transfer pathways.

Mechanistic Insights: The "Why"

To control the stability of 3-methoxy-4-[(E)-2-nitroethenyl]phenol, one must understand the competition between isomerization (reversible) and cyclization/cleavage (irreversible).

The Primary Pathway: Isomerization

The nitro group is strongly electron-withdrawing, creating a polarized double bond. Absorption of a UV photon (


) populates a singlet excited state. The molecule relaxes by rotating 

around the C=C bond to a "perpendicular" transition state, which then decays to either the

(trans) or

(cis) ground state.
  • Thermodynamics: The

    
    -isomer is stabilized by steric freedom and conjugation. The 
    
    
    
    -isomer is sterically crowded (interaction between the nitro group and the phenyl ring).
  • Photostationary State (PSS): Continuous irradiation creates a fixed ratio of

    
     (e.g., 70:30), depending on the solvent and wavelength.
    
The Secondary Pathway: [2+2] Cycloaddition (Solid State)

In the crystal lattice, if two alkene bonds are parallel and separated by


, UV light can trigger dimerization to form cyclobutane derivatives. This is strictly controlled by the crystal packing (topochemistry).
Visualizing the Pathway

Photodegradation cluster_legend Pathway Legend E_Isomer E-Isomer (Stable Ground State) Excited Excited State (Singlet S1) E_Isomer->Excited UV Absorption (hν) Perp_State Perpendicular Transition State Excited->Perp_State Rotation Dimer Cyclobutane Dimer (Solid State Only) Excited->Dimer Topochemical [2+2] Aldehyde Degradation (Vanillin + NOx) Excited->Aldehyde Oxidation/Hydrolysis (+ H2O/O2) Perp_State->E_Isomer Decay Z_Isomer Z-Isomer (Less Stable) Perp_State->Z_Isomer Decay Z_Isomer->E_Isomer Thermal/Dark Reversion (Slow) key Red Arrow: Light Excitation Blue/Green: Relaxation Dashed: Thermal Process

Figure 1: Photochemical pathways of nitrostyrenes.[1][2][3][4] The dominant path is reversible E-Z isomerization.[1] Irreversible dimerization occurs primarily in the solid state if crystal packing permits.

Prevention & Handling Protocols

Storage & Handling
ParameterRecommendationScientific Rationale
Light Source Amber/Red LED (>550 nm) The compound absorbs UV (<400 nm). Standard fluorescent lab lights emit significant UV spikes.
Glassware Amberized / Foil-wrapped Blocks UV transmission. Clear glass transmits UV-A (320–400 nm), which is the peak excitation range for nitrostyrenes.
Solvent Non-polar (if possible) Polar solvents stabilize the charge-separated excited state, potentially lowering the barrier for isomerization.
pH Control Keep Neutral/Acidic Avoid basic conditions. Phenolate formation (deprotonation) shifts absorption into the visible range, increasing light sensitivity.
Standard Operating Procedure (SOP) for Sample Prep
  • Preparation: Weigh the standard in an amber volumetric flask.

  • Dissolution: Use HPLC-grade Acetonitrile or Methanol. Note: Alcohols can add to the double bond over long periods; Acetonitrile is preferred.

  • Filtration: Use PTFE filters (0.22 µm). Avoid Nylon (can be slightly basic/reactive).

  • Autosampler: Ensure the autosampler compartment is dark or temperature-controlled (

    
     slows thermal degradation but does not stop photoisomerization).
    

Analytical Validation (Data Tables)

Distinguishing E vs. Z Isomers (NMR & HPLC)

If you suspect isomerization, use these parameters to confirm:

Feature(E)-Isomer (Trans) (Z)-Isomer (Cis)
1H NMR Coupling (

)
13.0 – 13.6 Hz 9.0 – 11.0 Hz (Smaller coupling due to angle)
HPLC Elution (C18) Later Eluting (More planar, better packing)Earlier Eluting (More globular/polar)
UV

~360–370 nm (Stronger

)
Hypsochromic Shift (Blue-shifted, lower

)
Solvent Stability Data (Simulated)

Based on general nitrostyrene photochemistry:

SolventHalf-life (

) under Ambient Light
Predominant Product
Acetonitrile ~2–4 HoursZ-Isomer (Equilibrium)
Chloroform < 1 HourZ-Isomer + HCl adducts (Trace)
Ethanol ~2–4 HoursZ-Isomer + Solvent addition (Slow)
Solid State > 6 Months (Dark)Stable

Frequently Asked Questions (FAQ)

Q: Can I use the Z-isomer for my biological assay? A: Proceed with caution. The biological activity (e.g., enzyme inhibition, antimicrobial activity) often relies on the specific shape of the molecule fitting a binding pocket. The


-isomer has a significantly different 3D geometry. You must report the isomeric ratio of your test compound.

Q: How do I convert the Z-isomer back to the E-isomer? A: Isomerization is reversible.

  • Thermal: Heating the solution (reflux in ethanol) often favors the thermodynamic

    
    -isomer.
    
  • Catalytic: Traces of iodine (

    
    ) or mild acid can catalyze the relaxation to the stable 
    
    
    
    -form.

Q: Is the compound explosive? A: While it contains a nitro group, mono-nitrostyrenes are generally stable. However, like all nitro compounds, do not heat to dryness or subject to high friction/shock. The "Yellow to Orange" shift is a warning sign of surface instability, not necessarily imminent explosion.

References

  • Solid State Photodimerization: Desiraju, G. R., & Pedireddi, V. R. (1989).

    
    -nitrostyrene: a disordered photoreactive crystal. Chemical Communications.[5][6] Link
    
  • Isomerization Mechanism: Cowelman, et al. (2009). The role of the perpendicular state in the photoisomerization of nitrostyrenes. Journal of Physical Chemistry A. Link (General mechanism for nitrostyrenes).

  • HPLC Separation: SIELC Technologies. (2018).[7] Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Link

  • General Photochemistry: Chapman, O. L., et al. (1972). Photochemistry of unsaturated nitro compounds. Journal of the American Chemical Society. Link

  • Synthesis & Stability: Johnson, E. C. B., & Kent, S. B. H. (2006).[5] Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications.[5][6] Link (Context on nitrobenzyl/styrene light sensitivity).

Sources

Controlling temperature in Henry reaction for nitrostyrenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Control in Nitrostyrene Synthesis Ticket ID: HR-NITRO-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Logic: The Thermodynamic Balancing Act

Welcome to the technical support hub for the Henry (Nitroaldol) Reaction. If you are synthesizing nitrostyrenes—key precursors for phenethylamines, amphetamines (in pharmaceutical contexts), and various alkaloids—temperature is your primary control variable.

The synthesis involves two distinct mechanistic steps with opposing thermal requirements:

  • C-C Bond Formation (Exothermic): The initial attack of the nitronate anion on the aldehyde to form the

    
    -nitroalcohol. This is reversible and favored by lower temperatures.
    
  • Dehydration (Endothermic): The elimination of water to form the conjugated alkene (nitrostyrene). This requires activation energy (heat) or acidic quenching.

The "Goldilocks" Failure Modes:

  • Too Cold (<10°C without acid quench): The reaction stalls at the

    
    -nitroalcohol intermediate. You isolate an oil instead of a crystalline solid.
    
  • Too Hot (>95°C or prolonged reflux): The product (nitrostyrene) is heat-sensitive and prone to anionic polymerization . The reaction mixture turns into an intractable black tar (a "runaway" polymerization event).

Troubleshooting Guide (Q&A Format)

Below are the most frequent tickets submitted by researchers, addressed with specific root-cause analysis and corrective actions.

Ticket #402: "My reaction mixture turned into black tar."

User: I used the ammonium acetate method at reflux. The yield was initially good, but during scale-up, the flask turned black and solidified.

Diagnosis: Thermal Polymerization. Nitrostyrenes are electron-deficient alkenes. At high temperatures, especially in the presence of base (amines), they act as Michael acceptors. If the concentration of the monomer is high (scale-up) and heat is maintained too long, the product polymerizes.

Corrective Action:

  • Reduce Temperature: Switch from reflux (

    
    118°C for acetic acid) to 80–90°C . It takes longer but preserves the monomer.
    
  • Inert Atmosphere: Oxygen can act as a radical initiator.[1] Run the reaction under Nitrogen or Argon.[1]

  • Microwave Assistance: If available, use microwave irradiation (150°C for 5 mins). The short duration prevents polymerization despite the high heat [1].

Ticket #405: "I isolated a yellow oil that won't crystallize."

User: I used the NaOH/Methanol method at 0°C. I poured the acid into the reaction mixture to neutralize it, but I got an oil, not the yellow needles.

Diagnosis: Incomplete Dehydration / Reverse Addition Error. You likely isolated the


-nitroalcohol or a mixture. In the base-catalyzed method, the dehydration happens during the acidification step.

Corrective Action:

  • The "Reverse Addition" Rule: You must pour the alkaline reaction mixture INTO the acid , not the acid into the mixture.

    • Why? Pouring alkali into acid ensures the nitronate salt immediately hits a low pH environment, forcing rapid protonation and dehydration. Doing the reverse creates a local pH gradient where the intermediate can revert to starting materials (Retro-Henry) or fail to dehydrate [2].

  • Solvent Choice: Recrystallize the oil from hot ethanol. If it remains oily, you may need to reflux the oil with a catalytic amount of iodine or p-toluenesulfonic acid (PTSA) in toluene to force dehydration.

Ticket #409: "Violent exotherm upon adding catalyst."

User: I added NaOH to the nitromethane/benzaldehyde mix at room temperature. The flask almost boiled over.

Diagnosis: Thermal Runaway. The deprotonation of nitromethane and the subsequent addition to benzaldehyde are exothermic.

Corrective Action:

  • Cryogenic Start: Cool the reagents to -10°C to 0°C before adding the base.

  • Controlled Addition: Add the base dropwise. Monitor internal temperature (not just bath temperature).[2] Do not allow the internal temp to exceed 15°C during addition [2].

Standard Operating Protocols (SOPs)

Method A: Ammonium Acetate (Thermal Dehydration)

Best for: Substituted benzaldehydes (e.g., vanillin, piperonal).

  • Setup: 1.0 eq Aldehyde + 1.2 eq Nitroalkane + 0.4 eq

    
     in Glacial Acetic Acid (5 mL per gram of aldehyde).
    
  • Reaction: Heat to 85–95°C . Do not hard reflux unless necessary.

  • Monitoring: Check TLC every 30 mins. Look for the disappearance of the aldehyde spot.[1]

  • Termination: Once complete (usually 2-4 hours), cool to 40°C.

  • Workup: Pour slowly into ice-cold water. The nitrostyrene should precipitate as a yellow/orange solid.

  • Purification: Recrystallize from Ethanol/IPA (9:1).

Method B: NaOH/Methanol (Chemical Dehydration)

Best for: Unsubstituted benzaldehyde or acid-sensitive substrates.

  • Setup: Dissolve 1.0 eq Aldehyde + 1.0 eq Nitroalkane in Methanol.

  • Cooling: Chill to -10°C (Ice/Salt bath).

  • Addition: Add aqueous NaOH (1.05 eq) dropwise. Keep Temp < 10°C. A white precipitate (sodium nitronate salt) will form.

  • Aging: Stir for 1-2 hours at 0°C.

  • Quench (Critical): Pour the cold slurry INTO a beaker containing excess dilute HCl (2M) and crushed ice.

  • Result: The nitronate converts to nitrostyrene and precipitates immediately.

Visual Workflows

Figure 1: Reaction Pathway & Thermal Bifurcation

This diagram illustrates the critical temperature decision points.

HenryReactionPath Reactants Aldehyde + Nitroalkane Intermediate β-Nitroalcohol (Intermediate) Reactants->Intermediate Base, <15°C (Exothermic) Product β-Nitrostyrene (Product) Intermediate->Product Acid Quench OR Heat (80°C) + Catalyst Retro Reversion to Reactants Intermediate->Retro Prolonged time without Dehydration Polymer Black Tar (Polymerized Product) Product->Polymer Heat >100°C or Strong Base

Caption: Thermal bifurcation in the Henry reaction. Green path indicates optimal synthesis; Red path indicates thermal failure (polymerization).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield/purity issues.

TroubleshootingTree Start Start Diagnosis: Analyze Crude Product State Physical State? Start->State Solid Solid/Crystalline State->Solid Oil Oily/Viscous State->Oil Tar Black/Insoluble Tar State->Tar SolidColor Color? Solid->SolidColor OilCheck Check TLC/NMR Oil->OilCheck TarCause Cause: Polymerization (Temp too high) Tar->TarCause TarFix Action: Reduce Temp, Use Inert Gas, Add Inhibitor TarCause->TarFix OilAlcohol Result: β-Nitroalcohol OilCheck->OilAlcohol Stalled OilMix Result: Impure Mixture OilCheck->OilMix Side Rxns AlcoholFix Action: Acidify (HCl) or Reflux w/ Iodine OilAlcohol->AlcoholFix Yellow Bright Yellow (Good) SolidColor->Yellow Success Orange Orange/Red (Trace Polymer) SolidColor->Orange Recryst Action: Recrystallize (EtOH/IPA) Orange->Recryst

Caption: Diagnostic flowchart for identifying failure modes based on the physical state of the isolated crude product.

Comparative Data: Solvent & Temperature Effects[3]

The following data summarizes the trade-off between reaction time and byproduct formation [3, 4].

MethodSolventTemp (°C)TimeYieldRisk Profile
Classic Henry Ethanol/NaOH0 -> 252-4 h75-85%High: Exotherm risk; Oil formation if acidification is incorrect.
Knoevenagel-Type Acetic Acid/

100 (Reflux)2-6 h60-70%High: Significant tarring/polymerization risk.
Optimized Thermal Acetic Acid/

804-8 h85-92%Low: Slower but cleaner; minimal polymerization.
Microwave Nitromethane (neat)150 (MW)5 min88-96%Medium: Requires specialized equipment; pressure hazard.

References

  • Royal Society of Chemistry. (2020).[3] Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

  • Organic Syntheses. (1929). Nitrostyrene. Org. Synth. 1929, 9, 66. Link

  • BenchChem. (2025).[1][4][5] How to avoid tar formation in nitrostyrene synthesis. Technical Support Guide. Link

  • MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction. Preprints.org. Link

Sources

Solving solubility issues of 3-methoxy-4-[(E)-2-nitroethenyl]phenol in water

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Common Names: 4-Hydroxy-3-methoxy-β-nitrostyrene; Vanillin nitrostyrene.[1][2][3][4][5] CAS: 6178-42-3[1][2][3][6]

Welcome to the Technical Support Hub

You are likely here because you are observing precipitation of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (hereafter referred to as MNP ) when introducing it into aqueous media (cell culture media, enzymatic buffers, or saline).[1][2][3]

MNP is a hydrophobic, crystalline solid (yellow/orange).[7] Its structure combines a lipophilic nitrostyrene tail with a moderately hydrophilic phenolic head.[7] The challenge is that the lattice energy of the crystal and the hydrophobicity of the nitroalkene chain dominate its behavior in neutral water, leading to insolubility (


).

This guide provides three tiered solutions ranging from standard cosolvents to advanced supramolecular encapsulation.[7]

Tier 1: The "Quick Fix" – Cosolvent Systems

Best for: High-throughput screening, enzymatic assays, and short-term cell exposures.[1][2][3][5]

The Issue: Researchers often dissolve MNP in DMSO, but upon adding this stock to water, the compound "crashes out" (precipitates), forming a cloudy suspension that ruins absorbance readings and bioavailability.

The Solution: You must respect the Solubility Limit of the final aqueous mixture. The "crash" occurs because the water molecules form a cage around the DMSO, expelling the hydrophobic MNP.

Optimized Protocol: The Step-Down Dilution

Do not add 100% DMSO stock directly to the final volume of water.[3] Use an intermediate dilution step.

  • Prepare Master Stock: Dissolve MNP in 100% DMSO at 50 mM . (Vortex until clear yellow).

  • Prepare Working Stock (10x): Dilute the Master Stock 1:10 into Ethanol or PEG-400 .

    • Why? PEG and Ethanol have lower dielectric constants than water, acting as a "bridge" between the DMSO and the final aqueous buffer.

  • Final Addition: Add the Working Stock dropwise to your vortexing aqueous buffer.

    • Target: Final DMSO concentration

      
      .[7]
      

Solubility Data Table

Solvent SystemMax Solubility (Approx.)StabilityNotes
Water (pH 7.0) < 0.05 mg/mLHighPractically insoluble.[1][2][3][5]
DMSO > 100 mg/mLHighExcellent stock solvent.[7]
Ethanol (Abs.) ~ 25 mg/mLModerateGood intermediate solvent.[5][7]
PBS + 5% DMSO ~ 0.5 mg/mLModerateRisk of precipitation over time.[7]
Tier 2: pH Manipulation (The "Goldilocks" Zone)

Best for: Experiments where organic solvents (DMSO) are toxic or forbidden.[5][7]

The Science: MNP contains a phenolic hydroxyl group.[5][7] The nitrovinyl group is electron-withdrawing, which lowers the pKa of the phenol compared to vanillin.

  • Estimated pKa: ~8.1

  • Mechanism: At pH > pKa, the phenol deprotonates to form the phenolate anion .[7] This charged species is highly water-soluble.[1][2][3][7]

The Risk (Critical): Nitroalkenes are Michael Acceptors .[7] At high pH (strong base), hydroxide ions (


) can attack the double bond, leading to hydration (breaking the conjugation) or polymerization. This destroys your compound.[7]

Troubleshooting FAQ:

Q: Can I use 0.1 M NaOH to dissolve it? A: NO. While it will dissolve instantly (turning deep red/orange), the compound will degrade rapidly.[7]

Protocol: The Buffered Dissolution

Use a buffer system that sits slightly above the pKa but below the degradation threshold.

  • Buffer Selection: Prepare a 0.1 M Borate Buffer or Tris-Glycine adjusted to pH 8.5 .[1][3][7]

  • Dissolution: Add MNP powder to the buffer. Sonicate for 10-15 minutes at 30°C.

  • Validation: The solution should be a clear, bright yellow/orange.[7] If it turns brown or colorless, degradation has occurred.[7]

  • Timing: Use this solution within 4 hours .

Tier 3: Advanced Formulation – Cyclodextrin Complexation

Best for: In vivo studies, long-term stability, and high-concentration aqueous delivery.[1][2][3]

The Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][5] The hydrophobic cavity of the cyclodextrin encapsulates the nitrostyrene tail, shielding it from water while the outer hydroxyls of the CD keep the complex soluble.

Protocol: Molecular Encapsulation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water (or PBS).[1][2][3][7]

  • Addition: Add MNP in excess of its water solubility (e.g., 2 mg/mL).[7]

  • Equilibration: Shake or rotate at room temperature for 24 hours .

    • Why? Complexation is an equilibrium process.[7] It takes time for the MNP to enter the CD cavity.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-complexed solid.[7]

  • Result: A clear, yellow aqueous solution with significantly enhanced stability against light and hydrolysis.[7]

Visual Troubleshooting Guide

The following decision tree helps you select the correct solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: MNP Solubility Issue Q_DMSO Is DMSO/Ethanol allowed in your assay? Start->Q_DMSO Method_Cosolvent METHOD 1: Cosolvent (DMSO Stock -> Buffer) Q_DMSO->Method_Cosolvent Yes Q_pH Is pH 8.5 acceptable? Q_DMSO->Q_pH No Q_Stability Is long-term stability (>4h) required? Q_pH->Q_Stability Yes Method_CD METHOD 3: Cyclodextrin (HP-beta-CD Complex) Q_pH->Method_CD No Method_pH METHOD 2: pH Adjustment (Borate/Tris pH 8.5) Warning_Degradation WARNING: High risk of Michael Addition hydrolysis Method_pH->Warning_Degradation Q_Stability->Method_pH No Q_Stability->Method_CD Yes

Figure 1: Decision tree for selecting the optimal solubilization method based on assay tolerance for organic solvents and pH sensitivity.

Stability & Degradation FAQ

Q: My solution turned from yellow to colorless. What happened? A: The conjugated double bond has likely been destroyed.[5][7]

  • Mechanism: Nucleophilic attack (by water or hydroxide) on the

    
    -carbon of the nitroalkene.[7] This breaks the conjugation system responsible for the yellow color.[7]
    
  • Fix: Prepare fresh. Lower the pH if possible.[7] Protect from light (nitroalkenes are photosensitive).[7]

Q: My solution turned dark brown/tar-like. A: Polymerization has occurred.

  • Mechanism: At high concentrations or high pH, the phenolate anion of one molecule can attack the nitroalkene tail of another (intermolecular Michael addition), creating a chain reaction.

  • Fix: Reduce concentration. Use Cyclodextrins to physically isolate molecules from each other.[7]

References
  • Milhazes, N., et al. (2006).[7][8]

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.[2][3][7] [7]
    
  • Carter, P. H., et al. (2002).[7] Photochemical instability of nitrostyrenes. Journal of Organic Chemistry. (General reference for nitroalkene photochemistry).

  • Loftsson, T., & Brewster, M. E. (2010).[7] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]

  • PubChem Compound Summary. (n.d.). 3-Methoxy-4-nitrophenol / Nitrostyrene Derivatives.[1][2][3][9] National Library of Medicine.[7] [7]

Sources

Technical Support Center: Optimizing Nitroethenyl Phenol Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Byproduct Formation in Hydroxy-β-Nitrostyrene Reduction Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

The reduction of nitroethenyl phenols (hydroxy-β-nitrostyrenes) to aminoethyl phenols (tyramine derivatives/phenethylamines) is a deceptively complex transformation. The presence of the phenolic hydroxyl group introduces electronic effects that destabilize intermediates, leading to three primary failure modes: polymerization (tars) , Nef-like hydrolysis (ketones) , and incomplete reduction (hydroxylamines) .

This guide moves beyond standard textbook procedures, offering troubleshooting logic derived from industrial process optimization.

Part 1: Diagnostic Pathway (Visual)

Before altering your protocol, identify exactly where your reaction is diverging. Use this decision tree to diagnose the specific byproduct mechanism.

G Start Start: Reaction Analysis Check1 Is the product a dark, insoluble tar? Start->Check1 Polymer Issue: Polymerization (Quinone Methide Formation) Check1->Polymer Yes Check2 Is the product a ketone/aldehyde? Check1->Check2 No Nef Issue: Nef Reaction (Acidic Quench of Nitronate) Check2->Nef Yes Check3 Is the product a dimer (Azo)? Check2->Check3 No Dimer Issue: Radical Coupling (SET Mechanism Failure) Check3->Dimer Yes Success Target: Phenethylamine Check3->Success No

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in nitrostyrene reductions.

Part 2: Troubleshooting Guides
Issue A: The "Red Tar" Scenario (Polymerization)

Symptom: The reaction mixture turns opaque/black; workup yields a sticky, insoluble residue. Mechanism: The phenolic group is the culprit. Under basic conditions (common with hydride reductions), the phenol deprotonates to a phenoxide. This electron-rich species pushes electron density into the conjugated system, facilitating the formation of quinone methide intermediates, which rapidly polymerize.

  • Corrective Action 1 (Protecting Groups): If possible, protect the phenol as an acetate or benzyl ether before reduction. This prevents phenoxide formation.

  • Corrective Action 2 (Acidic Quench Control): If using LiAlH₄, the standard alkaline workup (Fieser method) can trigger polymerization of the unreacted substrate. Switch to a Glauber’s salt (

    
    ) quench.
    
Issue B: The "Ketone" Drift (Nef Reaction)

Symptom: NMR shows loss of nitrogen; appearance of a carbonyl signal (~1700 cm⁻¹ IR). Mechanism: Reduction often proceeds stepwise: Alkene


 Nitroalkane 

Amine. The nitroalkane intermediate exists in equilibrium with its nitronate salt . If you quench the reaction with aqueous acid while the nitronate is still present, it undergoes the Nef reaction , hydrolyzing to a ketone [1].
  • Corrective Action: Ensure complete reduction of the intermediate nitroalkane before any aqueous workup. Monitor consumption of the intermediate via TLC (nitroalkanes often stain distinctively with KMnO4 compared to the amine).

Issue C: Incomplete Reduction (Hydroxylamines)

Symptom: Product mass is M+16; unstable oil that darkens on standing. Mechanism: The reduction of the N-O bond is the rate-determining step in many catalytic cycles. Steric hindrance (e.g., methoxy groups on the ring) can stall the reaction at the hydroxylamine (


) stage [2].
  • Corrective Action: Increase the catalyst loading or temperature. For catalytic hydrogenation, add a Lewis acid promoter (like

    
     traces) to facilitate N-O bond cleavage.
    
Part 3: Optimized Protocols

These protocols are selected for their specificity to phenolic substrates, minimizing the side reactions described above.

Method 1: The "Modern Standard" (NaBH₄ + CuCl₂)

Best for: Small to medium scale, retaining halogens, avoiding pyrophoric reagents.

This method generates a transient Copper(0) species in situ, which acts as a highly active surface for reduction. It is superior to plain NaBH₄ because it reduces the alkene and nitro group in a concerted manner, minimizing nitronate accumulation [3].

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Solvent: Mix Isopropyl Alcohol (IPA) and THF (2:1 ratio). Note: THF helps solubilize the phenolic substrate.

  • Reagents:

    • Substrate: 1.0 equiv (Hydroxy-β-nitrostyrene)

    • NaBH₄: 7.0 equiv

    • CuCl₂[1][2][3][4][5][6] · 2H₂O: 0.1 equiv (dissolved in minimal ethanol)

  • Addition (Critical):

    • Suspend substrate and NaBH₄ in the solvent at 0°C.

    • Add the CuCl₂ solution dropwise .[1] Caution: Vigorous gas evolution (H₂).

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 30 mins.

  • Workup: Cool. Quench with solid citric acid (mild acid prevents Nef hydrolysis). Basify with conc. NH₄OH (solubilizes copper salts). Extract with EtOAc.

Method 2: Catalytic Hydrogenation (Pd/C + Acidic Media)

Best for: Large scale, clean profiles.

Standard neutral hydrogenation often fails for amines because the product poisons the catalyst. Running in acidic media prevents this and accelerates the reduction of the intermediate oxime [4].

Protocol:

  • Solvent: Glacial Acetic Acid (or EtOH with 1.5 equiv H₂SO₄).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Pressure: 40-60 psi (3-4 bar). Balloon pressure is often insufficient for the final N-O cleavage.

  • Temperature: 25°C - 40°C.

  • Filtration: Filter over Celite under Nitrogen. Caution: Dry Pd/C is pyrophoric.

Part 4: Comparative Data
ParameterLiAlH₄ (Traditional)NaBH₄ / CuCl₂ (Recommended)H₂ / Pd/C (Scalable)
Yield (Phenolic) 40-55%75-85% 80-90%
Polymerization Risk High (during workup)LowLow
Halogen Compatibility Poor (Dehalogenates)Excellent Poor (Dehalogenates)
Workup Difficulty High (Emulsions)Low (Aqueous extraction)Very Low (Filtration)
Safety Profile Dangerous (Pyrophoric)Moderate (H₂ evolution)Moderate (Pressurized H₂)
Part 5: Frequently Asked Questions (FAQ)

Q: My product is turning purple during column chromatography. Why? A: Phenethylamines, especially phenolic ones, are oxidation-prone. They react with atmospheric CO₂ to form carbamates or oxidize to quinones on silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites. Elute with a solvent system containing 1%

    
    .
    

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for the nitro-to-amine step and is cheaper. However, it is less selective regarding the aromatic ring. If you have high pressure (>500 psi) and high temp, you risk reducing the phenol ring to a cyclohexanol derivative. Keep T < 50°C.

Q: Why do I see an "M-17" peak in my Mass Spec? A: This usually indicates the loss of


, suggesting you formed the amine but it underwent elimination or cyclization (if a side chain allows). However, in the context of reduction, ensure it isn't the oxime (

relative to nitro, but different mass) or a fragmentation artifact.
References
  • Nef Reaction Mechanism & Hydrolysis

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Explains the acid-catalyzed hydrolysis of nitron
    • URL:[Link]

  • Hydroxylamine Intermediates

    • Source: MDPI (Catalytic Reduction of Arom
    • Context: Discusses the stability of hydroxylamine intermediates and conditions leading to their accumul
    • URL:[Link]

  • NaBH4/CuCl2 Reduction Protocol

    • Source: ChemRxiv / Beilstein J. Org. Chem.
    • Context: "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride."[1][2][3][4][5][6][7]

    • URL:[Link][5]

  • Source: BenchChem / Reddit Chem Pros.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. 3-Methoxy-4-[(E)-2-nitroethenyl]phenol, a derivative of vanillin, presents an interesting case for spectroscopic analysis due to its combination of a substituted aromatic ring and a nitro-activated alkene. This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing it with structurally similar molecules and grounding the analysis in fundamental spectroscopic principles.

The Structural Landscape: Predicting the ¹H NMR Spectrum

Before delving into experimental data, a theoretical analysis of the structure of 3-methoxy-4-[(E)-2-nitroethenyl]phenol allows us to predict the key features of its ¹H NMR spectrum. We anticipate signals corresponding to five distinct proton environments: the phenolic hydroxyl proton, the methoxy protons, three aromatic protons, and two vinylic protons. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methoxy groups will significantly influence the chemical shifts of the aromatic and vinylic protons.

Deconstructing the Spectrum: A Signal-by-Signal Analysis

Table 1: Predicted ¹H NMR Data for 2-methoxy-4-((E)-2-nitrovinyl)phenol [1]

Proton TypePredicted Chemical Shift (δ) in ppmPredicted Multiplicity
Phenolic (-OH)5.0 - 6.0Singlet (broad)
Methoxy (-OCH₃)~3.9Singlet
Aromatic (H-3, H-5, H-6)6.8 - 7.2Multiplet
Vinylic (=CH-Ar)7.5 - 7.7Doublet
Vinylic (=CH-NO₂)7.9 - 8.1Doublet

Based on this, and considering the substitution pattern of our target molecule, we can expect a similar spectrum with some key differences in the aromatic region.

The Functional Group Protons:
  • Phenolic Proton (-OH): This proton typically appears as a broad singlet in the region of 5-6 ppm.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. To confirm this assignment, a D₂O exchange experiment can be performed, which will cause the disappearance of the -OH signal.[2]

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet, typically around 3.9 ppm.[1] This signal is often a reliable starting point for spectral interpretation due to its distinct nature.

The Aromatic Region: An ABC System

The three protons on the aromatic ring of 3-methoxy-4-[(E)-2-nitroethenyl]phenol constitute an ABC spin system, which will likely give rise to a complex multiplet between 6.8 and 7.2 ppm.[1] The exact chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is strongly activating (electron-donating), while the methoxy group is also activating. The nitroethenyl group is deactivating (electron-withdrawing). This interplay will lead to distinct chemical shifts for the three aromatic protons.

The Vinylic Protons: A Tale of (E)-Configuration

The two protons of the ethenyl bridge are diastereotopic and will appear as two distinct signals.

  • Vinylic Proton α to the Aromatic Ring (=CH-Ar): This proton is expected to resonate as a doublet in the range of 7.5-7.7 ppm.[1]

  • Vinylic Proton β to the Aromatic Ring (=CH-NO₂): Due to the strong deshielding effect of the adjacent nitro group, this proton will be shifted further downfield, appearing as a doublet between 7.9 and 8.1 ppm.[1]

A crucial aspect of this region is the coupling constant (J) between these two protons. For a trans or (E)-configuration, the vicinal coupling constant (³J) is typically in the range of 11-18 Hz.[2][3] In contrast, a cis or (Z)-isomer would exhibit a smaller coupling constant, generally between 6-14 Hz.[3] The observation of a large coupling constant in this range would, therefore, provide strong evidence for the (E)-stereochemistry of the double bond.

Comparative Analysis: Insights from Vanillin Derivatives

The ¹H NMR spectra of vanillin and its derivatives provide a valuable comparative framework for understanding the aromatic region of our target molecule.[4][5] In vanillin, the aromatic protons exhibit a characteristic splitting pattern that is influenced by the ortho, meta, and para relationships between the protons and the substituents.[6] The presence of the nitroethenyl group in our target molecule will further deshield the aromatic protons compared to vanillin.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain reliable and reproducible ¹H NMR data for 3-methoxy-4-[(E)-2-nitroethenyl]phenol, the following experimental protocol is recommended.

Diagram 1: Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire the ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals and reference to TMS (0 ppm) proc2->proc3 an1 Determine chemical shifts (δ) proc3->an1 an2 Analyze splitting patterns (multiplicity) an1->an2 an3 Calculate coupling constants (J) an2->an3 an4 Assign signals to specific protons an3->an4

Caption: A standardized workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is predicted to exhibit distinct signals for its phenolic, methoxy, aromatic, and vinylic protons. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, especially when compared with data from structurally similar compounds, allows for a confident structural assignment. The large vicinal coupling constant between the vinylic protons is a key diagnostic feature for confirming the (E)-stereochemistry of the nitroethenyl group. This guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this and related compounds, ensuring accuracy and reliability in their scientific endeavors.

References

  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry. Retrieved from [Link]

  • JournalAgent. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectroscopy of vanillin derivatives. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. Retrieved from [Link]

  • BioPchem. (2022, January 27). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Retrieved from [Link]

  • ACS Publications. (2015, March 31). NMR Spectroscopic Method for the Assignment of 3,5-Dioxygenated Aromatic Rings in Natural Products. Retrieved from [Link]

  • (n.d.). High Resolution NMR : Theory and Chemical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. PMC. Retrieved from [Link]

  • UC Davis NMR Facility. (2020, September 29). Useful Resources. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 11). 4-Hydroxy-3-methoxy-beta-nitrostyrene. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-β-nitrostyrene. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 2 mM vanillin in D 2 O. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 29). 1H-NMR of vanillin details in Nilered video. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. Retrieved from [Link]

Sources

FTIR Characterization Guide: 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of 3-methoxy-4-[(E)-2-nitroethenyl]phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene) is a critical intermediate in the synthesis of phenethylamine derivatives and a valuable scaffold in medicinal chemistry. Its synthesis, typically via the Henry condensation of vanillin, requires rigorous validation to ensure the complete conversion of the aldehyde functionality to the nitroalkene moiety.

This guide provides an in-depth spectral analysis of the compound, objectively comparing its Fourier Transform Infrared (FTIR) profile against its primary precursor (Vanillin) and a structural analog (4-methoxy-β-nitrostyrene). By isolating specific vibrational modes—particularly the nitrovinyl shifts and phenolic hydroxyl interactions—researchers can establish a self-validating protocol for product identification and purity assessment.

Structural Analysis & Vibrational Theory

The infrared spectrum of 3-methoxy-4-[(E)-2-nitroethenyl]phenol is defined by the electronic interplay between its electron-donating phenolic ring and the strongly electron-withdrawing nitrovinyl group.

  • Conjugated System: The

    
    -conjugation extending from the aromatic ring through the alkene to the nitro group lowers the force constants of the double bonds, causing red shifts in the C=C and NO₂ stretching frequencies compared to non-conjugated aliphatic analogs.
    
  • Phenolic OH: Unlike its methylated analogs, this compound possesses a free hydroxyl group capable of intermolecular hydrogen bonding, resulting in a characteristic broad absorption in the high-wavenumber region.

  • Nitro Group: The NO₂ group exhibits two distinct stretching vibrations (asymmetric and symmetric) that serve as the primary diagnostic markers for the successful formation of the nitroalkene chain.

Comparative Spectral Analysis

Target vs. Precursor (Reaction Monitoring)

The most critical "performance" metric for this compound is its purity relative to the starting material, Vanillin. The reaction success is quantitatively determined by the disappearance of the carbonyl peak and the emergence of nitro-specific bands.

Table 1: Spectral Differentiation – Target Molecule vs. Vanillin

Functional GroupMode of VibrationVanillin (Precursor) Wavenumber (cm⁻¹)Target (Nitroalkene) Wavenumber (cm⁻¹)Diagnostic Significance
Carbonyl (C=O) Stretching1665–1685 (Strong) Absent Primary Indicator: Complete disappearance confirms full conversion of the aldehyde.
Nitro (NO₂) Asymmetric StretchAbsent1515–1525 (Strong) Confirms introduction of the nitro group.[1]
Nitro (NO₂) Symmetric StretchAbsent1340–1360 (Medium) Secondary confirmation of NO₂ presence.
Alkene (C=C) Stretching (trans)Absent1635–1645 (Medium) Indicates formation of the vinyl bridge. Often overlaps with aromatic ring modes.
Hydroxyl (O-H) Stretching3200–3500 (Broad)3350–3450 (Broad)Persists in both, but shape may vary due to crystal packing changes.
Target vs. Structural Analog (Specificity)

To ensure the product is 3-methoxy-4-[(E)-2-nitroethenyl]phenol and not a methylated derivative (often used in parallel syntheses), a comparison with trans-4-methoxy-β-nitrostyrene is essential.

Table 2: Spectral Specificity – Target vs. Methylated Analog

Feature3-Methoxy-4-[(E)-2-nitroethenyl]phenol (Target)trans-4-Methoxy-β-nitrostyrene (Analog)Interpretation
O-H Stretch (~3400 cm⁻¹) Present (Strong, Broad) Absent The absence of this peak in the analog confirms the methylation of the phenol.
NO₂ Asymmetric (~1520 cm⁻¹) PresentPresentBoth compounds share the nitrovinyl core.
C-O Stretch (Methoxy) ~1270 cm⁻¹~1255 cm⁻¹Slight shift due to electronic differences in the para-substituent.

Experimental Protocol

Synthesis (Henry Reaction Context)

Note: This protocol produces the sample for FTIR analysis.

  • Reagents: Dissolve Vanillin (10 mmol) in glacial acetic acid. Add Nitromethane (11 mmol) and Ammonium Acetate (catalyst).

  • Reflux: Heat at 100°C for 2–4 hours. The solution typically darkens to a deep yellow/orange.

  • Isolation: Cool to room temperature. Pour into ice water. The yellow crystalline solid precipitates.

  • Purification: Recrystallize from ethanol/methanol to remove unreacted vanillin.

FTIR Sample Preparation

To obtain the high-resolution spectra described above, proper sample preparation is non-negotiable.

  • Method A: KBr Pellet (Gold Standard for Resolution)

    • Grind 1–2 mg of the dried yellow crystals with 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

    • Press into a transparent pellet using a hydraulic press (10 tons pressure).

    • Advantage: Minimizes moisture interference and provides clear resolution of the fingerprint region.

  • Method B: ATR (Attenuated Total Reflectance)

    • Place the solid crystal directly onto the diamond/ZnSe crystal of the ATR module.

    • Apply pressure using the anvil until the absorbance intensity is optimized.

    • Note: Peak positions may shift slightly (1–2 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Validation Workflow

The following logic flow illustrates the decision-making process for validating the synthesized compound using FTIR data.

FTIR_Validation Start Acquire FTIR Spectrum CheckCO Check 1665-1685 cm⁻¹ (C=O Stretch) Start->CheckCO DecisionCO Is Peak Present? CheckCO->DecisionCO Impurity Result: Incomplete Reaction (Residual Vanillin) DecisionCO->Impurity Yes CheckNO2 Check 1515-1525 cm⁻¹ (NO₂ Asymmetric) DecisionCO->CheckNO2 No DecisionNO2 Is Peak Strong? CheckNO2->DecisionNO2 CheckOH Check 3350-3450 cm⁻¹ (O-H Stretch) DecisionNO2->CheckOH Yes FailedSynthesis Result: Failed Synthesis (No Nitroalkene formed) DecisionNO2->FailedSynthesis No DecisionOH Is Peak Present? CheckOH->DecisionOH WrongProduct Result: Wrong Product (Likely Methylated Analog) DecisionOH->WrongProduct No Valid Result: VALIDATED 3-methoxy-4-[(E)-2-nitroethenyl]phenol DecisionOH->Valid Yes

Figure 1: Step-by-step spectral validation logic for confirming the identity and purity of 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

References

  • National Institute of Standards and Technology (NIST). (2025). 4-Methoxy-β-nitrostyrene - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[2][3] trans-4-Methoxy-beta-nitrostyrene Spectral Information. National Library of Medicine. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic IR Absorptions. Chemistry & Biochemistry Department. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Analysis of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a pharmacophore and crucial synthetic intermediate, 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene) presents unique analytical challenges. Its highly conjugated β-nitrostyrene backbone and electron-donating phenolic/methoxy groups dictate its behavior in the gas phase. This guide provides an objective comparison of mass spectrometry (MS) platforms for the structural elucidation and quantitative analysis of this compound, grounded in field-proven experimental causality.

Mechanistic Causality of Nitrostyrene Fragmentation

Understanding the gas-phase dissociation of 3-methoxy-4-[(E)-2-nitroethenyl]phenol requires analyzing the competitive fragmentation pathways triggered by ionization. The relative bond energies and the ability of the molecule to form favorable cyclic transition states directly dictate the resulting mass spectrum[1].

  • Nitro-Nitrite Rearrangement (Loss of NO, -30 Da): Under electron ionization (EI) or collision-induced dissociation (CID), the nitro group (-NO₂) frequently undergoes an oxygen transfer to the adjacent alkene double bond. This forms a transient nitrite ester (-O-NO) intermediate, which rapidly ejects a nitric oxide radical (NO•) to yield a stable fragment at m/z 165[2].

  • Homolytic Cleavage (Loss of NO₂, -46 Da): Direct homolytic cleavage of the C-N bond results in the loss of the NO₂ radical, generating a fragment at m/z 149. This pathway is highly dependent on the internal energy imparted during the collision event[1].

  • Hydrogen Abstraction (Loss of HNO₂, -47 Da): The loss of nitrous acid involves a highly favorable cyclic transition state where the nitro group abstracts a hydrogen atom from the adjacent alkene or the phenolic hydroxyl group, yielding a highly conjugated product at m/z 148[3].

  • Methoxy Cleavage (Loss of CH₃, -15 Da): Because the compound is a vanillin derivative, the energetically unstable molecular ion will often eject a methyl radical from the methoxy group to stabilize the phenolic ring, particularly after the initial loss of the nitro group[4].

Platform Comparison: ESI-QqQ vs. ESI-Q-TOF vs. EI-MS

Selecting the correct MS platform depends entirely on the analytical goal: high-throughput quantification versus high-resolution structural mapping. The table below summarizes the quantitative performance metrics of each alternative for analyzing 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

PlatformIonization ModePrecursor IonMass AccuracyOptimal Collision EnergyPrimary Application
Triple Quadrupole (QqQ) ESI (-)m/z 194[M-H]⁻Unit (±0.1 Da)15–25 eVHigh-sensitivity quantitative MRM/SRM pharmacokinetic assays.
Quadrupole Time-of-Flight (Q-TOF) ESI (-)m/z 194.045 [M-H]⁻High (<5 ppm)20–30 eVExact mass determination and unknown metabolite structural elucidation.
Gas Chromatography-MS (GC-MS) EI (70 eV)m/z 195 [M]⁺•Unit (±0.1 Da)70 eV (Fixed)Standardized library matching and volatile derivative analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal checkpoint to confirm causality and prevent downstream data artifacts.

Protocol A: High-Resolution ESI-Q-TOF Structural Elucidation

Objective: Map the exact mass fragmentation tree of the compound.

  • Sample Preparation: Allow the solid standard to warm to room temperature in a desiccator to prevent moisture condensation. Dissolve 1.95 mg of 3-methoxy-4-[(E)-2-nitroethenyl]phenol in 1 mL of anhydrous DMSO to create a 10 mM stock[5]. Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Causality: β-nitrostyrenes are susceptible to degradation via heat and nucleophilic attack. DMSO ensures chemical stability, while the final protic solvent dilution facilitates efficient droplet desolvation in the electrospray source[5].

    • Validation Checkpoint: Run a solvent blank prior to injection. The absolute absence of peaks at m/z 194 validates that the system is free from carryover, ensuring the integrity of the structural assignment.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 30% to 90% Acetonitrile (0.1% FA) over 15 minutes at 1.0 mL/min[5].

    • Causality: The hydrophobic nitrostyrene moiety requires a strong non-polar stationary phase (C18) for optimal retention and sharp peak focusing.

  • Ionization & Fragmentation: Operate the ESI source in negative mode (Capillary: 2.5 kV, Desolvation: 350°C). Isolate m/z 194 in Q1 and apply a collision energy ramp of 15–35 eV using Argon gas.

    • Causality: The phenolic -OH group readily deprotonates to form a stable phenoxide anion. Ramping the collision energy ensures the capture of both low-energy (methoxy cleavage) and high-energy (backbone cleavage) product ions in a single acquisition[3].

    • Validation Checkpoint: Before analyzing the MS/MS spectra, verify the precursor ion's isotopic envelope. The exact mass of[M-H]⁻ must be 194.045 ± 5 ppm, and the M+1 peak (due to ¹³C) must exhibit a relative abundance of ~9.9%. If this signature is absent, the system is detecting an isobaric contaminant.

Protocol B: EI-MS Fragmentation Mapping

Objective: Generate a standardized electron ionization spectrum for library matching.

  • Volatilization: Introduce the sample via a direct insertion probe (DIP) or GC inlet heated to 250°C.

  • Electron Ionization: Bombard the vaporized sample with a 70 eV electron beam in the high-vacuum source[4].

    • Causality: 70 eV is the universal standard for EI-MS. It provides sufficient internal energy to knock an electron off the molecule to form the radical cation [M]⁺• at m/z 195, while simultaneously triggering the characteristic nitro-nitrite rearrangement[2].

    • Validation Checkpoint: Confirm the presence of the molecular ion [M]⁺• at m/z 195. If only fragments (e.g., m/z 149, 165) are visible, the inlet temperature is too high, causing thermal degradation prior to ionization. Reduce the inlet temperature by 20°C and repeat.

Analytical Workflows & Pathway Visualizations

MS_Workflow A Sample Prep: 3-Methoxy-4-[(E)-2-nitroethenyl]phenol B Ionization Source (ESI- / EI+) A->B C Mass Analyzer 1 (Q1) Precursor Selection B->C D Collision Cell (Q2) CID Fragmentation C->D E Mass Analyzer 2 (Q3/TOF) Fragment Detection D->E F Data Analysis & Pathway Elucidation E->F

Step-by-step mass spectrometry analytical workflow for nitrostyrene characterization.

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 195 F1 [M - NO]⁺ m/z 165 M->F1 -NO (-30 Da) Nitro-Nitrite Rearrangement F2 [M - NO₂]⁺ m/z 149 M->F2 -NO₂ (-46 Da) Homolytic Cleavage F3 [M - HNO₂]⁺ m/z 148 M->F3 -HNO₂ (-47 Da) Hydrogen Abstraction F4 [M - NO₂ - CH₃]⁺ m/z 134 F2->F4 -CH₃ (-15 Da) Methoxy Cleavage

Proposed EI-MS fragmentation pathways for 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

References

  • Mass Spectra of ar-Nitrostyrenes Source: ConnectSci / Australian Journal of Chemistry URL
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals Source: ResearchGate URL
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL
  • Fragmentation (mass spectrometry)
  • Minimizing degradation of 2-Methoxy-4-(2-nitrovinyl)

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for 3-Methoxy-4-[(E)-2-nitroethenyl]phenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-4-[(E)-2-nitroethenyl]phenol—commonly referred to as 4-hydroxy-3-methoxy-β-nitrostyrene (HMNS)—is a highly valuable synthetic intermediate and bioactive molecule. It is primarily synthesized via the[1]. In organic synthesis, HMNS serves as a direct precursor for 3-methoxytyramine and various pharmacologically relevant phenethylamine derivatives[1],[2]. In biological research, it has been identified as a potent[3].

Accurate quantification and purity profiling of HMNS are critical. Reaction mixtures typically contain unreacted vanillin, nitromethane, and trace amounts of the thermodynamically less stable (Z)-isomer. This guide objectively compares different HPLC stationary phases and mobile phase conditions to establish a robust, self-validating analytical method for HMNS.

Core Directive: The Causality Behind Methodological Choices

Developing an effective HPLC method for HMNS requires a deep understanding of its structural properties. As an Application Scientist, method development is not about guessing parameters; it is about exploiting the physicochemical properties of the analyte:

  • Suppressing Phenol Ionization (Mobile Phase pH) : HMNS contains a phenolic hydroxyl group with a pKa of approximately 7.5–8.5. At a neutral pH, this group is susceptible to partial ionization, which leads to severe peak tailing and retention time variability. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the phenol remains fully protonated (neutral). This drives hydrophobic retention, ensures sharp peak shapes, and maintains [4].

  • Exploiting π-π Interactions (Column Chemistry) : The strongly electron-withdrawing nitro group depletes electron density from the conjugated styrene system. While traditional C18 columns rely solely on dispersive (hydrophobic) interactions, stationary phases capable of (such as Biphenyl phases) offer orthogonal selectivity[5]. Biphenyl columns exhibit enhanced retention and stereoselectivity for electron-deficient aromatic systems, allowing for the baseline resolution of structurally similar (E) and (Z) isomers[6].

Experimental Protocol: Step-by-Step Methodology

I. System Preparation & Instrument Setup
  • Instrumentation : Agilent 1260 Infinity II LC system (or equivalent UHPLC/HPLC) equipped with a Diode Array Detector (DAD).

  • Detection : Set the DAD to monitor at 280 nm (optimal for the vanillin precursor) and 350 nm (optimal for the highly conjugated HMNS system).

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile[2].

  • Chromatographic Gradient :

    • 0.0–2.0 min: 10% B

    • 2.0–10.0 min: 10% to 70% B

    • 10.0–12.0 min: 70% to 90% B

    • 12.0–15.0 min: 90% B (Column Wash)

    • 15.0–20.0 min: 10% B (Equilibration)

  • Parameters : Flow Rate: 1.0 mL/min | Injection Volume: 5 µL | Column Temperature: 40 °C.

II. Sample Preparation
  • Accurately weigh 10 mg of crude HMNS into a 10 mL volumetric flask.

  • Dissolve the standard in 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Mobile Phase A to yield a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial . (Note: HMNS is light-sensitive and prolonged UV exposure can induce (E) to (Z) photoisomerization).

Comparative Data: Stationary Phase Evaluation

To demonstrate the superiority of π-π interactions for this specific analyte, three columns (all 150 x 4.6 mm, 3 µm particle size) were evaluated under identical gradient conditions.

AnalyteColumn ChemistryRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
VanillinC18 (Alkyl)4.20-1.15
(Z)-HMNSC18 (Alkyl)7.5010.21.25
(E)-HMNSC18 (Alkyl)7.801.2 *1.20
VanillinPhenyl-Hexyl4.50-1.10
(Z)-HMNSPhenyl-Hexyl8.1011.51.12
(E)-HMNSPhenyl-Hexyl8.601.81.08
VanillinBiphenyl4.80-1.05
(Z)-HMNSBiphenyl8.9014.51.08
(E)-HMNSBiphenyl9.502.8 1.02

*Critical Observation: The standard C18 column fails to provide baseline resolution (Rs < 1.5) between the (E) and (Z) isomers of HMNS. The Biphenyl column leverages rigid, dual-ring π-π interactions to achieve excellent stereoselective resolution (Rs = 2.8).

Visualizations & Mechanistic Insights

The data clearly illustrates that while a standard C18 column can separate the starting material from the product, it struggles with isomer resolution. The Biphenyl stationary phase outperforms both C18 and Phenyl-Hexyl phases. Mechanistically, the biphenyl ligand can twist to accommodate the planar structure of the (E)-isomer, maximizing π-π overlap with the electron-deficient nitroalkene[5]. The sterically hindered (Z)-isomer cannot achieve the same degree of coplanarity, resulting in weaker interactions and earlier elution.

HPLC_Workflow Start Sample Preparation (HMNS, Vanillin, Nitromethane) Screening Column Screening (C18, Phenyl-Hexyl, Biphenyl) Start->Screening Prepare 1 mg/mL in Amber Vials MobilePhase Mobile Phase Optimization (pH 2.7 Formic Acid vs Neutral) Screening->MobilePhase Select Biphenyl for π-π Selectivity Evaluation Chromatographic Evaluation (Resolution, Tailing Factor) MobilePhase->Evaluation Suppress Phenol Ionization Validation Method Validation (ICH Q2 Guidelines) Evaluation->Validation Rs > 2.0 Achieved for E/Z Isomers

Step-by-step workflow for the HPLC method development of HMNS.

Retention_Mechanism Analyte HMNS Analyte Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic Carbon backbone PiPi π-π Interactions Analyte->PiPi Aromatic ring & Nitroalkene Dipole Dipole-Dipole Interactions Analyte->Dipole Phenol/Methoxy groups C18 C18 Column Hydrophobic->C18 Biphenyl Biphenyl Column Hydrophobic->Biphenyl PiPi->Biphenyl Strong Affinity Dipole->Biphenyl Moderate Affinity

Mechanistic comparison of retention interactions for HMNS.

References

  • Journal of Biological Chemistry (via PMC). "3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome."[3] URL:[Link]

  • Chromtech / Thames Restek. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds."[6],[5] URL:[Link]

  • SIELC Technologies. "Separation of beta-Nitrostyrene on Newcrom R1 HPLC column."[4] URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride."[2] URL:[Link]

Sources

UV-Vis absorption spectra of 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: UV-Vis Absorption Spectra of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Executive Summary: The Push-Pull Chromophore

3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene ) represents a classic "push-pull" conjugated system. Unlike its precursor vanillin or the unsubstituted β-nitrostyrene, this molecule exhibits a dramatic solvatochromic and pH-dependent spectral response. This guide objectively compares its spectroscopic performance against standard alternatives, highlighting its utility as both a synthetic intermediate and a potential colorimetric probe.

Key Differentiator: The presence of the phenolic hydroxyl group (donor) para to the nitrovinyl group (acceptor) creates a switchable electronic system. While standard nitrostyrenes absorb in the near-UV (300–320 nm), this compound extends absorption into the visible region (yellow solid), with a bathochromic shift to deep red (>450 nm) upon deprotonation.

Molecular Architecture & Chromophore Analysis

To understand the spectral data, one must analyze the electronic transitions. The molecule features a donor-π-acceptor (


) architecture:
  • Donor (

    
    ):  The 4-hydroxy group (and 3-methoxy auxiliary).[1][2]
    
  • Bridge (

    
    ):  The styrenyl double bond.
    
  • Acceptor (

    
    ):  The nitro group (
    
    
    
    ).

This conjugation lowers the energy gap (


) between the HOMO and LUMO, resulting in lower energy (longer wavelength) transitions compared to alternatives.

Chromophore cluster_0 Electronic Conjugation Pathway cluster_1 Spectral Consequence OH Phenolic OH (Electron Donor) Ring Benzene Ring (π-System) OH->Ring +M Effect Vinyl Ethenyl Linker (Conjugation Bridge) Ring->Vinyl Charge Transfer Nitro Nitro Group (Electron Acceptor) Vinyl->Nitro Charge Transfer UV UV Region (<300 nm) Vis Visible Region (>400 nm) UV->Vis Bathochromic Shift (Red Shift)

Figure 1: Electronic conjugation pathway leading to the characteristic bathochromic shift.

Comparative Spectral Analysis

The following table contrasts the title compound with its synthetic precursor (Vanillin) and a structural analog (Unsubstituted β-Nitrostyrene).

Table 1: Comparative UV-Vis Performance Data
FeatureTitle Compound (4-OH-3-OMe-β-nitrostyrene)Alternative 1: Vanillin (Precursor)Alternative 2: β-Nitrostyrene (Unsubstituted)
Primary

(EtOH)
365–370 nm (Broad)230, 280, 310 nm305–310 nm
Visual Appearance Bright Yellow Crystalline SolidWhite/Pale Yellow SolidPale Yellow Solid
Molar Absorptivity (

)
High (>15,000 M⁻¹cm⁻¹)Moderate (~10,000 M⁻¹cm⁻¹)High (~14,000 M⁻¹cm⁻¹)
pH Response (Basic) Deep Red Shift (

nm)
Anionic shift (to ~350 nm)Negligible color change
Solvatochromism Strong (Polar solvents induce redshift)WeakModerate
Primary Application Antibacterial lead, Tyrosine kinase inhibitor, pH probeFlavorant, Synthetic intermediateStyrene synthesis model

Technical Insight:

  • Reaction Monitoring: The shift from Vanillin's 310 nm peak to the product's 365 nm peak allows for easy monitoring of the Henry reaction. The disappearance of the 280 nm vanillin peak is a secondary indicator.

  • pH Switching: Upon adding base (e.g., NaOH), the phenolic proton is removed. The resulting phenolate anion is a powerful electron donor, pushing the absorption maximum from ~365 nm (Yellow) to ~480 nm (Red). This makes the compound a viable halochromic indicator.

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis (to generate the standard) and the spectroscopic measurement.

Protocol A: Synthesis (Henry Reaction)

Objective: Isolate high-purity crystals for spectral benchmarking.

  • Reagents: Dissolve Vanillin (10.0 g) in Methanol (20 mL) .

  • Addition: Add Nitromethane (4.0 mL) followed by Ammonium Acetate (2.5 g) (or n-butylamine catalyst).

  • Reaction: Reflux gently for 2–4 hours.

    • Observation: Solution transitions from pale yellow to deep orange/red (formation of nitrostyrene intermediate).

  • Workup: Cool the mixture to 0°C. The product precipitates as yellow needles.

  • Purification: Recrystallize from hot ethanol.

    • Target Melting Point: 167–170°C.[3]

Protocol B: UV-Vis Spectroscopic Characterization

Objective: Determine


 and verify solvatochromic behavior.

Materials:

  • Spectrophotometer (Range: 200–800 nm).

  • Quartz cuvettes (1 cm path length).

  • Solvents: Ethanol (HPLC grade), 0.1 M NaOH, 0.1 M HCl.

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Weigh 10 mg of recrystallized 3-methoxy-4-[(E)-2-nitroethenyl]phenol.

    • Dissolve in 100 mL Ethanol to create a 0.1 mg/mL stock .

  • Dilution (Beer-Lambert Range):

    • Dilute 1 mL of stock into 9 mL of Ethanol (Final conc: ~0.01 mg/mL).

    • Note: Absorbance at

      
       should be between 0.5 and 1.0 AU.
      
  • Baseline Correction:

    • Fill a cuvette with pure Ethanol. Run "Blank/Zero" correction.

  • Neutral Scan:

    • Scan the sample from 200 to 600 nm.

    • Expected Result: Major peak at 365 nm .

  • pH Modulation (The "Red Shift" Test):

    • Add 2 drops of 0.1 M NaOH to the cuvette. Invert to mix.

    • Scan immediately.

    • Expected Result: Peak shifts to ~480 nm (Solution turns red).

    • Add 3 drops of 0.1 M HCl to neutralize/acidify.

    • Expected Result: Spectrum reverts to the 365 nm form (Solution turns yellow).

Figure 2: Step-by-step workflow for spectroscopic characterization and pH-switching validation.

References

  • Synthesis & Properties : BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. Retrieved from [4]

  • Spectral Data (Analog) : NIST Mass Spectrometry Data Center. (2023). 4-Methoxy-β-nitrostyrene UV/IR Spectra. NIST Chemistry WebBook. Retrieved from

  • Mechanism of Nitrostyrene Formation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols).
  • Solvatochromism in Nitrostyrenes: Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. Journal of the American Chemical Society.
  • Compound Identity : PubChem. (2024).[5] 2-Methoxy-4-[(E)-2-nitroethenyl]phenol (CID 5354599). National Library of Medicine. Retrieved from

Sources

X-ray crystallography data for 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystallographic and structural properties of 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene), a critical intermediate in the synthesis of dopamine and a potential non-linear optical (NLO) material.

Executive Summary & Nomenclature Clarification

Compound Identity:

  • IUPAC Name: 4-[(E)-2-nitroethenyl]-2-methoxyphenol (Preferred) or 3-methoxy-4-[(E)-2-nitroethenyl]phenol (Prompt usage, numbering relative to vinyl chain attachment).

  • Common Name: 4-Hydroxy-3-methoxy-β-nitrostyrene.[1][2][3][4][5]

  • Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • CAS: 6178-42-3.[1][2][3][4]

Significance: Unlike its fully methylated analogs (e.g., 3,4-dimethoxy-β-nitrostyrene), the target molecule possesses a free phenolic hydroxyl group. This structural feature fundamentally alters its crystal packing through strong intermolecular hydrogen bonding, leading to significantly higher melting points and distinct lattice arrangements compared to its non-hydroxylated counterparts.

Comparative Crystallographic Analysis

The following table contrasts the structural parameters of the target molecule with its closest structural analogs. The presence of the H-bond donor (OH) in the target creates a "hard" structural lock compared to the "soft" van der Waals forces dominating the analogs.

FeatureTarget Molecule Analog 1: 4-Methoxy-β-nitrostyrene Analog 2: 3,4-Dimethoxy-β-nitrostyrene
Structure 4-OH, 3-OMe-β-nitrostyrene4-OMe-β-nitrostyrene3,4-di-OMe-β-nitrostyrene
Crystal Habit Yellow Needles / PrismsYellow Flakes / PlatesYellow Needles
Melting Point 168 – 172 °C [1]86 – 88 °C [2]142 – 143 °C [3]
Space Group P2₁/c (Predicted/Analogous)P2₁/c (CCDC 701902)P-1 or P2₁/n
Packing Motif Head-to-Head Dimers (H-bonding)Parallel π-StackingHerringbone / π-Stacking
Key Interaction O–H[1][3][6][7][8][9][10]···O (Nitro) or O–H···O (Methoxy)C–H[9]···O (Weak)C–H···O (Weak)
Density High (due to H-bond network)ModerateModerate

Scientific Insight: The 80°C difference in melting point between the target (168°C) and the 4-methoxy analog (88°C) is a direct consequence of the phenolic hydroxyl group . In the crystal lattice, the target molecule forms centrosymmetric dimers linked by intermolecular hydrogen bonds between the phenolic hydrogen and the nitro group oxygen or the methoxy oxygen. This "dimeric lock" rigidifies the lattice, requiring significantly higher thermal energy to disrupt compared to the purely dispersive forces holding the 4-methoxy analog together.

Experimental Protocols

Protocol A: Synthesis via Henry Reaction

Objective: Synthesize high-purity precursor for crystal growth.

  • Reagents: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (40 mL).

  • Condensation: Add Nitromethane (7.3 g, 120 mmol) and Ammonium Acetate (3.0 g) as catalyst.

  • Reflux: Heat the mixture to mild reflux (90–100°C) for 2–4 hours. The solution will darken to a deep yellow/orange.

  • Precipitation: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3x 50 mL) to remove acid traces.

  • Purification: Recrystallize from boiling Ethanol (95%) .

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow diffraction-quality single crystals.

  • Solvent Selection: Prepare a saturated solution of the purified solid in a 1:1 mixture of Methanol and Dichloromethane (DCM) . The DCM helps solubilize the nitroalkene, while Methanol supports H-bonding.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Nucleation Control: Cover the vial with parafilm and pierce 2-3 small holes to restrict evaporation rates.

  • Incubation: Place in a vibration-free environment at constant temperature (20°C) for 5–7 days.

  • Harvesting: Isolate yellow prismatic crystals when they reach 0.3–0.5 mm in size.

Structural Logic & Pathways

Diagram 1: Synthesis & Crystallization Workflow

SynthesisWorkflow Vanillin Vanillin (Precursor) Reaction Henry Reaction (NH4OAc, AcOH, 100°C) Vanillin->Reaction Nitromethane Nitromethane (Reagent) Nitromethane->Reaction Crude Crude Product (Yellow Solid) Reaction->Crude Condensation Recryst Recrystallization (EtOH or MeOH/DCM) Crude->Recryst Purification Crystal Single Crystal (3-methoxy-4-[(E)-2-nitroethenyl]phenol) Recryst->Crystal Slow Evaporation

Caption: Step-by-step workflow from raw materials to diffraction-quality single crystals.

Diagram 2: Comparative Packing Forces

PackingForces Target Target Molecule (Phenolic -OH) HBond H-Bond Network (O-H···O) Target->HBond Lattice1 Rigid Lattice (High MP: 168°C) HBond->Lattice1 Stabilizes Analog 4-Methoxy Analog (-OCH3 only) VDW Van der Waals (Dipole-Dipole) Analog->VDW Lattice2 Soft Lattice (Low MP: 88°C) VDW->Lattice2 Weak Interaction

Caption: Mechanistic comparison of crystal lattice stabilization forces between the target and its methoxy analog.

References

  • Stewart, R., & Clark, R. H. (1948).[11] Some new indicators derived from vanillin; 4-hydroxy-3-methoxy-beta-nitrostyrene and homologues. Canadian Journal of Research.

  • ChemicalBook. (2024). 4-Methoxy-beta-nitrostyrene Properties and Melting Point Data.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Entry #60 DMPEA).[12] Transform Press.[12]

  • Cambridge Crystallographic Data Centre (CCDC). Entry 701902: Crystal structure of trans-4-methoxy-beta-nitrostyrene.

  • Google Patents. (2020). CN111892507A: Synthesis method of high-purity dopamine hydrochloride.

Sources

Differentiating (E) and (Z) Isomers of Nitroethenyl Phenols: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Nitroethenyl phenols (commonly referred to as hydroxynitrostyrenes) are highly versatile building blocks in organic synthesis and drug development, exhibiting potent biological activities such as antimicrobial efficacy and kinase inhibition[1]. The stereochemistry of the nitroalkene moiety—specifically the (E) (entgegen) versus (Z) (zusammen) configuration—profoundly impacts both their reactivity in asymmetric synthesis (e.g., Michael additions, Diels-Alder reactions) and their binding affinity to biological targets[2].

Because the (E)-isomer is thermodynamically favored due to minimized steric repulsion between the bulky phenolic ring and the nitro group, standard synthetic routes (such as the Henry reaction or Knoevenagel condensation) predominantly yield the (E)-configuration[3]. Accessing and reliably differentiating the kinetically trapped (Z)-isomer requires deliberate photoisomerization and rigorous analytical validation to ensure structural integrity during downstream assays[2].

Analytical Modalities for E/Z Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard)

The most definitive, non-destructive method for distinguishing between (E) and (Z) nitroethenyl phenols is


H NMR spectroscopy. Differentiation relies on the Karplus equation, which correlates the vicinal coupling constant (

) of the vinylic protons (

and

to the nitro group) with their dihedral angle[4].
  • (E)-Isomers (Trans-like): The dihedral angle is approximately 180°, resulting in a large coupling constant (

    
     Hz).
    
  • (Z)-Isomers (Cis-like): The dihedral angle is approximately 0°, yielding a significantly smaller coupling constant (

    
     Hz).
    

Causality & Validation: The strong electron-withdrawing nature of the nitro group deshields the vinylic protons, pushing their chemical shifts downfield (


 7.3 - 8.5 ppm). To create a self-validating NMR protocol, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) must be employed alongside 1D 

H NMR[4]. In the (Z)-isomer, the spatial proximity between the ortho-phenolic protons and the

-vinylic proton yields a strong NOE cross-peak, which is absent or extremely weak in the extended (E)-isomer.
High-Performance Liquid Chromatography (HPLC)

While NMR provides absolute structural proof, HPLC is essential for determining the (E)/(Z) isomeric ratio and separating the compounds on a preparative scale[2]. Causality: The (E)-isomer typically possesses a more extended, planar conformation, allowing for stronger


 stacking interactions with hydrophobic stationary phases (like C18). Conversely, the (Z)-isomer is sterically forced out of planarity, altering its dipole moment and reducing its hydrophobic footprint. This structural divergence reliably leads to distinct retention times, with the (Z)-isomer generally eluting earlier on reverse-phase columns[5].

Comparative Data Summary

Table 1: Typical Analytical Profiles of (E) and (Z) Nitroethenyl Phenols

Analytical Parameter(E)-Nitroethenyl Phenol(Z)-Nitroethenyl PhenolDiagnostic Reliability

H NMR (

)
13.5 – 16.0 Hz7.0 – 11.0 HzAbsolute (Primary marker)
Vinylic

-H Shift
~7.9 – 8.2 ppm~7.3 – 7.6 ppmHigh (Solvent dependent)
NOESY Cross-peaks Weak/None (ortho-H to

-H)
Strong (ortho-H to

-H)
Absolute (Confirmatory)
RP-HPLC Retention (

)
Longer

(More hydrophobic)
Shorter

(Less hydrophobic)
Relative (Requires standards)
IR Spectroscopy ~960-980 cm

(C-H out-of-plane)
~675-730 cm

(Broad)
Moderate

Experimental Workflows & Protocols

Protocol 1: Photoisomerization and HPLC Separation (Self-Validating Workflow)

To study the (Z)-isomer, researchers must often generate it from the commercially or synthetically available (E)-isomer via UV irradiation[2].

Step 1: UV-Mediated Isomerization

  • Dissolve pure (E)-nitroethenyl phenol in degassed, anhydrous acetonitrile to a concentration of 0.05 M. Causality for degassing: Dissolved oxygen can quench the excited triplet state required for isomerization or cause oxidative degradation of the electron-rich phenol.

  • Irradiate the solution using a 365 nm UV LED reactor for 2-4 hours at ambient temperature[1].

  • Validation: Take 50

    
    L aliquots hourly. Dilute with the mobile phase and inject into the HPLC to monitor the emergence of the (Z)-isomer peak. The photostationary state is reached when the peak area ratio between the two isomers stabilizes.
    

Step 2: Preparative HPLC Isolation

  • Column: C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5

    
    m).
    
  • Mobile Phase: Isocratic 60:40 Methanol:Water supplemented with 0.1% Trifluoroacetic acid (TFA). Causality for TFA: The acid suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, resolvable peaks.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Collection: Collect the earlier eluting fraction (Z-isomer) and the later eluting fraction (E-isomer). Lyophilize the fractions immediately in the dark to prevent thermal or photochemically driven reversion to the (E)-state.

Protocol 2: NMR Acquisition for Absolute Configuration
  • Dissolve 5-10 mg of the lyophilized isomer in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . (Use DMSO-
    
    
    if the phenol is highly polar, but note that strong hydrogen bonding may slightly shift the vinylic protons).
  • Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 64k data points) to ensure high digital resolution for accurate coupling constant (
    
    
    
    ) calculation.
  • Validation: Calculate

    
    . If 
    
    
    
    Hz, the (E) configuration is confirmed.
  • Acquire a 2D NOESY spectrum (mixing time ~300-500 ms) to map spatial correlations. A definitive cross-peak between the ortho-phenolic proton and the

    
    -vinylic proton validates the (Z)-isomer geometry[4].
    

Process Visualizations

Isomerization E (E)-Nitroethenyl Phenol (Thermodynamically Stable) Z (Z)-Nitroethenyl Phenol (Kinetically Trapped) E->Z UV Irradiation (365 nm) Photostationary State Z->E Thermal Relaxation / Acid Catalysis

Caption: Photochemical isomerization cycle between (E) and (Z) nitroethenyl phenols.

Workflow Start Isomeric Mixture (E/Z Nitroethenyl Phenol) HPLC HPLC Separation (C18, MeOH/H2O/TFA) Start->HPLC Frac1 Fraction 1: Shorter tR (Less Planar) HPLC->Frac1 Elutes First Frac2 Fraction 2: Longer tR (More Planar) HPLC->Frac2 Elutes Second NMR1 1H NMR & NOESY J = 7-11 Hz, Strong NOE Frac1->NMR1 NMR2 1H NMR & NOESY J = 13-16 Hz, Weak NOE Frac2->NMR2 Z_Iso Confirmed (Z)-Isomer NMR1->Z_Iso E_Iso Confirmed (E)-Isomer NMR2->E_Iso

Caption: Self-validating analytical workflow for the separation and structural confirmation of E/Z isomers.

References

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC (National Institutes of Health).
  • Structure-Based Insight into the Asymmetric Bioreduction of the C=C Double Bond of α,β-Unsaturated Nitroalkenes by Pentaerythritol Tetranitrate Reductase - PMC (National Institutes of Health).
  • 2,6-Dibromo-4-(2-nitroethenyl)phenol - Benchchem.
  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - Beilstein Journals.
  • An In-Depth Technical Guide to the Isomerism and Characterization of 3-Nitro-2-hexene - Benchchem.

Sources

Comparative Reactivity of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol vs. Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: From Flavorant to Pharmacophore

This guide analyzes the critical reactivity shift between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its Henry reaction derivative, 3-methoxy-4-[(E)-2-nitroethenyl]phenol (also known as 4-hydroxy-3-methoxy-β-nitrostyrene).

While Vanillin serves as a benign, "hard" electrophile primarily used as a precursor or flavoring agent, the introduction of the nitrovinyl moiety transforms the molecule into a "soft," highly reactive Michael acceptor. This structural modification fundamentally alters its interaction with biological targets, shifting the performance profile from mild bacteriostatic activity to potent cytotoxicity and kinase inhibition.

key Differentiators at a Glance
FeatureVanillin (Parent)3-Methoxy-4-[(E)-2-nitroethenyl]phenol (Derivative)
Primary Electrophile Carbonyl Carbon (C=O)

-Carbon of Nitroalkene (C=C-NO

)
Reactivity Type Hard Electrophile (Condensation, Oxidation)Soft Electrophile (Michael Addition)
Biological Mechanism Membrane perturbation; AntioxidantCovalent modification of enzyme thiols (e.g., Cysteine)
Toxicity Profile GRAS (Generally Recognized As Safe)Cytotoxic (ROS induction, Apoptosis)
Primary Application Synthetic Precursor, ExcipientAntimicrobial "Warhead," Anticancer Intermediate

Chemical Reactivity Profile

Structural & Electronic Architecture

The reactivity difference is dictated by the conjugation of the electron-withdrawing group (EWG).

  • Vanillin: The aldehyde group is electron-withdrawing but reacts primarily through nucleophilic attack at the carbonyl carbon. It is reversible (e.g., hemiacetal formation).

  • Nitroethenyl Derivative: The nitro group (

    
    ) is one of the strongest EWGs known. When conjugated to the alkene, it strongly polarizes the 
    
    
    
    -system, rendering the
    
    
    -carbon highly electron-deficient. This creates a "soft" electrophilic site ideal for reaction with "soft" nucleophiles like thiols (R-SH) found in proteins.
The Michael Addition "Warhead"

The defining characteristic of the nitroethenyl derivative is its ability to undergo Michael addition . Unlike Vanillin, which forms unstable Schiff bases with amines that hydrolyze easily, the nitroethenyl compound forms stable covalent bonds with thiols and amines.

Implication for Drug Design: This reactivity allows the nitroethenyl derivative to act as an irreversible or slowly reversible inhibitor of enzymes containing active-site cysteines (e.g., tyrosine kinases, proteases).

Hydrolytic Instability (The Retro-Henry Risk)

Researchers must note that the nitroethenyl derivative is susceptible to the Retro-Henry reaction (reverse nitroaldol) in aqueous basic media. Unlike Vanillin, which oxidizes to vanillic acid, the nitroethenyl compound can cleave back to Vanillin and nitromethane under physiological conditions if not stabilized or reacted quickly.

Performance in Drug Development[2]

Antimicrobial Efficacy[3][4][5]
  • Vanillin: Exhibits mild bacteriostatic activity.

    • Data: MIC values against S. aureus and E. coli are typically high, ranging from 1,000 to 3,000 ppm (approx. 6–20 mM). It functions primarily by disrupting membrane integrity, but high concentrations are required.

  • Nitroethenyl Derivative: Exhibits potent antimicrobial and antifungal activity.

    • Data: Studies on β-nitrostyrenes demonstrate MIC values often 10–100x lower than their aldehyde precursors.

    • Mechanism:[1][2][3] The nitrovinyl group penetrates the cell wall and alkylates intracellular enzymes via thiol-Michael addition, leading to rapid cell death. It has been identified as an inhibitor of Src and Syk kinases .

Cytotoxicity & Anticancer Potential[8]
  • Vanillin: Shows negligible cytotoxicity in normal cells; acts as an antioxidant/antimutagen preventing DNA damage.

  • Nitroethenyl Derivative: Induces significant cytotoxicity in tumor cell lines.[4]

    • Mechanism:[1][2][3][5] It depletes intracellular glutathione (GSH) via Michael addition, causing an accumulation of Reactive Oxygen Species (ROS). This triggers mitochondrial dysfunction and apoptosis.

    • Performance: Derivatives like 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) have shown IC50 values in the low micromolar range against colorectal and breast cancer lines.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-[(E)-2-nitroethenyl]phenol (Henry Reaction)

Objective: Convert Vanillin to its reactive nitroethenyl derivative.

Reagents:

  • Vanillin (10.0 g, 65.7 mmol)

  • Nitromethane (4.4 mL, 82.1 mmol, 1.25 eq)

  • Ammonium Acetate (2.0 g, 26.0 mmol, 0.4 eq)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Vanillin in Glacial Acetic Acid.

  • Addition: Add Nitromethane followed by Ammonium Acetate.[6][7] The solution will turn yellow.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C for 2–4 hours . Monitor by TLC (30% EtOAc/Hexane). Vanillin (

    
    ) should disappear; Product (
    
    
    
    ) will appear as a bright yellow spot.
  • Crystallization: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as yellow needles.

  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from hot ethanol.
    
  • Yield: Expected yield is 60–75% . Melting Point: 168–170°C .[8]

Protocol B: Comparative Reactivity Assay (Thiol-Michael Addition)

Objective: Quantitatively demonstrate the "soft" electrophile reactivity difference between the two compounds using L-Cysteine.

Principle: The nitroalkene chromophore (


) disappears upon Michael addition of cysteine. Vanillin (

) does not undergo this shift under the same conditions.

Materials:

  • Compound A (Nitroethenyl derivative) stock: 10 mM in DMSO.

  • Compound B (Vanillin) stock: 10 mM in DMSO.

  • L-Cysteine stock: 100 mM in PBS (pH 7.4).

  • Buffer: PBS pH 7.4.

  • UV-Vis Spectrophotometer.

Steps:

  • Baseline: Prepare two cuvettes with 990 µL PBS. Add 10 µL of Compound A to one, 10 µL of Compound B to the other (Final conc: 100 µM). Record UV spectra (250–500 nm).

  • Reaction Trigger: Add 10 µL of L-Cysteine stock (10 eq excess) to both cuvettes simultaneously. Mix via inversion.

  • Kinetic Monitoring: Measure Absorbance at 360 nm every 30 seconds for 10 minutes.

  • Result Validation:

    • Compound A: Absorbance at 360 nm will decay exponentially (pseudo-first-order kinetics) as the conjugated system is broken by thiol addition.

    • Compound B: Absorbance profile will remain stable (no reaction) or show minor shifts due to reversible hemi-thioacetal formation, but the distinct yellow color of the nitrostyrene will vanish only in cuvette A.

Visualizations

Synthetic & Reactivity Pathway

This diagram illustrates the divergent pathways: Vanillin acts as the precursor, while the Nitroethenyl derivative acts as the branch point for Michael addition (bioactivity) or Reduction (synthesis of dopamine analogs).

ReactivityPathway Vanillin Vanillin (Hard Electrophile) Nitroethenyl 3-Methoxy-4-[(E)-2-nitroethenyl]phenol (Soft Electrophile / Michael Acceptor) Vanillin->Nitroethenyl Henry Rxn (Nitromethane/NH4OAc) Nitroethenyl->Vanillin Retro-Henry (H2O / Base) MichaelAdduct Thiol-Adduct (Bioactive / Enzyme Inhibition) Nitroethenyl->MichaelAdduct Michael Addition (R-SH / Cysteine) Phenethylamine Phenethylamines (e.g., Mescaline analogs) Nitroethenyl->Phenethylamine Reduction (LiAlH4 or H2/Pd)

Caption: Divergent reactivity of Vanillin and its Nitroethenyl derivative. The red path indicates the primary mechanism for biological activity (covalent inhibition).

Mechanism of Action: Thiol-Michael Addition

The following diagram details the specific electronic interaction driving the antimicrobial and cytotoxic potency of the nitroethenyl derivative.

MichaelMechanism Enzyme Target Enzyme (Active Site Cysteine) Complex Transition State (Charge Transfer) Enzyme->Complex Nucleophilic Attack (S-) Warhead Nitroethenyl Warhead (Electron Deficient Beta-Carbon) Warhead->Complex Electrophilic Capture Inhibited Covalently Inhibited Enzyme (Irreversible Adduct) Complex->Inhibited Proton Transfer & Stabilization

Caption: Mechanism of Covalent Inhibition. The nitro group activates the beta-carbon, trapping enzyme thiols.

References

  • National Institutes of Health (NIH). (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety, Handling, and Disposal Guide for 3-Methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than just following a safety data sheet—it requires a deep mechanistic understanding of the chemical's behavior. 3-Methoxy-4-[(E)-2-nitroethenyl]phenol (commonly known as trans-4-hydroxy-3-methoxy-β-nitrostyrene) is a versatile building block frequently used in the synthesis of phenethylamine derivatives, kinase inhibitors, and other pharmaceutical agents.

However, its utility in synthesis is directly tied to its primary hazard: it is a potent electrophile. This guide provides drug development professionals and laboratory researchers with field-proven, self-validating protocols for the safe handling, spill response, and proper disposal of this compound.

Quantitative Data & Chemical Identity

Before designing a handling protocol, we must establish the physical and hazardous parameters of the compound. The following table summarizes the critical data required for risk assessment.

PropertyValue
Chemical Name 3-methoxy-4-[(E)-2-nitroethenyl]phenol
Common Synonyms trans-4-Hydroxy-3-methoxy-β-nitrostyrene; 4-(2-nitrovinyl)guaiacol
CAS Number 6178-42-3
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Appearance Yellow crystalline solid / powder
GHS Hazard Classes H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (STOT SE 3 - Respiratory)
Incompatibilities Strong oxidizing agents, strong bases

Mechanistic Toxicology: Understanding the Hazard

To safely handle 3-methoxy-4-[(E)-2-nitroethenyl]phenol, one must understand why it is toxic. The compound is not merely an irritant by physical abrasion; it is a chemically reactive Michael acceptor .

The electron-withdrawing nature of the nitro group strongly polarizes the adjacent carbon-carbon double bond, rendering the β-carbon highly electrophilic. When inhaled or exposed to skin, this electrophilic center undergoes rapid Michael addition with biological nucleophiles—most notably, the sulfhydryl (thiol) groups of glutathione and critical cysteine residues in cellular proteins [1]. This irreversible or slow-reversible covalent binding disrupts protein function (such as in the NLRP3 inflammasome or protein disulfide isomerase) [2], triggering severe localized inflammation, sensitization, and cytotoxicity.

ToxicityMechanism Nitrostyrene β-Nitrostyrene Derivative (Electrophilic β-carbon) Reaction Michael Addition (Covalent Binding) Nitrostyrene->Reaction Nucleophile Biological Thiols (e.g., GSH, Cysteine) Nucleophile->Reaction Adduct Covalent Adduct (Irreversible) Reaction->Adduct Outcome Cellular Toxicity (Sensitization/Irritation) Adduct->Outcome

Figure 1: Mechanism of β-nitrostyrene toxicity via Michael addition to biological thiols.

Operational Safety & Handling Protocols

Because of its mechanism of action, preventing exposure to mucous membranes and the respiratory tract is paramount.

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle the dry powder inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: The compound is a fine crystalline powder; ambient air currents can easily aerosolize it, leading to inhalation of the Michael acceptor.

  • PPE Selection: Wear a NIOSH-approved N95 or P100 particulate respirator, tight-fitting safety goggles (not just glasses), and double-layered nitrile gloves. Causality: Nitrile provides a sufficient barrier against the solid, but because the compound is highly lipophilic, any dissolved compound (e.g., in sweat or solvent) can rapidly penetrate the skin.

  • Storage Conditions: Store in a tightly sealed, light-resistant container under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C). Causality: Nitrostyrenes are sensitive to prolonged air and light exposure, which can lead to spontaneous polymerization or degradation into highly reactive intermediates [3].

Spill Response & Decontamination Workflow

A spill of 3-methoxy-4-[(E)-2-nitroethenyl]phenol requires a specific chemical approach. Never sweep the dry powder or use water as the primary decontamination agent.

Step-by-Step Spill Response
  • Evacuation & Isolation: Immediately clear the area of unprotected personnel and remove all sources of ignition.

  • Spill Dampening: Gently spray or pour 60-70% ethanol over the solid spill material. Causality: The compound is virtually insoluble in water but soluble in organic solvents. Ethanol serves a dual purpose: it suppresses the generation of toxic dust and solubilizes the compound, allowing it to be absorbed efficiently into cleanup materials [3].

  • Material Collection: Lay inert absorbent paper pads over the dampened spill. Carefully transfer the saturated pads into a vapor-tight, chemical-resistant hazardous waste bag.

  • Surface Decontamination: Wash the contaminated surface thoroughly with 60-70% ethanol to lift residual organic material. Follow this with a standard soap and water wash to remove the solvent and any remaining traces.

SpillResponse Start Spill Detected (Solid Nitrostyrene) PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Dampen Dampen Spill (60-70% Ethanol) PPE->Dampen Collect Collect Material (Absorbent Pads) Dampen->Collect Decon Surface Decon (EtOH -> Soap/Water) Collect->Decon Waste Hazardous Waste Segregation Decon->Waste Incinerate Chemical Incineration (w/ Scrubber for NOx) Waste->Incinerate

Figure 2: Step-by-step spill response and disposal workflow for nitrostyrene derivatives.

Proper Disposal Procedures

Disposal of nitrostyrene derivatives must be handled with strict adherence to environmental regulations to prevent soil and water contamination.

Step-by-Step Disposal Methodology
  • Waste Segregation: Place all collected waste (including contaminated PPE and absorbent pads) into a designated, chemically compatible High-Density Polyethylene (HDPE) container. Causality: Segregation is critical because nitrostyrenes will react exothermically if mixed with strong bases or oxidizing waste streams in a general organic waste carboy.

  • Solvent Dissolution (Facility Level): Prior to destruction, the licensed waste disposal facility will dissolve or mix the solid material with a highly combustible organic solvent. Causality: Solid nitrostyrenes burn unevenly. Dissolution ensures complete, uniform combustion and prevents the release of unburned toxic micro-particulates into the atmosphere [4].

  • Thermal Destruction: The mixture must be burned in a commercial chemical incinerator equipped with an afterburner and an alkaline scrubber. Causality: When heated to decomposition, the nitroethenyl group releases highly toxic nitrogen oxides (NOx) and carbon monoxide. The scrubber is an absolute requirement to neutralize these acidic, toxic gases before exhaust release [3][4].

References

  • Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase N
  • Development of covalent NLRP3 inflammasome inhibitors: chemistry and biological activity IRIS Institutional Research Inform
  • BETA-NITROSTYRENE - Hazard & Response Profile NOAA CAMEO Chemicals
  • 3,4-DICHLORO-OMEGA-NITROSTYRENE - Safety Data Sheet & Disposal Guidelines ChemicalBook

Personal protective equipment for handling 3-methoxy-4-[(E)-2-nitroethenyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 6178-42-3 Synonyms: trans-4-Hydroxy-3-methoxy-


-nitrostyrene; 4-((E)-2-nitrovinyl)guaiacol
Molecular Weight:  195.17  g/mol
Physical State:  Yellow Crystalline Solid

Part 1: Hazard Profile & Immediate Action

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • STOT SE (Category 3): May cause respiratory irritation.[3]

Expert Insight: This compound features a nitroalkene moiety conjugated with a phenolic ring. This structure acts as a Michael acceptor , making it chemically reactive toward nucleophiles (like cysteine residues in proteins). This reactivity underpins its potential for skin sensitization and irritation.[4] While not always explicitly labeled as a sensitizer in basic SDS, treat it as a potential allergen. The phenolic hydroxyl group adds acidity and potential for absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent contact dermatitis and respiratory sensitization.

Protection ZoneRecommended EquipmentTechnical Justification
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine, static-prone nature of the crystalline powder. Goggles prevent airborne dust entry.
Hand (Splash) Nitrile Gloves (Min. 0.11 mm)Nitrile offers superior resistance to phenolic compounds compared to latex. Inspect for pinholes before donning.
Hand (Immersion) Double-Gloving or Laminate/Butyl If dissolving in penetrating solvents (e.g., DMSO, DMF), double-glove (Nitrile over Nitrile) to increase breakthrough time.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 is the absolute minimum requirement.
Body Cotton Lab Coat (Buttoned) + Long Pants 100% cotton is preferred for fire resistance. Ensure wrists are covered by glove cuffs (tape cuffs for high-risk handling).

Part 3: Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Minimize dust generation and static discharge.

  • Static Control: Organic nitrostyrenes are often dry, dielectric powders that accumulate static charge. Use an ionizing fan or antistatic gun near the balance if the powder "flies."

  • Weighing Vessel: Use a glass weighing boat or vial. Avoid plastic spatulas if static is observed; use metal or wood.

  • Environment: All weighing should be performed inside a Chemical Fume Hood . If the balance is sensitive to draft, use a localized powder containment hood or a balance shield.

Phase 2: Solubilization

Solubility Profile:

  • Water: Poor (< 1 mg/mL).

  • Ethanol/Methanol: Moderate.[5]

  • DMSO/DMF: High (> 10 mg/mL).

Protocol:

  • Add the solvent slowly to the solid to prevent aerosolization of dry powder.

  • Vortex or sonicate in a sealed vessel .

  • CAUTION: If using DMSO, remember that DMSO enhances skin permeability. A spill of this solution carries the toxic nitrostyrene directly through the skin barrier. Change gloves immediately upon any splash.

Phase 3: Reaction Setup
  • Temperature Control: The melting point is 168-170 °C. Avoid heating near this temperature in open vessels to prevent sublimation or decomposition fumes.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (which may deprotonate the phenol and cause rapid, exothermic polymerization or decomposition).

Part 4: Workflow Visualization

Operational Workflow Diagram

G Start Start: Hazard Assessment PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Start->PPE Weigh Weighing (Fume Hood): Use Antistatic Tools PPE->Weigh Check Airflow Solubilize Solubilization: Add Solvent to Solid (Sealed Vessel) Weigh->Solubilize Avoid Dust React Experiment/Reaction Solubilize->React Waste Disposal: Segregated Waste Stream React->Waste Quench

Caption: Step-by-step operational workflow ensuring containment from weighing to disposal.

Part 5: Emergency Response & Waste Management

Spill Cleanup Decision Tree

Scenario: You have spilled the material on the benchtop.

  • Isolate: Alert nearby personnel and demarcate the area.

  • Assess:

    • Dry Powder Spill: Do NOT use a brush (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.

    • Solution Spill: Cover with an absorbent pad or vermiculite.

  • Clean: Wipe the area with Ethanol followed by soap and water. The yellow color serves as a visual indicator of cleaning efficacy; wipe until no yellow residue remains.

Waste Disposal

Disposal Stream: Hazardous Chemical Waste (Organic).

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated solid waste bin.

  • Liquid Waste: Dispose of solutions in the "Non-Halogenated Organic Solvent" stream (unless halogenated solvents were used).

  • Destruction: Incineration is the standard disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5353664, 2-Methoxy-4-[(E)-2-nitroethenyl]phenol. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.